Product packaging for Lrrk2-IN-1(Cat. No.:CAS No. 1234480-84-2)

Lrrk2-IN-1

Cat. No.: B608654
CAS No.: 1234480-84-2
M. Wt: 570.7 g/mol
InChI Key: IWMCPJZTADUIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LRRK2-IN-1 is a member of the class of pyrimidobenzodiazepines that is 5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one carrying at C-2 on the pyrimidine ring a 4-[(4-methylpiperazin-1-yl)piperidine-1-carbonyl]-2-methoxyanilino substituent. It is an inhibitor of the Parkinson's disease kinase LRRK2. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor and an antineoplastic agent. It is a N-acylpiperidine, a N-alkylpiperazine, an aromatic ether, a pyrimidobenzodiazepine, an aromatic amine, a secondary amino compound and a tertiary amino compound.
inhibits leucine-rich repeat kinase 2;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38N8O3 B608654 Lrrk2-IN-1 CAS No. 1234480-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N8O3/c1-35-15-17-38(18-16-35)22-11-13-39(14-12-22)29(40)21-9-10-24(27(19-21)42-4)33-31-32-20-26-28(34-31)36(2)25-8-6-5-7-23(25)30(41)37(26)3/h5-10,19-20,22H,11-18H2,1-4H3,(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCPJZTADUIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676751
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234480-84-2
Record name 2-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lrrk2-IN-1: A Technical Guide to its Mechanism of Action in Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This document details the biochemical and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant biological pathways.

Core Mechanism of Action: ATP-Competitive Inhibition of LRRK2 Kinase Activity

This compound functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[1] This means that it directly competes with adenosine triphosphate (ATP) for binding to the active site of the LRRK2 enzyme, thereby preventing the transfer of a phosphate group to LRRK2 substrates. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, enhances the kinase activity of the enzyme.[1][2] this compound effectively inhibits both wild-type (WT) and the pathogenic G2019S mutant form of LRRK2.[1][3][4][5][6]

The inhibitory potency of this compound has been quantified through various biochemical assays, with IC50 values in the low nanomolar range. This high potency underscores its effectiveness in suppressing LRRK2 kinase activity.

Quantitative Data: Inhibitory Potency and Kinase Selectivity

The efficacy and specificity of this compound have been extensively characterized. The following tables summarize key quantitative data regarding its inhibitory activity against LRRK2 and its selectivity profile against a broad range of other kinases.

TargetIC50 Value (nM)Assay ConditionsReference
LRRK2 (WT)130.1 mM ATP[1][3]
LRRK2 (G2019S)60.1 mM ATP[1][3][4]
LRRK2 (A2016T)>2450Not specified[1][4]
LRRK2 (A2016T+G2019S)>3080Not specified[1][4]

Table 1: Inhibitory Potency (IC50) of this compound against LRRK2 Variants.

KinaseIC50 Value (nM)Reference
DCLK245[1][3]
MAPK7160 (EC50)[1][3]
AURKB>1000[1][3]
CHEK2>1000[1][3]
MKNK2>1000[1][3]
MYLK>1000[1][3]
NUAK1>1000[1][3]
PLK1>1000[1][3]

Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases.

Cellular Effects: Downstream Consequences of LRRK2 Inhibition

Inhibition of LRRK2 by this compound triggers a cascade of downstream cellular events, providing valuable insights into the physiological and pathological roles of LRRK2.

Dephosphorylation of LRRK2 and Disruption of 14-3-3 Binding

A key cellular consequence of this compound treatment is the rapid dephosphorylation of LRRK2 at serine residues 910 and 935 (Ser910/Ser935).[1][4][7] These phosphorylation sites are crucial for the binding of 14-3-3 proteins, which regulate LRRK2's subcellular localization and function. By inhibiting LRRK2 kinase activity, this compound leads to the dephosphorylation of these sites, causing the dissociation of 14-3-3 proteins.[1]

Altered Subcellular Localization and Aggregation

The loss of 14-3-3 binding induced by this compound results in a striking change in the subcellular localization of LRRK2. The protein redistributes from a diffuse cytoplasmic pattern to form filamentous aggregates or inclusion bodies within the cytoplasm.[1][8] This alteration in localization is a direct consequence of LRRK2 kinase inhibition.

LRRK2_Inhibition_Cellular_Effects Cellular Effects of this compound cluster_0 Normal LRRK2 Function cluster_1 Effect of this compound LRRK2_active Active LRRK2 (Phosphorylated at Ser910/935) four_three_three 14-3-3 Protein LRRK2_active->four_three_three Binds LRRK2_inactive Inactive LRRK2 (Dephosphorylated at Ser910/935) LRRK2_active->LRRK2_inactive cytoplasm Diffuse Cytoplasmic Localization four_three_three->cytoplasm Maintains Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_active Inhibits LRRK2_inactive->four_three_three Dissociates aggregation Cytoplasmic Aggregates/ Filamentous Structures LRRK2_inactive->aggregation Leads to

Caption: Cellular consequences of LRRK2 inhibition by this compound.

LRRK2 Signaling Pathway and Point of Intervention

LRRK2 is a complex, multi-domain protein that participates in various cellular signaling pathways. Its kinase activity is central to its pathological effects in Parkinson's disease. LRRK2 has been shown to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, lead to hyperactivation of its kinase activity, resulting in aberrant phosphorylation of Rab proteins and subsequent disruption of cellular processes like autophagy and endosomal trafficking.[9][10] this compound intervenes at the core of this pathological cascade by directly inhibiting the kinase activity of LRRK2.

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and this compound Intervention cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Kinases Upstream Kinases (e.g., CK1α) LRRK2_inactive Inactive LRRK2 Upstream_Kinases->LRRK2_inactive Phosphorylates & Activates LRRK2_active Active LRRK2 (WT or G2019S) LRRK2_inactive->LRRK2_active Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates Pathology Parkinson's Disease Pathology LRRK2_active->Pathology Hyperactivation contributes to Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_active Inhibits (ATP Competition) Vesicular_Trafficking Vesicular Trafficking (Autophagy, Endocytosis) Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Function Neuronal Function Vesicular_Trafficking->Neuronal_Function Maintains Neuronal_Function->Pathology Dysfunction leads to

Caption: LRRK2 signaling and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the kinase activity of LRRK2 and the inhibitory effect of this compound.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • LRRKtide peptide substrate

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of this compound dilution or DMSO (vehicle control).

  • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

  • Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for LRRK2 Phosphorylation (pSer935) in Cultured Cells

This protocol details the detection of LRRK2 phosphorylation at Ser935 in cell lysates following treatment with this compound.

Materials:

  • HEK293 cells (or other suitable cell line) expressing LRRK2

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSer935-LRRK2 and anti-total LRRK2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

Western_Blot_Workflow Western Blot Workflow for LRRK2 Phosphorylation start Start: Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pSer935-LRRK2, anti-total LRRK2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition & Data Analysis detection->analysis end End: Quantification of LRRK2 Phosphorylation analysis->end

Caption: Workflow for assessing LRRK2 phosphorylation via Western blot.

Conclusion

This compound is a highly potent and selective inhibitor of LRRK2 kinase activity. Its mechanism of action involves direct, ATP-competitive inhibition of the LRRK2 enzyme, leading to a cascade of downstream cellular events, most notably the dephosphorylation of LRRK2 at Ser910/Ser935, disruption of 14-3-3 protein binding, and a subsequent alteration in the subcellular localization of LRRK2. By elucidating these mechanisms, this compound serves as an invaluable tool for interrogating the complex biology of LRRK2 and its role in Parkinson's disease pathogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance our understanding and treatment of this neurodegenerative disorder.

References

Lrrk2-IN-1: A First-Generation LRRK2 Inhibitor - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a high-priority drug target, particularly for Parkinson's disease (PD), where mutations are the most common cause of the familial form of the disease.[1][2][3] The discovery of potent and selective inhibitors is paramount to interrogating LRRK2's complex biology and validating its therapeutic potential. Lrrk2-IN-1 was the first selective and potent small molecule inhibitor reported for LRRK2, establishing a foundational tool for the field.[4] This document provides an in-depth technical overview of this compound, detailing its biochemical and cellular activity, selectivity, pharmacokinetic properties, and the experimental protocols used for its characterization.

Mechanism of Action and Biochemical Activity

This compound is an ATP-competitive inhibitor that targets the kinase domain of LRRK2.[4] It potently inhibits both the wild-type (WT) enzyme and the common pathogenic G2019S mutant, which exhibits enhanced kinase activity.[4][5][6] The G2019S mutation is frequently found in both familial and sporadic PD cases, making inhibition of this variant particularly relevant.[4] The inhibitor is significantly less potent against the engineered A2016T mutant, which is often used to confirm on-target activity in cellular models.[1][4]

Data Presentation: In Vitro Inhibitory Activity

The inhibitory potency of this compound has been quantified across multiple assays and LRRK2 variants. The data below summarizes its half-maximal inhibitory concentrations (IC50) and binding affinities (Kd).

Target ProteinAssay TypeParameterValue (nM)Reference
LRRK2 WT Biochemical Kinase AssayIC5013[4][7]
Binding AssayKd20[7]
LRRK2 G2019S Biochemical Kinase AssayIC506[4][7]
Binding AssayKd11[7]
LRRK2 A2016T Biochemical Kinase AssayIC502450[1]
LRRK2 A2016T+G2019S Biochemical Kinase AssayIC503080[1]
DCLK2 Biochemical Kinase AssayIC5045[4]
Binding AssayKd16[7]
MAPK7 Binding AssayKd28[7]
Cellular Assay (HeLa)EC50160[4]

Cellular Activity and LRRK2 Signaling

In cellular systems, LRRK2 kinase activity regulates its phosphorylation at several key serine residues, including Ser910 and Ser935. These phosphorylation events are critical for the binding of 14-3-3 proteins, which in turn regulate LRRK2's subcellular localization and function.[4] Inhibition of LRRK2's kinase activity by this compound leads to a rapid and dose-dependent dephosphorylation at Ser910 and Ser935.[1][4] This loss of phosphorylation prevents 14-3-3 binding and causes a dramatic relocalization of LRRK2 from a diffuse cytoplasmic pattern into filamentous aggregate-like structures.[4] This cellular phenotype has become a hallmark of LRRK2 kinase inhibition.

Mandatory Visualization: LRRK2 Signaling Pathway

LRRK2_Signaling cluster_activation LRRK2 Activation & Function cluster_inhibition Inhibition LRRK2 LRRK2 pSubstrate Phospho-Rab GTPase LRRK2->pSubstrate Substrate Phosphorylation pLRRK2 pS910/pS935 LRRK2 LRRK2->pLRRK2 Autophosphorylation & Upstream Kinases Aggregates Dephosphorylated LRRK2 (Filamentous Aggregates) LRRK2->Aggregates Relocalization ATP ATP ATP->LRRK2 Binds to Kinase Domain Substrate Rab GTPase (Substrate) Substrate->LRRK2 pLRRK2->LRRK2 Dephosphorylation Complex LRRK2::14-3-3 Complex (Cytoplasmic) pLRRK2->Complex Binds Prot1433 14-3-3 Protein Prot1433->Complex Complex->LRRK2 Dissociation PP1 PP1 PP1->pLRRK2 Inhibitor This compound Inhibitor->LRRK2 Competes with ATP, Inhibits Kinase Activity

Caption: LRRK2 signaling and the mechanism of this compound inhibition.

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity. This compound was comprehensively profiled against a wide array of kinases using multiple independent methods to ensure its specificity for LRRK2.

  • KINOMEscan™ (Ambit Biosciences): This is a binding assay that quantitatively measures the interaction of a compound against a large panel of kinases. This compound was tested against 442 distinct kinases at a concentration of 10 µM and was found to bind to only 12 other kinases with a score of less than 10% of the DMSO control.[4][8]

  • Dundee Profiling: This method uses standard radioactive-based enzymatic assays to measure the inhibitory activity of a compound against a panel of kinases.

  • KiNativ™ (ActivX Biosciences): This is an activity-based proteomics platform that profiles kinase inhibition directly in a complex biological sample, such as a cell or tissue lysate.[4] This approach confirmed the inhibition of LRRK2, DCLK1, and MAPK7 in human peripheral blood mononuclear cells (hPBMCs) and mouse brain tissue.[4]

Data Presentation: Kinase Selectivity
MethodKinases ProfiledConcentrationResultsReference
KINOMEscan™44210 µMInhibited only 12 kinases >90%[4][8]
Dundee Profiling105VariousIC50 > 1 µM for AURKB, CHEK2, MKNK2, MYLK, NUAK1[4]
KiNativ™ (hPBMC)180VariousConfirmed inhibition of LRRK2, DCLK1, MAPK7[4]

Pharmacokinetic and In Vivo Properties

This compound exhibits favorable pharmacokinetic properties in mice, demonstrating good oral bioavailability and a reasonable half-life for in vivo studies. However, its utility for studying LRRK2 in the central nervous system is limited by its poor ability to cross the blood-brain barrier. Following intraperitoneal injection in mice, this compound effectively suppressed LRRK2 Ser910/Ser935 phosphorylation in peripheral tissues like the kidney, but no significant effect was observed in the brain.[1][4]

Data Presentation: Pharmacokinetics in Mice
ParameterSymbolValueUnitReference
Half-lifeT1/24.5hours[4]
Area Under CurveAUC14,758hr*ng/mL[4]
Oral Bioavailability%F49.3%[4][7]
ClearanceCL5.6mL/min/Kg[7]
Volume of DistributionVss1.7L/Kg[7]

Experimental Protocols

Detailed and reproducible protocols are essential for the scientific application of this compound. The following sections describe standard methods for assessing LRRK2 kinase activity and target engagement.

In Vitro LRRK2 Kinase Assay (Radioactive)

This protocol describes a standard method for measuring the phosphorylation of a substrate by recombinant LRRK2.[9][10]

  • Reaction Preparation: On ice, prepare a master mix for each reaction in a 1.5 mL tube. For a 50 µL final volume, combine:

    • 10 nM recombinant LRRK2 (e.g., GST-LRRK2 970-2527)

    • 0.5 µg/µL substrate (e.g., Myelin Basic Protein or LRRKtide)

    • 5 µL of 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 10 mM DTT, 100 mM MgCl2)

    • Desired concentration of this compound (or DMSO for control)

    • Nuclease-free water to 45 µL.

  • Reaction Initiation: Add 5 µL of 10x ATP mix (containing 1 mM cold ATP and [γ-32P]ATP) to start the reaction.

  • Incubation: Incubate the reactions at 30°C for 30-60 minutes with gentle shaking.

  • Reaction Termination: Stop the reaction by adding 25 µL of 4x LDS sample buffer with reducing agent.

  • Detection:

    • Boil samples at 95°C for 5 minutes.

    • Resolve the samples on an SDS-PAGE gel.

    • Dry the gel and expose it to a phosphor screen.

    • Analyze the incorporated radioactivity using a phosphorimager.

Mandatory Visualization: In Vitro Kinase Assay Workflow

Kinase_Assay_Workflow start Start prep Prepare Reaction Mix (Enzyme, Substrate, Buffer) start->prep add_inhibitor Add this compound or DMSO Control prep->add_inhibitor initiate Initiate Reaction (Add [γ-32P]ATP) add_inhibitor->initiate incubate Incubate (30°C) initiate->incubate stop Terminate Reaction (Add Sample Buffer) incubate->stop detect SDS-PAGE & Phosphorimaging stop->detect end End detect->end

Caption: Workflow for a standard in vitro radioactive kinase assay.

Western Blotting for Cellular LRRK2 pS935

This protocol is for detecting changes in LRRK2 phosphorylation in response to inhibitor treatment in cultured cells.[11][12][13]

  • Cell Treatment: Plate cells (e.g., HEK293 stably expressing LRRK2) and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape and collect the lysate. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Prepare lysates by adding 4x NuPAGE LDS sample buffer and a reducing agent to a final protein concentration of 1-2 µg/µL. Boil at 70-95°C for 10 minutes.

  • SDS-PAGE: Load 15-30 µg of total protein per lane onto a 4-12% Bis-Tris or similar large-format gel suitable for high molecular weight proteins.

  • Protein Transfer: Transfer proteins to a PVDF membrane. Due to LRRK2's large size (~280 kDa), perform a wet transfer overnight at 4°C at a low constant voltage (e.g., 30-35V).[14]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate with a primary antibody against pS935-LRRK2 (e.g., rabbit anti-pS935) and a total LRRK2 antibody (e.g., mouse anti-LRRK2) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity and normalize the pS935 signal to the total LRRK2 signal.

Role as a First-Generation Tool Compound

The discovery of this compound was a significant milestone. Prior to its development, researchers relied on non-specific multi-kinase inhibitors like staurosporine, which made it difficult to attribute observed effects specifically to LRRK2 inhibition.[6] As the first potent and selective inhibitor, this compound provided the scientific community with a crucial tool to pharmacologically interrogate the function of LRRK2, validate cellular assay readouts, and confirm that LRRK2 kinase activity is directly linked to downstream signaling events like Ser910/Ser935 phosphorylation.

Mandatory Visualization: this compound Development Logic

Tool_Compound_Logic Genetics LRRK2 Mutations Cause Parkinson's Disease Hypothesis Hypothesis: Increased Kinase Activity is Pathogenic Genetics->Hypothesis Need Scientific Need: A Selective Inhibitor to Test Hypothesis Hypothesis->Need Discovery Discovery of This compound Need->Discovery Tool Validated as a Potent & Selective Pharmacological Tool Discovery->Tool Outcome1 Elucidation of LRRK2 Cellular Biology (pS935, 14-3-3, localization) Tool->Outcome1 Outcome2 Validation of LRRK2 as a Druggable Target Tool->Outcome2 Future Foundation for Next-Generation Inhibitors (e.g., MLi-2, PFE-360) Outcome2->Future

Caption: The logical role of this compound in advancing LRRK2 research.

Conclusion

This compound is a pioneering first-generation inhibitor of LRRK2 kinase. Its high potency, well-defined selectivity, and robust effects in cellular models have made it an indispensable tool for dissecting LRRK2 signaling pathways.[4] While its limited brain penetration restricts its use in neurological studies in vivo, its contribution has been to provide definitive proof-of-concept for LRRK2 inhibition and to establish the foundational assays and biological understanding upon which subsequent, more advanced inhibitor programs have been built. It remains a valuable reference compound for in vitro and cellular LRRK2 research.

References

Lrrk2-IN-1 Treatment: A Deep Dive into Affected Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a prime target for therapeutic intervention. The small molecule inhibitor, Lrrk2-IN-1, has been instrumental in elucidating the cellular functions of LRRK2 and holds promise for drug development. This technical guide provides a comprehensive overview of the cellular pathways significantly affected by this compound treatment. We will delve into the inhibitor's impact on global protein phosphorylation, with a particular focus on Rab GTPases, and explore its complex role in regulating autophagy and the endolysosomal system. Furthermore, this document will touch upon the inhibitor's influence on inflammatory responses and neuronal morphology. Detailed experimental protocols for key assays and quantitative data are presented to facilitate reproducible research in this field.

Introduction to this compound

This compound is a potent and selective inhibitor of LRRK2 kinase activity, with IC50 values of 13 nM for wild-type LRRK2 and 6 nM for the common G2019S mutant.[1] Its development has been a significant step forward in studying the downstream consequences of LRRK2 kinase inhibition. However, it is crucial to acknowledge that this compound has demonstrated off-target effects in some studies, as similar cellular changes were observed in LRRK2 knockout models.[2] This underscores the importance of utilizing multiple pharmacological and genetic tools to validate findings.

Core Cellular Pathways Modulated by this compound

The Phosphoproteome: A Primary Target

This compound treatment profoundly alters the cellular phosphoproteome. Quantitative phosphoproteomic studies using techniques like Stable Isotope Labeling of Amino Acids in Culture (SILAC) combined with mass spectrometry have been pivotal in identifying the downstream targets of LRRK2 kinase activity.

A key discovery has been the identification of a subset of Rab GTPases as bona fide substrates of LRRK2.[3][4][5] LRRK2 directly phosphorylates these proteins on a conserved residue within their switch II domain.[3][4] Pathogenic LRRK2 mutations often lead to increased phosphorylation of these Rab proteins.[6][7] this compound treatment effectively reverses this hyperphosphorylation.

Table 1: Impact of this compound on Protein Phosphorylation

Cellular ContextKey FindingsQuantitative ChangeReference
SH-SY5Y neuroblastoma cells (G2019S LRRK2)Identification of numerous phosphosites regulated by LRRK2 kinase activity.776 phosphorylation sites increased or decreased by at least 50%[2]
Mouse Embryonic Fibroblasts (MEFs)Identification of Rab GTPases as key LRRK2 substrates.Strong reduction in phosphorylation of Rab10 at T73.[3][4]
HEK293 cellsInhibition of LRRK2 autophosphorylation at Ser910 and Ser935.Dose-dependent inhibition.[1]

Experimental Protocol: Quantitative Phosphoproteomics using SILAC and LC-MS/MS

This protocol provides a general workflow for identifying changes in the phosphoproteome following this compound treatment.

  • Cell Culture and SILAC Labeling:

    • Culture cells (e.g., SH-SY5Y) in SILAC DMEM supplemented with either "light" (normal) or "heavy" (¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine) amino acids for at least five cell doublings to ensure complete incorporation.

  • This compound Treatment:

    • Treat the "heavy" labeled cells with this compound (e.g., 1-5 µM) for a specified time (e.g., 90 minutes to overnight). Treat the "light" labeled cells with vehicle (DMSO) as a control.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a urea-based buffer.

    • Combine equal amounts of protein from the "light" and "heavy" samples.

    • Reduce, alkylate, and digest the protein mixture with trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Use software such as MaxQuant to identify and quantify the "heavy" to "light" ratios of phosphopeptides. Ratios significantly deviating from 1 indicate changes in phosphorylation in response to this compound.[3]

DOT Script for LRRK2-Rab Signaling Pathway

LRRK2_Rab_Pathway LRRK2 LRRK2 pRab Phospho-Rab (pT73) LRRK2->pRab Phosphorylates Rab Rab GTPase (e.g., Rab10) Rab->LRRK2 GDI GDI pRab->GDI Reduced Binding Vesicle Vesicle Trafficking pRab->Vesicle Alters Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2 Inhibits

Caption: LRRK2 phosphorylates Rab GTPases, a process inhibited by this compound.

Autophagy and the Lysosomal Pathway: A Complex Interplay

The role of LRRK2 and the effect of its inhibition on autophagy is an area of intense research, with some seemingly contradictory findings.[8] Many studies suggest that LRRK2 kinase activity acts as a negative regulator of autophagy.[9][10] Therefore, treatment with this compound is often reported to stimulate autophagic flux.

Key Observations:

  • Increased LC3-II Levels: this compound treatment has been shown to cause a dose-dependent increase in the levels of LC3-II, a marker of autophagosome formation, in various cell lines.[11]

  • Autophagosome-Lysosome Fusion: The impact on the fusion of autophagosomes with lysosomes is less clear, with some studies suggesting LRRK2 mutations may impair this step.[9][12]

  • mTORC1-Independent Pathway: The pro-autophagic effect of this compound appears to be independent of the canonical mTORC1 signaling pathway.[11][12]

  • Lysosomal Homeostasis: LRRK2 kinase activity is implicated in maintaining lysosomal homeostasis.[13] Inhibition of LRRK2 can increase the expression of multiple lysosomal hydrolases and LAMP1.[14] LRRK2 may regulate the MiT-TFE family of transcription factors that control lysosomal gene expression.[14]

Table 2: Effects of this compound on Autophagy Markers

Cell TypeMarkerEffect of this compoundReference
H4 neurogliomaLC3-IISignificant increase[11]
Mouse astrocytesLC3-IIIncreased levels[9]
Rat cortical neuronsLC3-II and p62Increased levels[9]

Experimental Protocol: Western Blot for LC3-II

  • Cell Treatment:

    • Plate cells (e.g., H4 neuroglioma) and treat with a range of this compound concentrations (e.g., 1-5 µM) or vehicle (DMSO) for a specified duration (e.g., overnight).

    • For autophagic flux analysis, include a condition with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of treatment.

  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates on an SDS-PAGE gel (e.g., 12-15%).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II).

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or to a loading control (e.g., actin) is used as an indicator of autophagosome formation.

DOT Script for LRRK2's Role in Autophagy

LRRK2_Autophagy cluster_autophagy Autophagy Pathway Phagophore Phagophore Formation Autophagosome Autophagosome (LC3-II) Phagophore->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome LRRK2 LRRK2 Kinase Activity LRRK2->Phagophore Inhibits Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2 Inhibits

Caption: LRRK2 kinase activity negatively regulates autophagy, an effect reversed by this compound.

Endolysosomal Trafficking

LRRK2's influence extends to the broader endolysosomal system, a critical network for cellular homeostasis.[13][15] By phosphorylating Rab GTPases, which are master regulators of vesicle transport, LRRK2 can modulate various trafficking events.

Affected Processes:

  • Endosomal Trafficking: LRRK2 can influence the trafficking of proteins like the EGF receptor and lysosomal membrane proteins (LMPs) such as LAMP1 and LAMP2.[13]

  • Golgi Integrity: Both overexpression of mutant LRRK2 and LRRK2 depletion can lead to Golgi fragmentation.[15]

  • Synaptic Vesicle Endocytosis: LRRK2 interacts with several proteins involved in synaptic vesicle cycling.[6][16]

Treatment with this compound, by inhibiting Rab phosphorylation, is expected to counteract the trafficking defects caused by hyperactive LRRK2.

DOT Script for Experimental Workflow to Study Endolysosomal Trafficking

Endolysosomal_Workflow start Cells expressing fluorescently tagged cargo (e.g., EGF-GFP) treatment Treat with this compound or vehicle (DMSO) start->treatment stimulation Stimulate with ligand (if necessary) treatment->stimulation imaging Live-cell imaging or immunofluorescence staining stimulation->imaging analysis Quantify cargo localization in endosomal compartments imaging->analysis end Assess trafficking kinetics and distribution analysis->end

Caption: Workflow for assessing the impact of this compound on endolysosomal trafficking.

Other Cellular Processes Influenced by this compound

Inflammatory Response

LRRK2 is expressed in immune cells and plays a role in the inflammatory response.[11] this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like TNFα and CXCL10 in astrocytes.[2] However, as these effects were also seen in LRRK2 knockout mice, an off-target mechanism may be involved.[2]

Neurite Outgrowth

LRRK2 has been implicated in the regulation of neurite morphology.[16] Treatment of primary neuronal cultures with this compound has been observed to enhance multiple neurite characteristics.[2] Similar to the findings on inflammation, these effects were also present in neurons from LRRK2 knockout mice, suggesting the involvement of LRRK2-independent pathways.[2]

Methodologies for Key Experiments

In Vitro LRRK2 Kinase Assay

Several methods exist to measure LRRK2 kinase activity in vitro. A common approach uses a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate like LRRKtide.[17][18]

Protocol: ADP-Glo™ Kinase Assay (adapted from Promega)[18]

  • Reaction Setup: In a 384-well plate, combine:

    • LRRK2 enzyme (e.g., 25 ng).

    • Substrate (e.g., LRRKtide) and ATP in kinase buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

    • This compound at various concentrations or DMSO.

  • Incubation: Incubate at room temperature for a defined period (e.g., 120 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read luminescence using a plate reader. The signal is proportional to the ADP produced and thus to the kinase activity.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the engagement of this compound with LRRK2 in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.

Conclusion

This compound is a powerful tool for dissecting the complex cellular roles of LRRK2. Its primary effects are centered on the inhibition of LRRK2's kinase activity, leading to widespread changes in the phosphoproteome, most notably the dephosphorylation of Rab GTPases. This has significant downstream consequences for autophagy, lysosomal function, and endosomal trafficking. While the inhibitor has also been shown to modulate inflammation and neurite outgrowth, the potential for off-target effects in these areas necessitates careful experimental design and interpretation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers investigating the multifaceted cellular impact of LRRK2 inhibition. As research progresses, a deeper understanding of these pathways will be crucial for the development of safe and effective LRRK2-targeted therapies for Parkinson's disease and other related disorders.

References

Investigating LRRK2 Biology with Lrrk2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Leucine-rich repeat kinase 2 (LRRK2) biology and the utility of Lrrk2-IN-1, a potent and selective kinase inhibitor, as a critical tool for its investigation. This document details the mechanism of LRRK2, its implication in Parkinson's disease, and how this compound can be employed in various experimental settings to dissect its complex signaling pathways.

Introduction to LRRK2 Biology

Leucine-rich repeat kinase 2 (LRRK2), also known as dardarin, is a large, multi-domain protein that has garnered significant attention due to its strong genetic association with Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[3][4][5] The LRRK2 protein is comprised of several functional domains, including a kinase domain, a GTPase domain (ROC-COR), and multiple protein-protein interaction domains.[2][4][6]

The most prevalent pathogenic mutation, G2019S, occurs within the kinase domain and leads to a toxic gain-of-function through increased kinase activity.[1][4][5] This has propelled the development of LRRK2 kinase inhibitors as potential therapeutic agents for Parkinson's disease.[1][5] LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and immune responses, primarily through its kinase activity.[7][8][9][10][11] A key set of substrates for LRRK2 are Rab GTPases, which are master regulators of membrane trafficking.[12][13][14]

This compound: A Selective LRRK2 Kinase Inhibitor

This compound is a potent, ATP-competitive, and selective small molecule inhibitor of LRRK2 kinase activity.[15][16] It effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant.[15][17][18][19] The use of this compound has been instrumental in elucidating the cellular consequences of LRRK2 kinase activity inhibition. A key cellular effect of this compound is the dephosphorylation of LRRK2 at serine residues 910 and 935, which leads to the dissociation of 14-3-3 proteins and a change in LRRK2's subcellular localization.[16][20]

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC31H38N8O3[17]
Molecular Weight570.69 g/mol [15][17]
CAS Number1234480-84-2[17]
SolubilitySoluble to 100 mM in DMSO[17]
StorageStore at -20°C[17]
In Vitro and Cellular Activity of this compound

This compound exhibits high potency against LRRK2 in biochemical assays and effectively inhibits LRRK2 signaling in cellular models.

Assay TypeTargetIC50Reference
BiochemicalLRRK2 (WT)13 nM[15][16][18]
BiochemicalLRRK2 (G2019S)6 nM[15][16][18]
BiochemicalDCLK245 nM[18]
BiochemicalMAPK7- (EC50 = 160 nM)[18]
Cellular (TR-FRET)LRRK2 (WT)0.08 µM[18]
Cellular (TR-FRET)LRRK2 (G2019S)0.03 µM[18]
Cellular (HEK293)LRRK2 (WT & G2019S)1-3 µM[21]
In Vivo Studies with this compound

While this compound has poor blood-brain barrier penetration, it has been valuable in peripheral and proof-of-concept in vivo studies.[15]

Animal ModelDosage and AdministrationKey FindingsReference
Mice100 mg/kg, intraperitonealInduces dephosphorylation of LRRK2 in the kidney.[18]
Mice (AsPC-1 xenograft)100 mg/kg, peritumoral injectionSignificant decrease in tumor volume and weight.[18]
Mice (biodistribution)[3H]this compoundHigh uptake in kidney, spleen, lung, and heart; low uptake in the brain.[22]

LRRK2 Signaling Pathways and Investigation with this compound

LRRK2 is a central node in several signaling pathways. This compound allows for the pharmacological dissection of these pathways by acutely inhibiting LRRK2's kinase function.

LRRK2 and Rab GTPase Phosphorylation

A major breakthrough in understanding LRRK2 function was the discovery that it phosphorylates a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[13][23] This phosphorylation event occurs on a conserved residue within the switch II domain of the Rab proteins.[13] Pathogenic LRRK2 mutations enhance this phosphorylation.[13][23] Phosphorylation of Rabs by LRRK2 alters their ability to interact with regulatory proteins like GDP dissociation inhibitors (GDIs), leading to their accumulation on membranes.[13][14] This dysregulation of Rab function impacts vesicular trafficking, a cellular process critical for neuronal health.[7][11] this compound can be used to reverse this hyperphosphorylation, providing a direct readout of LRRK2 kinase activity in cells and tissues.

LRRK2_Rab_Pathway LRRK2 LRRK2 (Active Kinase) pRab_GTP pRab-GTP (Phosphorylated) LRRK2->pRab_GTP P Rab_GTP Rab-GTP (Membrane-bound) Rab_GTP->LRRK2 GDI GDI pRab_GTP->GDI Binding Inhibited Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTP->Vesicular_Trafficking Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2 Inhibits

Caption: LRRK2-mediated phosphorylation of Rab GTPases.

LRRK2 Autoregulation and 14-3-3 Binding

LRRK2 itself is subject to complex regulation involving phosphorylation at multiple sites. Phosphorylation at serines 910 and 935 is crucial for the binding of 14-3-3 proteins.[16][20] This interaction is thought to maintain LRRK2 in a specific cytoplasmic conformation. Inhibition of LRRK2 kinase activity by this compound leads to the rapid dephosphorylation of these sites, causing the release of 14-3-3 and the relocalization of LRRK2 into cytoplasmic puncta.[16] This provides a robust and widely used cellular biomarker for LRRK2 kinase inhibition.

LRRK2_Autoregulation cluster_active Active State cluster_inhibited Inhibited State LRRK2_pS935 LRRK2-pS910/pS935 Protein_1433 14-3-3 LRRK2_pS935->Protein_1433 Binds LRRK2 LRRK2 Cytoplasmic Diffuse Cytoplasmic Localization Protein_1433->Cytoplasmic Aggregates Cytoplasmic Aggregates LRRK2->Aggregates Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_pS935 Inhibits Kinase Activity Leads to Dephosphorylation

Caption: Effect of this compound on LRRK2 phosphorylation and localization.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate LRRK2 biology.

In Vitro LRRK2 Kinase Assay

This protocol is adapted from standard kinase assay methodologies to measure the direct inhibitory effect of this compound on LRRK2.[24][25]

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • Myelin Basic Protein (MBP) or LRRKtide as a substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100)

  • ATP solution (containing [γ-32P]ATP)

  • This compound stock solution in DMSO

  • 5x Laemmli sample buffer

  • SDS-PAGE gels and blotting equipment

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 protein in kinase assay buffer.

  • Add this compound at various concentrations (and a DMSO vehicle control).

  • Pre-incubate the LRRK2 and inhibitor mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding the kinase reaction buffer containing the substrate (e.g., MBP) and [γ-32P]ATP.

  • Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.

  • Stop the reaction by adding 5x Laemmli sample buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and expose to a phosphor screen.

  • Quantify the incorporation of 32P into the substrate using a phosphorimager to determine the IC50 of this compound.

Kinase_Assay_Workflow Step1 1. Prepare LRRK2 + Kinase Buffer Step2 2. Add this compound (or DMSO) Step1->Step2 Step3 3. Pre-incubate at 30°C Step2->Step3 Step4 4. Add Substrate (MBP) + [γ-32P]ATP Step3->Step4 Step5 5. Incubate at 30°C Step4->Step5 Step6 6. Stop reaction with Sample Buffer Step5->Step6 Step7 7. SDS-PAGE Step6->Step7 Step8 8. Phosphorimaging & Analysis Step7->Step8

Caption: Workflow for an in vitro LRRK2 kinase inhibition assay.

Cellular LRRK2 and Rab Phosphorylation Assay by Western Blot

This protocol is designed to measure the effect of this compound on the phosphorylation status of LRRK2 and its substrate Rab10 in a cellular context.[26][27]

Materials:

  • HEK293 cells (or other relevant cell line) transiently or stably expressing LRRK2.

  • This compound stock solution in DMSO.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-Rab10, anti-pT73-Rab10, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE and Western blot equipment.

  • Chemiluminescence detection reagents and imager.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound (e.g., 0-10 µM) or for a time course (e.g., 0-120 minutes) at a fixed concentration (e.g., 1 µM). Include a DMSO vehicle control.

  • After treatment, wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.

  • Resolve 10-20 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Multiplexing with fluorescent secondary antibodies is recommended for quantitative analysis.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using a chemiluminescence substrate.

  • Quantify band intensities and normalize the phospho-protein signal to the total protein signal.

Western_Blot_Workflow Cell_Culture 1. Culture Cells Expressing LRRK2 Treatment 2. Treat with this compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 5. SDS-PAGE & Transfer Quantification->SDS_PAGE Blocking 6. Blocking SDS_PAGE->Blocking Antibody_Incubation 7. Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

Caption: Workflow for cellular analysis of LRRK2 pathway inhibition.

LRRK2 Immunoprecipitation

This protocol allows for the isolation of LRRK2 to study its interactions and post-translational modifications.[20][28]

Materials:

  • Cell or tissue lysates prepared as described above.

  • Anti-LRRK2 antibody or anti-FLAG antibody (for tagged LRRK2).

  • Protein A/G agarose beads.

  • Wash Buffer (e.g., lysis buffer with a lower concentration of detergents).

  • Elution Buffer (e.g., low pH glycine buffer or Laemmli sample buffer).

Procedure:

  • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C with rotation.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by gentle centrifugation and wash them 3-5 times with ice-cold wash buffer.

  • Elute the LRRK2 protein from the beads using elution buffer. If using Laemmli buffer, the sample can be directly analyzed by Western blot.

  • Analyze the immunoprecipitated LRRK2 and any co-precipitating proteins by Western blot or mass spectrometry.

Conclusion

This compound is an invaluable chemical probe for the functional investigation of LRRK2. Its high potency and selectivity allow for the acute and specific inhibition of LRRK2 kinase activity in a variety of experimental systems. By utilizing this compound in concert with the biochemical and cellular assays outlined in this guide, researchers can effectively dissect the complex roles of LRRK2 in normal physiology and in the pathogenesis of Parkinson's disease. The insights gained from such studies are crucial for validating LRRK2 as a therapeutic target and for the development of next-generation LRRK2 inhibitors for clinical use.

References

Off-Target Effects of Lrrk2-IN-1 in Cellular Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). While a valuable tool for studying LRRK2 biology, understanding its off-target interactions is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Data Presentation: Kinase Inhibition Profile of this compound

The following tables summarize the in vitro potency and selectivity of this compound against its primary target, LRRK2, and known off-target kinases. These values have been compiled from various kinase profiling platforms.

Table 1: On-Target Potency of this compound

TargetMutantAssay TypeIC50 (nM)Reference
LRRK2Wild-TypeBiochemical13[1][2][3][4]
LRRK2G2019SBiochemical6[1][2][3][4]
LRRK2Wild-TypeTR-FRET80[3]
LRRK2G2019STR-FRET30[3]
LRRK2A2016TBiochemical2450[2]
LRRK2G2019S + A2016TBiochemical3080[2]

Table 2: Off-Target Kinase Inhibition by this compound

Off-Target KinaseAssay TypeIC50 (nM)EC50 (nM)Reference
DCLK2Biochemical45[3]
MAPK7 (ERK5)Cellular160[3]
AURKBBiochemical>1000[3]
CHEK2Biochemical>1000[3]
MKNK2Biochemical>1000[3]
MYLKBiochemical>1000[3]
NUAK1Biochemical>1000[3]
PLK1Biochemical>1000[3]

Table 3: Cellular Effects of this compound

Cell LineAssayEndpointIC50 (µM)Reference
HepG2CytotoxicityCell Viability49.3[3]
HCT116ApoptosisCell Death-[3]
AsPC-1ApoptosisCell Death-[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Kinase Profiling Assays

1. KINOMEscan™ (Competition Binding Assay)

This method quantifies the binding of a test compound to a panel of kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is detected and quantified using qPCR.[5][6]

  • Protocol Outline:

    • Kinase-tagged T7 phage is incubated with the test compound (this compound) at various concentrations.

    • An immobilized, broad-spectrum kinase inhibitor is introduced to the mixture.

    • The mixture is incubated to allow for binding competition.

    • The beads with the immobilized ligand are washed to remove unbound components.

    • The amount of kinase-tagged phage bound to the beads is quantified using qPCR of the DNA tag.

    • Dissociation constants (Kd) are calculated by measuring the amount of captured kinase as a function of the test compound concentration.[5][6]

2. KiNativ™ (Activity-Based Protein Profiling)

This assay measures the ability of a compound to inhibit the binding of an ATP probe to the active site of kinases in a cellular lysate.

  • Principle: A biotinylated acyl-phosphate derivative of ATP or ADP is used as a probe that covalently labels the catalytic lysine in the ATP-binding pocket of active kinases.[7][8] If a kinase is inhibited by the test compound, the probe cannot bind, resulting in reduced labeling.

  • Protocol Outline:

    • Cell lysates are prepared to maintain native kinase conformations.

    • The lysate is incubated with the test compound (this compound) at various concentrations.

    • The desthiobiotin-ATP/ADP acyl-phosphate probe is added to the lysate and incubated.

    • The reaction is quenched, and the proteome is digested with trypsin.

    • Biotinylated peptides are enriched using streptavidin affinity chromatography.

    • The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases. The level of labeling is inversely proportional to the inhibitory activity of the compound.[7][8][9]

3. Dundee Kinase Profiling (Radioactive Filter Binding Assay)

This service provides a direct measure of kinase activity by quantifying the incorporation of radioactive phosphate into a substrate.

  • Principle: The assay measures the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase of interest in the presence of an inhibitor.

  • Protocol Outline:

    • The kinase, substrate, and test compound (this compound) are incubated together in an appropriate reaction buffer.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper.

    • The filter paper is washed extensively to remove unincorporated [γ-³³P]ATP.

    • The amount of radioactivity incorporated into the substrate, which is bound to the filter paper, is measured using a scintillation counter.

    • The percentage of kinase activity remaining relative to a DMSO control is calculated.[10]

Cellular Assays

1. Western Blotting for LRRK2 Phosphorylation (pSer935)

This is a common method to assess the cellular activity of LRRK2 inhibitors.

  • Principle: This immunoassay detects the phosphorylation status of LRRK2 at serine 935, a key residue in a regulatory phosphorylation site. Inhibition of LRRK2 kinase activity leads to dephosphorylation at this site.

  • Protocol Outline:

    • Cell Lysis:

      • Culture cells (e.g., HEK293 expressing LRRK2) and treat with this compound at desired concentrations for a specified time (e.g., 90 minutes).[1]

      • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE:

      • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

      • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer:

      • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for LRRK2 pSer935.

      • Wash the membrane to remove unbound primary antibody.

      • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

      • Wash the membrane thoroughly.

    • Detection:

      • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

      • Visualize the protein bands using a chemiluminescence imaging system.

      • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein like β-actin.[11][12][13]

2. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 hours).

    • Add MTT reagent to each well and incubate for a few hours at 37°C, allowing formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the off-target effects of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Processes cluster_inhibitor Inhibition LRRK2_dimer LRRK2 Dimerization LRRK2_active Active LRRK2 Kinase LRRK2_dimer->LRRK2_active activates GTP_binding GTP Binding to ROC Domain GTP_binding->LRRK2_dimer promotes Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2_active->Autophagy regulates Cytoskeletal_dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_dynamics regulates Vesicular_trafficking Vesicular Trafficking Rab_GTPases->Vesicular_trafficking Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_active inhibits

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

MAPK7_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitor Inhibition Growth_Factors Growth Factors (EGF, NGF) MEKK2_3 MEKK2/3 Growth_Factors->MEKK2_3 Stress Cellular Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates MAPK7 MAPK7 (ERK5) MEK5->MAPK7 phosphorylates Transcription_Factors Transcription Factors (e.g., MEF2) MAPK7->Transcription_Factors phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Survival Cell Survival Gene_Expression->Cell_Survival Lrrk2_IN_1 This compound Lrrk2_IN_1->MAPK7 inhibits

Caption: MAPK7 (ERK5) Signaling Pathway, an Off-Target of this compound.

DCLK2_Signaling_Pathway cluster_dclk2 DCLK2 Function cluster_downstream Cellular Processes cluster_inhibitor Inhibition DCLK2 DCLK2 Microtubule_Polymerization Microtubule Polymerization DCLK2->Microtubule_Polymerization regulates Neuronal_Migration Neuronal Migration DCLK2->Neuronal_Migration influences Dendritic_Remodeling Dendritic Remodeling DCLK2->Dendritic_Remodeling enhances Synapse_Maturation Synapse Maturation DCLK2->Synapse_Maturation negatively regulates Lrrk2_IN_1 This compound Lrrk2_IN_1->DCLK2 inhibits

Caption: DCLK2 Signaling and Cellular Functions, an Off-Target of this compound.

Experimental_Workflow_Kinase_Profiling cluster_workflow General Kinase Profiling Workflow start Start: This compound Compound assay_prep Assay Preparation (e.g., Kinase Panel, Lysate) start->assay_prep incubation Incubation with This compound assay_prep->incubation detection Detection Method (qPCR, LC-MS/MS, Radioactivity) incubation->detection data_analysis Data Analysis (IC50 / Kd Determination) detection->data_analysis results Results: Kinase Inhibition Profile data_analysis->results

Caption: General Experimental Workflow for Kinase Inhibitor Profiling.

References

Navigating the Challenges of Lrrk2-IN-1 for In Vivo Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), has been an invaluable tool for in vitro studies dissecting the kinase's role in cellular pathways implicated in Parkinson's disease. However, its transition to in vivo models is fraught with significant limitations that researchers must carefully consider. This technical guide provides a comprehensive overview of these challenges, supported by quantitative data, detailed experimental protocols, and visualizations to aid in the design and interpretation of in vivo studies involving this compound and other LRRK2 inhibitors.

Pharmacokinetic Profile: The Blood-Brain Barrier Imperative

A primary hurdle for the use of this compound in neurological research is its poor permeability across the blood-brain barrier (BBB). While exhibiting favorable pharmacokinetic properties in mice, its limited access to the central nervous system curtails its utility for studying LRRK2's role in the brain.

ParameterValueSpeciesAdministrationCitation
Half-life (T1/2) 4.5 hoursMouseIntraperitoneal[1]
Area Under the Curve (AUC) 14758 hr*ng/mLMouseIntraperitoneal[1]
Oral Bioavailability (%F) 49.3%MouseOral[1]
Brain-to-Plasma Ratio 0.22 - 0.33MouseIntravenous[2]

Table 1: Pharmacokinetic Parameters of this compound in Mice. This table summarizes the key pharmacokinetic properties of this compound, highlighting its systemic exposure and limited brain penetration.

In Vitro Potency and Selectivity: A Double-Edged Sword

This compound demonstrates high potency against both wild-type LRRK2 and the common G2019S mutant in biochemical assays. Its selectivity has been profiled against a broad panel of kinases, revealing a relatively clean profile, though with some notable off-targets.

TargetIC50 (nM)Assay TypeCitation
LRRK2 (Wild-Type) 13Biochemical[1]
LRRK2 (G2019S mutant) 6Biochemical[1]
DCLK2 45Biochemical[3]
MAPK7 (ERK5) 160 (EC50)Cellular[3]

Table 2: In Vitro Potency and Selectivity of this compound. This table highlights the potent inhibition of LRRK2 by this compound and lists key off-targets that should be considered when interpreting experimental results.

On-Target Toxicity: A Class Effect in Peripheral Tissues

A significant concern for the in vivo use of LRRK2 inhibitors, including this compound, is the emergence of on-target toxicities in peripheral organs, particularly the lungs and kidneys. These effects are thought to be mechanism-based and have been observed across different inhibitor scaffolds and animal species.

Kidney Pathology:

  • Histological Findings: In LRRK2 knockout mice and rats, as well as in animals treated with LRRK2 inhibitors, renal abnormalities are consistently observed. These include cytoplasmic vacuolation, the accumulation of hyaline droplets, and pigment deposition in the proximal tubules.[4][5] These changes are progressive with age and dose.[4][5]

  • Biomarkers: Elevated levels of kidney injury molecule-1 (KIM-1) have been detected in the serum of LRRK2 knockout mice, indicating renal damage.[5]

Lung Pathology:

  • Histological Findings: The most prominent finding in the lungs of animals with inhibited LRRK2 function is the abnormal accumulation of lamellar bodies within type II pneumocytes, leading to cytoplasmic vacuolation.[4][6] This phenotype is more severe in mice than in rats.[4]

  • Functional Consequences: While morphologically apparent, the functional consequences of these lung abnormalities in rodents appear to be limited in the short term.[7] However, in non-human primates, these changes have raised significant safety concerns for chronic dosing.[6]

OrganHistopathological FindingSpeciesCitation
Kidney Cytoplasmic vacuolation, hyaline droplets, pigment accumulation in proximal tubulesMouse, Rat[4][5]
Lung Accumulation of lamellar bodies in type II pneumocytes, cytoplasmic vacuolationMouse, Rat, Non-human primate[4][6]

Table 3: Summary of In Vivo Toxicities Associated with LRRK2 Inhibition. This table outlines the key pathological findings in peripheral organs resulting from the inhibition or knockout of LRRK2.

LRRK2 Signaling and Inhibition

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of LRRK2, preventing the phosphorylation of its substrates, such as a subset of Rab GTPases.

LRRK2_Signaling cluster_0 LRRK2 Protein cluster_1 Cellular Processes cluster_2 Downstream Effectors LRRK2 LRRK2 Vesicular_Trafficking Vesicular Trafficking LRRK2->Vesicular_Trafficking Autophagy Autophagy LRRK2->Autophagy Cytoskeleton Cytoskeletal Dynamics LRRK2->Cytoskeleton MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway Interacts with GTPase GTPase Domain Kinase Kinase Domain Rab_GTPases Rab GTPases Kinase->Rab_GTPases Phosphorylates Lrrk2_IN_1 This compound Lrrk2_IN_1->Kinase Inhibits

Figure 1: LRRK2 Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the central role of LRRK2 in various cellular processes and its interaction with downstream effectors. This compound specifically inhibits the kinase domain of LRRK2.

Experimental Protocols: Best Practices for In Vivo Studies

Given the limitations of this compound, careful experimental design is crucial for obtaining meaningful and interpretable in vivo data.

Animal Models and Administration
  • Species: C57BL/6 mice are commonly used for pharmacokinetic and initial efficacy studies.

  • Dosing: A typical dose for assessing peripheral LRRK2 inhibition is 100 mg/kg administered via intraperitoneal (i.p.) injection.[3]

  • Vehicle Formulation: this compound has poor aqueous solubility. A common vehicle is Captisol (a modified cyclodextrin).[3] Other formulations may include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Workflow:

Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Tissue Collection cluster_3 Analysis Formulation Prepare this compound in Vehicle Injection Administer 100 mg/kg i.p. to Mice Formulation->Injection Collection Collect Tissues (Kidney, Lung, Brain) at 1-2h Post-Dose Injection->Collection Analysis Western Blot for pS935-LRRK2 Histopathology Collection->Analysis

Figure 2: General Experimental Workflow for In Vivo this compound Studies. This diagram outlines the key steps for assessing the peripheral activity of this compound in mice.

Western Blotting for pS935-LRRK2

Assessing the phosphorylation status of LRRK2 at serine 935 (pS935) is a key pharmacodynamic marker of inhibitor activity.

  • Tissue Homogenization:

    • Rapidly dissect and snap-freeze tissues in liquid nitrogen.

    • Homogenize frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on a 4-12% Bis-Tris gel.

    • Run the gel at 150V for 1.5-2 hours.

    • Transfer proteins to a PVDF membrane at 100V for 2 hours at 4°C.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against pS935-LRRK2 (e.g., rabbit anti-pS935-LRRK2, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a digital imager.

    • Normalize the pS935-LRRK2 signal to total LRRK2 or a loading control like GAPDH or β-actin.

Comparative Analysis with Other LRRK2 Inhibitors

The limitations of this compound spurred the development of next-generation LRRK2 inhibitors with improved properties, particularly brain penetrance.

InhibitorBrain-to-Plasma RatioKey FeaturesCitation
This compound ~0.2-0.3High in vitro potency, poor BBB penetration.[2]
GNE-7915 >0.5Improved brain penetration, potent and selective.
MLi-2 ~0.7High brain penetration, potent and highly selective.

Table 4: Comparison of Brain Penetrance of LRRK2 Inhibitors. This table highlights the evolution of LRRK2 inhibitors towards improved brain accessibility, a key requirement for treating neurodegenerative diseases.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for in vitro and peripheral in vivo studies of LRRK2 biology. However, its poor brain penetrance and the on-target toxicities associated with LRRK2 inhibition necessitate a cautious approach to its use in whole-animal research, especially for studies focused on the central nervous system. The development of brain-penetrant inhibitors like GNE-7915 and MLi-2 has provided researchers with more suitable tools for investigating the role of LRRK2 in the brain. For any in vivo study employing LRRK2 inhibitors, it is imperative to include rigorous pharmacokinetic and pharmacodynamic assessments, as well as careful histopathological analysis of peripheral organs, to ensure the accurate interpretation of experimental outcomes. The use of a drug-resistant LRRK2 mutant (A2016T) can also serve as a crucial negative control to confirm that the observed effects are indeed mediated through LRRK2 inhibition.[1]

References

Lrrk2-IN-1 and its Impact on the Autophagy Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: Gemini

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein whose mutations are the most common genetic cause of Parkinson's disease (PD). A growing body of evidence implicates LRRK2 in the regulation of intracellular vesicular trafficking, particularly the autophagy-lysosomal pathway. Dysregulation of this critical cellular degradation and recycling process is a hallmark of many neurodegenerative diseases. Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2's kinase activity, making it an invaluable tool for elucidating the protein's function and a potential therapeutic agent. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound impacts the autophagy pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: LRRK2 and the Autophagy Pathway

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components. This process is essential for cellular homeostasis, removing damaged organelles, misfolded proteins, and invading pathogens. The pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.

LRRK2 has been shown to influence multiple stages of this pathway, from the initial formation of the autophagosome to the final fusion and degradation steps.[1][2] The kinase activity of LRRK2, which is often enhanced by pathogenic mutations like G2019S, appears to play a crucial, predominantly inhibitory, role in regulating autophagic flux.[3][4]

This compound: A Selective LRRK2 Kinase Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the kinase domain of LRRK2.[5] By blocking the phosphotransferase activity of LRRK2, this compound allows researchers to dissect the specific roles of LRRK2's kinase function in cellular processes. Its use has been instrumental in demonstrating that the kinase activity of LRRK2 negatively regulates the autophagy-lysosomal network.

Molecular Impact of this compound on Autophagy Regulation

Treatment of cells with this compound generally leads to an induction of autophagy. This effect is not due to a blockage in the degradation of autophagosomes but rather an increase in their formation.[3][4] The underlying mechanisms are multifaceted and involve several key autophagy-regulating proteins and pathways.

Induction of Autophagosome Biogenesis

The primary effect of LRRK2 kinase inhibition by this compound is the stimulation of autophagosome biogenesis. This is evidenced by a significant increase in the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker localized to autophagosome membranes.[3][6]

  • mTOR-Independent Regulation: In several cell types, including astrocytes, the induction of autophagy by this compound occurs through a non-canonical pathway that is independent of the master autophagy regulator, mTORC1, and its downstream effector ULK1.[3][4]

  • Role of the Beclin-1 Complex: Instead, the activation relies on the Beclin-1/VPS34 complex, which is critical for the nucleation step of the phagophore (the precursor to the autophagosome).[7] LRRK2 kinase activity appears to suppress this complex, and its inhibition by this compound relieves this suppression.[3][7]

  • ULK1 Phosphorylation: While often considered ULK1-independent, prolonged inhibition of LRRK2 with this compound has been shown to cause a paradoxical increase in the phosphorylation of ULK1 at Serine 758.[6][8] This phosphorylation site is typically associated with mTORC1-mediated inhibition of autophagy. However, in the context of LRRK2 inhibition, this phosphorylation event is decoupled from the repression of autophagosome formation, representing a novel regulatory mechanism.[6][8]

Enhancement of Lysosomal Function

LRRK2 kinase activity not only affects autophagosome formation but also influences lysosomal health and function. Pathogenic LRRK2 mutations can lead to lysosomal defects, including altered morphology and impaired acidification.[9][10]

  • Restoration of Lysosomal Morphology: Treatment with this compound has been shown to reverse the abnormal lysosomal morphology observed in fibroblasts from PD patients with LRRK2 mutations.[5]

  • Activation of TFEB: LRRK2 kinase activity negatively regulates the MiT-TFE family of transcription factors, particularly TFEB, the master regulator of lysosomal biogenesis and autophagy gene expression.[11][12] Inhibition of LRRK2 with this compound promotes the nuclear translocation of TFEB, leading to the upregulation of genes involved in the autophagy-lysosomal pathway.[11][13] This occurs downstream of a CD38-mediated NAADP-Ca2+ signaling pathway that requires LRRK2.[12][13]

Rescue of Defective Mitophagy

Mitophagy, the selective autophagic clearance of damaged mitochondria, is critical for cellular health, and its impairment is strongly linked to PD pathogenesis. LRRK2's kinase activity has been shown to impair PINK1/Parkin-dependent mitophagy.[[“]][15]

  • Restoration of Mitophagic Flux: this compound treatment can restore defective mitophagy in cells expressing pathogenic LRRK2 mutations.[[“]][15] The inhibitor rescues impaired interactions between key mitophagy proteins like Parkin and Drp1, thereby facilitating the clearance of damaged mitochondria.[15]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key autophagy markers as reported in the literature.

Table 1: Effect of this compound on LC3-II Levels
Cell Type This compound Concentration Treatment Duration Observed Effect on LC3-II
Mouse Astrocytes1-2 µM150 minutesSignificant increase
H4 Astroglioma1 µM6 hours / 18 hoursTime-dependent increase
Neuronal CulturesNot SpecifiedNot SpecifiedIncrease

Data compiled from references[3][4][6].

Table 2: Effect of this compound on p62/SQSTM1 Levels
Cell Type This compound Concentration Treatment Duration Observed Effect on p62
Neuronal CulturesNot SpecifiedNot SpecifiedIncrease (suggesting flux induction)
H4 Astroglioma1 µM18 hoursSignificant increase

p62 is an autophagy receptor that is degraded in the autolysosome. An initial increase upon autophagy induction can reflect upregulation of the machinery, which is then cleared as flux proceeds. Data compiled from references[4][6].

Key Signaling and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the complex interactions and experimental procedures discussed.

LRRK2_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_inhibitor Pharmacological Intervention cluster_pathway Autophagy Machinery cluster_output Cellular Outcome LRRK2 LRRK2 Kinase Activity Beclin1 Beclin-1/VPS34 Complex LRRK2->Beclin1 Suppresses ULK1 ULK1 Complex LRRK2->ULK1 Complex Regulation (e.g., pSer758) TFEB TFEB (Cytoplasmic) LRRK2->TFEB Suppresses Nuclear Translocation IN1 This compound IN1->LRRK2 Inhibits Phagophore Phagophore Formation Beclin1->Phagophore Promotes ULK1->Phagophore Initiates TFEB_Nuc TFEB (Nuclear) TFEB->TFEB_Nuc Translocates Autophagy Increased Autophagic Flux Phagophore->Autophagy Lysosome Lysosomal Biogenesis TFEB_Nuc->Lysosome Upregulates Lysosome->Autophagy

Caption: LRRK2 kinase inhibition by this compound promotes autophagy.

Autophagic_Flux_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing & Analysis cluster_interpretation Data Interpretation Start Culture Cells (e.g., SH-SY5Y, H4) Group1 Group 1: Vehicle (DMSO) Start->Group1 Group2 Group 2: This compound Start->Group2 Group3 Group 3: Bafilomycin A1 Start->Group3 Group4 Group 4: This compound + Baf A1 Start->Group4 Lyse Lyse Cells & Collect Protein Group1->Lyse Group2->Lyse Group3->Lyse Group4->Lyse WB Western Blot Lyse->WB Probe Probe for LC3, p62, Actin WB->Probe Quant Densitometry Quantification Probe->Quant Result Compare LC3-II Levels Quant->Result Conclusion Determine Autophagic Flux (G4 > G2, G3 > G1) Result->Conclusion

Caption: Workflow for measuring autophagic flux via Western blot.

LRRK2_Mitophagy_Logic cluster_condition Cellular State cluster_defects Resulting Defects cluster_intervention Intervention cluster_rescue Rescued Phenotype Path_LRRK2 Pathogenic LRRK2 (e.g., G2019S) High Kinase Activity Mito_Dys Mitochondrial Dysfunction Path_LRRK2->Mito_Dys Mitophagy_Block Impaired Mitophagy Path_LRRK2->Mitophagy_Block Directly Impairs Mito_Dys->Mitophagy_Block Triggers need for clearance Rescue Restored Mitophagy & Mitochondrial Homeostasis IN1 This compound IN1->Path_LRRK2 Inhibits Kinase Activity IN1->Mitophagy_Block Reverses Block

Caption: this compound restores mitophagy impaired by pathogenic LRRK2.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Human neuroblastoma (SH-SY5Y), human astroglioma (H4), or primary mouse astrocytes are commonly used.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture media to the desired final concentration (typically 1-2 µM). Remove old media from cells and replace with the this compound-containing media. Incubate for the desired duration (e.g., 2 to 18 hours). A vehicle control (DMSO) at the same final concentration should always be run in parallel.

Autophagic Flux Assay by Western Blot

This assay is crucial to distinguish between an increase in autophagosome synthesis and a block in their degradation.[16][17]

  • Experimental Groups: Prepare four groups of cells:

    • Vehicle (DMSO)

    • This compound (e.g., 1 µM)

    • Lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM)

    • This compound + Bafilomycin A1

  • Treatment: Treat cells with this compound for a desired period (e.g., 4 hours). For the final 2 hours of this incubation, add Bafilomycin A1 to the relevant plates.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C: anti-LC3B (to detect LC3-I and LC3-II), anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. Autophagic flux is determined by comparing the LC3-II levels between the inhibitor-treated and untreated samples. A greater accumulation of LC3-II in the this compound + Bafilomycin A1 group compared to the Bafilomycin A1 group alone indicates a true induction of autophagic flux.[3][4]

Immunofluorescence for LC3 Puncta
  • Cell Plating: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound and/or Bafilomycin A1 as described above.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Antibody Staining: Incubate with anti-LC3B primary antibody in blocking buffer for 1 hour. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Mounting: Wash and mount coverslips onto microscope slides using a mounting medium containing DAPI to stain nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell. An increase in puncta following this compound treatment indicates an accumulation of autophagosomes.

Conclusion

This compound has proven to be an essential pharmacological tool for understanding the role of LRRK2 kinase activity in cellular homeostasis. The inhibition of LRRK2 robustly induces autophagy through a mechanism that is often mTOR-independent and reliant on the Beclin-1 complex. Furthermore, this compound can restore lysosomal function and rescue defective mitophagy associated with pathogenic LRRK2 mutations. These findings not only clarify the complex interplay between LRRK2 and the autophagy pathway but also underscore the therapeutic potential of LRRK2 kinase inhibition for Parkinson's disease and other related neurodegenerative disorders. This guide provides the foundational knowledge and methodologies for researchers to effectively investigate the impact of this compound in their own experimental systems.

References

Lrrk2-IN-1: A Technical Guide to Its Mechanism of LRRK2 Dephosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the small molecule inhibitor, Lrrk2-IN-1, induces the dephosphorylation of the Leucine-rich repeat kinase 2 (LRRK2) protein. Understanding this mechanism is critical for the pharmacological interrogation of LRRK2 biology and its role in Parkinson's disease.

Core Mechanism of Action

This compound is a potent, selective, and ATP-competitive inhibitor of LRRK2's kinase activity.[1][2] Its primary mode of action is to bind to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of a phosphate group to its substrates.

The dephosphorylation of LRRK2, particularly at a cluster of serine residues including Ser910 and Ser935, is a direct cellular consequence of this kinase inhibition.[2][3] It is not that this compound directly activates a phosphatase; rather, by inhibiting LRRK2's intrinsic kinase activity, it shifts the dynamic equilibrium of phosphorylation and dephosphorylation.[4][5] This allows constitutively active cellular phosphatases, such as protein phosphatase 1 (PP1), to remove phosphate groups from these key serine residues.[5]

This dephosphorylation event has significant functional consequences. Phosphorylation at Ser910 and Ser935 is crucial for the binding of 14-3-3 proteins to LRRK2.[6] By inducing dephosphorylation at these sites, this compound disrupts the LRRK2/14-3-3 interaction.[2][7] This loss of 14-3-3 binding is associated with a change in LRRK2's subcellular localization, causing it to redistribute from a diffuse cytoplasmic pattern into filamentous aggregates or inclusion bodies.[2] Furthermore, the dephosphorylation of LRRK2 can lead to its ubiquitination and subsequent proteasomal degradation.[8][9][10]

Therefore, this compound-induced dephosphorylation is a key biomarker for target engagement and a critical event in a signaling cascade that impacts LRRK2's stability, localization, and protein-protein interactions.

LRRK2_Dephosphorylation_Pathway cluster_inhibition Inhibition by this compound cluster_dephosphorylation Cellular Consequences Lrrk2_IN_1 This compound LRRK2_Kinase_Domain LRRK2 Kinase Domain (ATP-binding pocket) Lrrk2_IN_1->LRRK2_Kinase_Domain Binds & Inhibits Kinase_Activity_Blocked Kinase Activity Blocked LRRK2_Kinase_Domain->Kinase_Activity_Blocked Phosphatase_Action Phosphatase (e.g., PP1) Activity Dominates Kinase_Activity_Blocked->Phosphatase_Action Allows pLRRK2 Phosphorylated LRRK2 (pS910/pS935) Phosphatase_Action->pLRRK2 dephospho_LRRK2 Dephosphorylated LRRK2 pLRRK2->dephospho_LRRK2 Dephosphorylation 14_3_3 14-3-3 Proteins pLRRK2->14_3_3 Binding Ubiquitination Increased Ubiquitination dephospho_LRRK2->Ubiquitination Localization_Change Altered Localization (Cytoplasmic Aggregates) dephospho_LRRK2->Localization_Change

Caption: Signaling pathway of this compound-induced LRRK2 dephosphorylation.

Quantitative Data on this compound Activity

This compound exhibits high potency for both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant. Its selectivity has been profiled against a broad panel of kinases.

Target KinaseIC₅₀ (nM)NotesReference
LRRK2 (WT) 13In vitro biochemical assay.[1][11]
LRRK2 (G2019S) 6The G2019S mutation enhances kinase activity.[1][11]
LRRK2 (A2016T) 2450A2016T is a drug-resistant mutant.[2][12]
DCLK2 45An off-target kinase.[2][11]
MAPK7 160An off-target kinase.[2][11]
AURKB, CHEK2, MKNK2, MYLK, NUAK1, PLK1 > 1000Demonstrates high selectivity.[2][11]

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on LRRK2 kinase activity using a generic substrate.

Materials:

  • Recombinant LRRK2 protein (e.g., GST-LRRK2 970-2527)

  • Myelin Basic Protein (MBP) as a substrate[13][14]

  • This compound dissolved in DMSO

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • ATP solution (including radiolabeled [γ-³²P]ATP)[13]

  • 5x Laemmli sample buffer

  • SDS-PAGE gels (e.g., 12%)[13]

  • Phosphorimager system

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 protein and kinase assay buffer in a microcentrifuge tube.[13]

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. The final DMSO concentration should not exceed 1%.

  • Pre-incubate the kinase and inhibitor for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a solution containing MBP, MgCl₂, and ATP (spiked with [γ-³²P]ATP). A typical final concentration is 100 µM ATP.[2][13]

  • Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[13]

  • Stop the reaction by adding 5x Laemmli sample buffer and heating the samples at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into MBP using a phosphorimager.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by plotting the data on a semi-log graph.

Western Blotting for Cellular LRRK2 Dephosphorylation

This protocol describes the detection of LRRK2 phosphorylation at Ser935 in cultured cells following treatment with this compound.

Materials:

  • HEK293 cells stably expressing LRRK2 (WT or G2019S)[2]

  • This compound dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15]

  • BCA or Bradford protein assay kit

  • Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • PVDF membrane

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a fixed time (e.g., 2 hours).[2]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer with inhibitors.[15][16]

  • Protein Quantification: Clear the lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 10-20 µg of total protein per lane on an SDS-PAGE gel (a low percentage gel, e.g., 6-8%, is recommended for the large LRRK2 protein).[17][18] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody against pS935-LRRK2 (e.g., overnight at 4°C).

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total LRRK2.

  • Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. The ratio of pS935 to total LRRK2 is calculated to determine the extent of dephosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293-LRRK2) Treatment 2. Treatment (this compound or DMSO) Cell_Culture->Treatment Lysis 3. Cell Lysis (+ Protease/Phosphatase Inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA/Bradford Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (BSA or Milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-pS935 LRRK2) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 11. Data Analysis (Quantify pS935/Total LRRK2) Detection->Analysis

Caption: Experimental workflow for assessing LRRK2 dephosphorylation.

References

The Mechanism of Lrrk2-IN-1-Induced LRRK2 Degradation: A Ubiquitin-Mediated Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme in cellular signaling and a key therapeutic target in Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD, and increased LRRK2 kinase activity is implicated in the pathogenesis of both familial and sporadic forms of the disease.[1][2][3][4][5] Consequently, the development of potent and selective LRRK2 kinase inhibitors, such as Lrrk2-IN-1, has been a major focus of research.[1][6] An intriguing and significant consequence of LRRK2 kinase inhibition is the subsequent degradation of the LRRK2 protein itself. This guide provides a detailed examination of the molecular cascade initiated by this compound, leading to the ubiquitin-mediated proteasomal degradation of LRRK2.

This compound Action and the Dephosphorylation Cascade

This compound is a selective inhibitor that targets the kinase activity of LRRK2. The primary and most immediate effect of this compound treatment is a significant reduction in the phosphorylation state of LRRK2. This dephosphorylation occurs at several key serine residues within a regulatory region of the protein, including Ser910, Ser935, Ser955, and Ser973.[7][8] The phosphorylation of these sites is crucial for the interaction of LRRK2 with 14-3-3 proteins, which act as scaffolding partners that maintain LRRK2's cytoplasmic localization and stability.[6][9][10]

Inhibition of LRRK2 kinase activity by this compound disrupts this phosphorylation-dependent binding, leading to the dissociation of 14-3-3 proteins.[7][10] This uncoupling is a critical initiating event that renders the LRRK2 protein susceptible to subsequent ubiquitination and degradation.[7][8]

The Role of the Ubiquitin-Proteasome System

The reduction in LRRK2 protein levels following treatment with this compound is not due to decreased gene expression but is a post-translational event.[11] Experimental evidence robustly demonstrates that the ubiquitin-proteasome system (UPS) is the primary pathway for this degradation.

Studies have shown that co-treatment of cells with this compound and a proteasome inhibitor, such as MG132, prevents the reduction in LRRK2 protein levels.[11] In contrast, inhibiting the lysosomal degradation pathway with agents like chloroquine does not rescue the LRRK2 protein from inhibitor-induced destabilization.[11] This confirms that the degradation is specifically mediated by the proteasome. The process involves the covalent attachment of ubiquitin molecules, particularly through Lys48-linked chains, which serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[7]

Key Molecular Players in LRRK2 Ubiquitination

The ubiquitination of LRRK2 is orchestrated by a series of enzymes, with E3 ubiquitin ligases playing the crucial role of substrate recognition.

  • CHIP (Carboxyl Terminus of Hsp70-Interacting Protein): The E3 ubiquitin ligase CHIP has been identified as a primary regulator of LRRK2 stability.[2][3][4][12][13] CHIP physically binds to LRRK2, mediates its polyubiquitination, and thereby promotes its degradation by the proteasome.[3][12][13] Overexpression of CHIP enhances LRRK2 degradation, while its knockdown leads to an increase in LRRK2 protein levels.[2][12]

  • Hsp90 (Heat Shock Protein 90): The chaperone protein Hsp90 forms a complex with LRRK2 and is essential for maintaining its stability and proper folding.[2][3][14] Inhibition of Hsp90 chaperone activity with compounds like 17-AAG or geldanamycin also leads to the CHIP-mediated ubiquitination and proteasomal degradation of LRRK2.[2][3][4][12] This suggests that LRRK2 is a client protein of the Hsp90 chaperone system, and disruption of this interaction exposes LRRK2 to the degradation machinery.

  • TRIM1 (Tripartite Motif Family 1): More recent studies have identified TRIM1, a microtubule-associated E3 ubiquitin ligase, as another key player in LRRK2 degradation.[5][9][15] TRIM1 recruits LRRK2 to the microtubule cytoskeleton for ubiquitination and subsequent proteasomal degradation.[5][9][15] The interaction is influenced by the phosphorylation state of LRRK2, creating a dynamic interplay between cytoplasmic stabilization by 14-3-3 and microtubule-associated degradation by TRIM1.[9]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of LRRK2 kinase inhibitors.

Table 1: Effect of this compound on LRRK2 Phosphorylation

Cell LineTreatmentDurationPhosphorylation SitePercent ReductionReference
SH-SY5Y1 µM this compound90 minutesTotal 32P~90%[16]
HEK293This compound60 minutesSer935Significant[10]

Table 2: Effect of LRRK2 Kinase Inhibitors on LRRK2 Protein Levels

Cell LineInhibitorConcentrationDurationPercent Reduction in LRRK2Reference
SH-SY5YThis compound1 µM17 hours>50%[11]
SH-SY5YCZC-25146200 nM48 hoursSignificant[11]
A549GNE1023Not specifiedNot specified~50% (endogenous LRRK2)[7]

Table 3: Effect of Proteasome vs. Lysosome Inhibitors on this compound-Induced Degradation

Cell LineLRRK2 InhibitorCo-treatmentEffect on LRRK2 LevelsConclusionReference
SH-SY5YThis compound (1 µM)MG132 (1 µM)Degradation blockedProteasome-dependent[11]
SH-SY5YThis compound (1 µM)ChloroquineDegradation not blockedLysosome-independent[11]
HEK293GNE1023Proteasomal InhibitionDegradation reversedProteasome-dependent[7]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or Human Embryonic Kidney (HEK293) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Transfection: For overexpression studies, cells are transfected with plasmids encoding tagged LRRK2 (e.g., 3xFlag-LRRK2) using a suitable transfection reagent like Lipofectamine 3000.

  • Inhibitor Treatment: this compound is typically dissolved in DMSO to create a stock solution. Cells are treated with a final concentration of 1-3 µM for durations ranging from 90 minutes to 48 hours. For co-treatment experiments, proteasome inhibitor MG132 (1-10 µM) or lysosome inhibitor chloroquine is added alongside or prior to the LRRK2 inhibitor.

Immunoblotting for LRRK2 Levels and Phosphorylation
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies. Key antibodies include:

    • Anti-LRRK2 (total)

    • Anti-phospho-LRRK2 (Ser935)

    • Anti-phospho-LRRK2 (Ser1292)

    • Anti-Flag (for tagged protein)

    • Anti-β-tubulin or Anti-vinculin (as a loading control)

  • Detection: Membranes are washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used for quantification.

In Vivo Ubiquitination Assay
  • Transfection: HEK293 cells are co-transfected with plasmids for Flag-LRRK2, HA-Ubiquitin, and potentially an E3 ligase like myc-CHIP.

  • Proteasome Inhibition: Prior to harvesting (typically 4-6 hours), cells are treated with MG132 (10 µM) to allow ubiquitinated proteins to accumulate.

  • Lysis: Cells are lysed in a buffer containing deubiquitinating enzyme inhibitors (e.g., N-ethylmaleimide).

  • Immunoprecipitation (IP): LRRK2 is immunoprecipitated from the cell lysates. 1-2 mg of total protein is incubated with an anti-Flag antibody overnight, followed by incubation with Protein A/G agarose beads.

  • Washing: The beads are washed extensively to remove non-specific binders.

  • Elution and Immunoblotting: The immunoprecipitated proteins are eluted in SDS sample buffer, boiled, and then analyzed by immunoblotting. The membrane is probed with an anti-HA antibody to detect the ubiquitinated LRRK2 ladder and an anti-Flag or anti-LRRK2 antibody to confirm the immunoprecipitation of LRRK2.

Visualized Pathways and Workflows

LRRK2_Degradation_Pathway Lrrk2_IN1 This compound LRRK2_Kinase LRRK2 Kinase Activity Lrrk2_IN1->LRRK2_Kinase Inhibits pLRRK2 Phosphorylated LRRK2 (pS910/pS935) LRRK2_Kinase->pLRRK2 Maintains dephosLRRK2 Dephosphorylated LRRK2 LRRK2_Kinase->dephosLRRK2 Inhibition leads to Complex pLRRK2 / 14-3-3 Complex (Stable, Cytoplasmic) pLRRK2->Complex P1433 14-3-3 Protein P1433->Complex Complex->dephosLRRK2 Dissociation ubLRRK2 Polyubiquitinated LRRK2 dephosLRRK2->ubLRRK2 CHIP CHIP (E3 Ligase) CHIP->ubLRRK2 Mediates Ubiquitination Hsp90 Hsp90 Hsp90->dephosLRRK2 Stabilizes Ub Ubiquitin Ub->CHIP Proteasome 26S Proteasome ubLRRK2->Proteasome Targets to Degradation Degradation Products Proteasome->Degradation Degrades into

Caption: this compound signaling to proteasomal degradation.

Ubiquitination_Assay_Workflow Start Co-transfect HEK293 cells (Flag-LRRK2 + HA-Ubiquitin) Treatment Treat with this compound and MG132 (proteasome inhibitor) Start->Treatment Lysis Cell Lysis (with deubiquitinase inhibitors) Treatment->Lysis IP Immunoprecipitation (IP) with anti-Flag antibody Lysis->IP Wash Wash beads to remove non-specific proteins IP->Wash Elute Elute bound proteins Wash->Elute WB Immunoblot (Western Blot) Elute->WB Probe_HA Probe with anti-HA (Detects Ubiquitin) WB->Probe_HA Probe_Flag Probe with anti-Flag (Confirms LRRK2 IP) WB->Probe_Flag

Caption: Experimental workflow for an in vivo LRRK2 ubiquitination assay.

LRRK2_Chaperone_Ligase_Interaction LRRK2 LRRK2 Protein Hsp90 Hsp90 Chaperone LRRK2->Hsp90 Binds to Unstable Misfolded / Unstable LRRK2 LRRK2->Unstable Can become CHIP CHIP E3 Ligase Hsp90->CHIP Inhibition shifts balance towards Stable Stable / Folded LRRK2 Hsp90->Stable Promotes Degradation Proteasomal Degradation CHIP->Degradation Targets for Unstable->CHIP Recognized by

Caption: Relationship between LRRK2, Hsp90, and CHIP E3 ligase.

Conclusion and Future Directions

The inhibition of LRRK2 kinase activity by compounds like this compound initiates a well-defined signaling cascade that culminates in the ubiquitin-mediated degradation of the LRRK2 protein. This process is triggered by the dephosphorylation of key serine residues, leading to the dissociation of 14-3-3 stabilizing proteins. This conformational change exposes LRRK2 to the cellular degradation machinery, where E3 ligases such as CHIP and TRIM1, in concert with the Hsp90 chaperone system, tag LRRK2 for destruction by the proteasome.

For researchers and drug development professionals, understanding this pathway is paramount. It reveals that LRRK2 kinase inhibitors can act not only by blocking enzymatic function but also by reducing the total cellular pool of the LRRK2 protein. This dual mechanism could have significant therapeutic implications. Future research should continue to elucidate the full cast of E3 ligases involved, the specific cellular conditions that favor degradation over stability, and how different pathogenic LRRK2 mutations affect this regulatory pathway. A comprehensive grasp of these mechanisms will be essential for designing the next generation of LRRK2-targeted therapies for Parkinson's disease, optimizing their efficacy, and predicting their long-term cellular consequences.

References

Lrrk2-IN-1: A Technical Guide to its Differential Effects on Wild-Type vs. Mutant LRRK2 Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD). Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic PD. Many of these pathogenic mutations, most notably the G2019S substitution in the kinase domain, lead to hyperactivation of LRRK2's kinase function. This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective inhibitors being a major focus of drug discovery efforts.

Lrrk2-IN-1 was one of the first potent and selective inhibitors of LRRK2 to be developed. It serves as a crucial tool for interrogating the physiological and pathophysiological roles of LRRK2 kinase activity. This technical guide provides an in-depth analysis of this compound's effects on both wild-type (WT) and mutant LRRK2, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

This compound: Mechanism of Action and Differential Potency

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates. A key characteristic of this compound is its differential potency against various forms of LRRK2, particularly its increased efficacy in inhibiting the pathogenic G2019S mutant compared to the wild-type protein.

Quantitative Data: this compound Inhibition of LRRK2 Variants

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The table below summarizes the IC50 values of this compound against wild-type LRRK2 and the G2019S mutant from biochemical assays.

LRRK2 VariantThis compound IC50 (nM)Reference
Wild-Type (WT)13[1][2]
G2019S6[1][2]

The data clearly indicates that this compound is approximately twice as potent against the G2019S mutant as it is against the wild-type enzyme in biochemical assays. This increased sensitivity of the G2019S mutant to inhibition is a crucial aspect of its therapeutic potential. In cellular assays measuring the phosphorylation of LRRK2 at serine 935 (a marker of LRRK2 kinase activity), a similar trend of increased potency against the G2019S mutant is observed, with IC50 values of 0.08 µM for wild-type and 0.03 µM for G2019S.[2]

LRRK2 Signaling Pathway and the Impact of this compound

LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[3] Its kinase activity is central to these functions, and pathogenic mutations are thought to disrupt these pathways. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2_WT LRRK2 (WT) Upstream Kinases->LRRK2_WT Phosphorylates (e.g., S910, S935) 14-3-3 14-3-3 LRRK2_WT->14-3-3 Binding Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_WT->Rab_GTPases Phosphorylation LRRK2_G2019S LRRK2 (G2019S) LRRK2_G2019S->Rab_GTPases Hyper-phosphorylation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Rab_GTPases->Cytoskeletal_Dynamics Lrrk2_IN1 This compound Lrrk2_IN1->LRRK2_WT Inhibition Lrrk2_IN1->LRRK2_G2019S Potent Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified LRRK2 (WT or mutant) - LRRKtide (peptide substrate) - Kinase Buffer - ATP (with [γ-32P]ATP) - this compound dilutions Incubation Incubate LRRK2 with this compound Reagents->Incubation Initiation Initiate reaction with ATP/[γ-32P]ATP and LRRKtide Incubation->Initiation Quench Quench reaction Initiation->Quench Separation Spot reaction mixture onto phosphocellulose paper Quench->Separation Wash Wash to remove unincorporated [γ-32P]ATP Separation->Wash Quantification Quantify incorporated radioactivity (Scintillation counting) Wash->Quantification Cellular_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_protein Lysis & Protein Quantification cluster_western_blot Western Blot Analysis Cell_Plating Plate cells expressing LRRK2 (WT or G2019S) Inhibitor_Treatment Treat cells with various concentrations of this compound Cell_Plating->Inhibitor_Treatment Cell_Lysis Lyse cells in buffer containing protease and phosphatase inhibitors Inhibitor_Treatment->Cell_Lysis Protein_Quant Quantify total protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-pS935-LRRK2, anti-total-LRRK2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Analysis Quantify band intensities Detection->Analysis

References

Methodological & Application

Lrrk2-IN-1: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cell-based assays. LRRK2 is a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.

Introduction

This compound is a valuable chemical probe for investigating the cellular functions of LRRK2 and for screening potential therapeutic agents. It is an ATP-competitive inhibitor that targets both wild-type (WT) and mutant forms of LRRK2, with a particularly high potency for the pathogenic G2019S mutant. This document outlines the key characteristics of this compound and provides detailed protocols for its application in common cell-based assays to monitor LRRK2 activity.

Data Presentation

The following table summarizes the quantitative data for this compound, providing a quick reference for its potency and cellular effects.

ParameterValueCell Line/SystemReference
IC50 (WT LRRK2) 13 nMBiochemical Assay[1][2]
IC50 (G2019S LRRK2) 6 nMBiochemical Assay[1][2]
Cellular IC50 (pSer935 LRRK2 - WT) 0.17 µMSH-SY5Y TR-FRET Assay[3]
Cellular IC50 (pSer935 LRRK2 - G2019S) 0.04 µMSH-SY5Y TR-FRET Assay[3]
Cellular IC50 (pSer935 LRRK2 - G2019S) 0.03 µMHuman Neural Stem Cells TR-FRET Assay[3]
Cytotoxicity (IC50) 49.3 µMHepG2 cells[4]

Signaling Pathway

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. These mutations often lead to increased kinase activity, resulting in the hyperphosphorylation of downstream substrates, such as Rab GTPases (e.g., Rab10), which disrupts cellular trafficking and other vital processes. This compound inhibits this kinase activity, thereby reducing the phosphorylation of LRRK2 itself (autophosphorylation at sites like Ser935) and its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Downstream Substrate LRRK2_WT LRRK2 (WT) pLRRK2 pSer935-LRRK2 LRRK2_WT->pLRRK2 Autophosphorylation LRRK2_G2019S LRRK2 (G2019S) LRRK2_G2019S->pLRRK2 Hyper-autophosphorylation pRab10 pThr73-Rab10 pLRRK2->pRab10 Phosphorylation Rab10 Rab10 Rab10->pRab10 Cellular_Dysfunction Cellular Dysfunction pRab10->Cellular_Dysfunction Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_WT Lrrk2_IN_1->LRRK2_G2019S

LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

A typical workflow for assessing the efficacy of this compound in a cell-based assay involves cell culture, treatment with the inhibitor, and subsequent analysis of LRRK2 activity through various methods such as Western blotting or TR-FRET.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293, SH-SY5Y) Start->Cell_Culture Treatment Treat with this compound (Dose-response and time-course) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Analysis Analysis Lysis->Analysis Western_Blot Western Blot (pLRRK2, pRab10) Analysis->Western_Blot TR_FRET TR-FRET Assay (pSer935-LRRK2) Analysis->TR_FRET Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis TR_FRET->Data_Analysis Cytotoxicity->Data_Analysis End End Data_Analysis->End

General experimental workflow for cell-based assays with this compound.

Experimental Protocols

Western Blotting for LRRK2 and Rab10 Phosphorylation

This protocol describes the detection of LRRK2 autophosphorylation at Ser935 and Rab10 phosphorylation at Thr73 in response to this compound treatment.

Materials:

  • Cell Lines: HEK293T or SH-SY5Y cells (expressing endogenous or overexpressed LRRK2).

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies:

    • Rabbit anti-phospho-LRRK2 (Ser935) (e.g., Abcam ab133450), 1:1000 dilution.

    • Rabbit anti-LRRK2 (total) (e.g., Abcam ab133474), 1:1000 dilution.

    • Rabbit anti-phospho-Rab10 (Thr73) (e.g., Abcam ab230261), 1:1000 dilution.

    • Rabbit anti-Rab10 (total) (e.g., Cell Signaling Technology #8127), 1:1000 dilution.

    • Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich A5441), 1:5000 dilution.

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG, 1:5000 dilution.

    • HRP-conjugated goat anti-mouse IgG, 1:5000 dilution.

  • Other Reagents: PBS, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (5% non-fat milk or BSA in TBST), TBST, ECL substrate.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 90 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the total protein and loading control.

TR-FRET Cellular Assay for LRRK2 pSer935

This high-throughput assay measures the phosphorylation of LRRK2 at Ser935 in a cellular context.

Materials:

  • Cell Line: U-2 OS or SH-SY5Y cells.

  • BacMam LRRK2-GFP: For expression of GFP-tagged LRRK2.

  • This compound: Prepare a dilution series in assay medium.

  • Assay Plate: 384-well, low-volume, black plate.

  • Detection Reagents:

    • Terbium (Tb)-labeled anti-pSer935 LRRK2 antibody.

    • Lysis buffer.

  • TR-FRET Plate Reader.

Procedure:

  • Cell Transduction and Plating:

    • Transduce cells with BacMam LRRK2-GFP according to the manufacturer's protocol.

    • Plate transduced cells into a 384-well assay plate (e.g., 20,000 cells/well) and incubate for 24 hours.

  • Inhibitor Treatment:

    • Add this compound at various concentrations to the wells. Include a DMSO vehicle control.

    • Incubate for 90 minutes at 37°C.

  • Lysis and Detection:

    • Add lysis buffer containing the Tb-labeled anti-pSer935 antibody directly to the wells.

    • Incubate at room temperature for 60-120 minutes to allow for cell lysis and antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).

    • Calculate the 520/495 nm emission ratio.

  • Data Analysis:

    • Plot the emission ratio against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cytotoxicity Assay

This assay determines the effect of this compound on cell viability.

Materials:

  • Cell Line: SH-SY5Y or other relevant neuronal cell line.

  • This compound: Prepare a serial dilution in culture medium.

  • MTT Reagent: 5 mg/mL in PBS, sterile-filtered.

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

References

Application Notes: Monitoring LRRK2 Kinase Activity via Western Blot of pLRRK2 (Ser935) Following Lrrk2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in the pathogenesis of Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are a significant cause of both familial and sporadic PD, with the common G2019S mutation leading to enhanced kinase activity.[1][3] This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy for PD.[4]

A critical aspect of developing LRRK2 inhibitors is the ability to measure their efficacy in a cellular context. The phosphorylation of LRRK2 at serine 935 (Ser935) serves as a robust pharmacodynamic biomarker for the kinase activity of the LRRK2 pathway.[5][6] While not a direct autophosphorylation site, the phosphorylation of Ser935 is dependent on LRRK2 kinase function through a feedback mechanism.[1][6] Treatment of cells with LRRK2 kinase inhibitors, such as Lrrk2-IN-1, consistently leads to the dephosphorylation of Ser935.[4][7] This event disrupts the binding of LRRK2 to 14-3-3 proteins, altering its cellular localization.[1][8] Therefore, monitoring the phosphorylation status of Ser935 by Western blot is a reliable method to assess the cellular potency of LRRK2 inhibitors.[6][9]

These application notes provide a detailed protocol for treating cells with the LRRK2 inhibitor this compound and subsequently performing a Western blot to detect changes in Ser935 phosphorylation.

LRRK2 Signaling and Inhibition Pathway

The diagram below illustrates the proposed mechanism by which LRRK2 kinase activity regulates its own phosphorylation at Ser935 and how inhibitors intervene in this process. Active LRRK2 participates in a signaling pathway that maintains phosphorylation at Ser910 and Ser935, facilitating the binding of 14-3-3 proteins.[1][6] The inhibitor this compound blocks the kinase activity of LRRK2, which leads to the dephosphorylation of these sites and the dissociation of 14-3-3.[4][6]

Caption: LRRK2 inhibition by this compound leads to Ser935 dephosphorylation.

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental procedure, from cell culture to data analysis.

Workflow A 1. Cell Culture (e.g., HEK293, SH-SY5Y) B 2. This compound Treatment (Dose response & time course) A->B C 3. Cell Lysis (Buffer with phosphatase/protease inhibitors) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. SDS-PAGE (Load 15-40 µg protein) D->E F 6. Protein Transfer (Transfer to PVDF or Nitrocellulose) E->F G 7. Immunoblotting (Probe with pLRRK2 Ser935 & Total LRRK2 Abs) F->G H 8. Signal Detection & Analysis (Normalize pLRRK2 to Total LRRK2) G->H

Caption: Western blot workflow for analyzing pLRRK2 (Ser935) levels.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Part 1: Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., HEK293T, SH-SY5Y) in 6-well or 12-well plates and grow to 80-90% confluency.[7][10]

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to achieve the desired final concentrations. A common concentration range to test for a dose-response is 0.1 µM to 10 µM.[4]

  • Treatment: Remove the existing media from the cells and replace it with the media containing the this compound inhibitor or a DMSO vehicle control.

  • Incubation: Incubate the cells for a specified period. A typical incubation time is 1 to 2 hours.[9][11] A time-course experiment may also be performed.

Part 2: Lysate Preparation

  • Aspiration: After incubation, place the cell culture plates on ice and aspirate the media.

  • Washing: Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold lysis buffer directly to the wells. A recommended lysis buffer includes 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.[9][12][13]

  • Scraping and Collection: Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[13]

  • Incubation: Incubate the lysate on ice for 10-30 minutes with occasional vortexing.[10][12]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Store at -80°C for long-term use or proceed to the next step.

Part 3: Protein Quantification and Sample Preparation

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[12]

  • Normalization: Based on the concentrations, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 15-40 µg per lane).[10][14]

  • Sample Buffer Addition: Add 4X NuPAGE LDS sample buffer (or a similar Laemmli buffer) and a reducing agent (e.g., β-mercaptoethanol) to the normalized lysates.[10][12]

  • Denaturation: Heat the samples at 70-100°C for 5-10 minutes, then briefly centrifuge.[10][14]

Part 4: SDS-PAGE and Western Blotting

  • Gel Electrophoresis: Load the prepared samples onto a low-percentage Tris-Glycine or Bis-Tris polyacrylamide gel (e.g., 7.5% or 4-12% gradient) to ensure proper resolution of the large LRRK2 protein (~286 kDa).[14][15] Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10] A wet transfer overnight at a low voltage (e.g., 35V at 4°C) is often recommended for large proteins like LRRK2.[15]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-LRRK2 (Ser935) diluted in blocking buffer. It is recommended to perform this incubation overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.[14]

  • Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped and re-probed for total LRRK2 and/or a loading control protein like GAPDH or β-actin. Alternatively, running separate gels for phosphorylated and total protein is recommended to avoid issues with stripping.[10]

Data Presentation and Interpretation

The primary outcome of this experiment is the quantification of the pLRRK2 (Ser935) signal relative to the total LRRK2 protein level. This compound has been shown to induce a dose-dependent dephosphorylation of Ser935.[4]

Table 1: Representative Data for this compound Treatment in HEK293 Cells

This compound Conc. (µM)Treatment Time (min)Relative pLRRK2 (Ser935) Signal (Normalized to Total LRRK2)Percent Inhibition (%)
0 (Vehicle)601.000%
0.1600.7525%
0.3600.4060%
1.0600.1585%
3.060< 0.05> 95%

Note: The data presented in this table are hypothetical but representative of expected results based on published findings. A significant reduction in the pLRRK2 (Ser935) signal is anticipated with increasing concentrations of this compound.[4][9]

Interpretation:

A decrease in the ratio of pLRRK2 (Ser935) to total LRRK2 indicates successful target engagement and inhibition of the LRRK2 pathway by this compound. This assay can be used to determine the IC50 (half-maximal inhibitory concentration) of the compound in a cellular environment, providing crucial data for drug development professionals. The consistent and robust nature of this dephosphorylation event makes it an ideal pharmacodynamic biomarker for assessing the activity of LRRK2 inhibitors in both preclinical models and clinical studies.[5][16]

References

Application Notes and Protocols for Immunofluorescence Staining of LRRK2 Following Lrrk2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the immunofluorescent staining and analysis of Leucine-rich repeat kinase 2 (LRRK2) in cultured cells following treatment with the potent and selective LRRK2 inhibitor, Lrrk2-IN-1. This protocol is designed to enable researchers to visualize and quantify the subcellular redistribution of LRRK2, a key pharmacodynamic marker of LRRK2 kinase inhibition.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target. This compound is a small molecule inhibitor that effectively reduces LRRK2 kinase activity. A notable cellular effect of LRRK2 inhibition by compounds like this compound is the dephosphorylation of LRRK2 at serine residues 910 and 935, which disrupts its interaction with 14-3-3 proteins and leads to a characteristic shift from a diffuse cytoplasmic localization to distinct cytoplasmic aggregates or filamentous structures.[1][2] This change in subcellular localization serves as a reliable biomarker for assessing the engagement of LRRK2 inhibitors with their target in a cellular context.

Data Presentation

Quantitative Effects of this compound on LRRK2
ParameterVehicle Control (DMSO)This compound TreatmentReference
LRRK2 Subcellular Localization Diffuse cytoplasmic stainingAccumulation into cytoplasmic aggregates/filaments[1]
Phosphorylation at Ser910/Ser935 Basal phosphorylation detectedSignificant dephosphorylation[1][3]
14-3-3 Protein Binding Co-localization with LRRK2Loss of binding to LRRK2[1]
Time to Observe Effect N/ANear maximal effect within 15 minutes[1]
Reversibility N/AReversible upon inhibitor washout (within 2 hours)[1]
Effective Concentration N/A1 µM (HEK293 cells)[1]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Lines: Human embryonic kidney (HEK293) cells, human neuroblastoma (SH-SY5Y) cells, or other suitable cell lines expressing endogenous or overexpressed LRRK2 can be used.[1][4] iPSC-derived neurons from Parkinson's disease patients with LRRK2 mutations are also relevant models.[5][6]

  • Seeding: Plate cells onto glass coverslips or into imaging-compatible microplates at a density that will result in 50-70% confluency at the time of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of this compound typically used is between 0.1 and 1 µM.[1][7]

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) for 15 minutes to 2 hours.[1] A vehicle control (DMSO) should be run in parallel. For time-course or dose-response experiments, vary the incubation time and concentration accordingly.

Immunofluorescence Staining Protocol
  • Fixation: After treatment, wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum or bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody against LRRK2 in the blocking buffer. Recommended antibodies include rabbit anti-LRRK2 (e.g., c41-2, Abcam ab133474 or Novus Biologicals NB300-268).[8][9] Incubate the cells with the primary antibody overnight at 4°C.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Protect from light and incubate the cells for 1 hour at room temperature.

  • Nuclear Staining: (Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores.

Mandatory Visualizations

LRRK2_Signaling_and_Inhibition cluster_0 Normal LRRK2 Activity cluster_1 This compound Treatment LRRK2_active Active LRRK2 (pS910/pS935) four_three_three 14-3-3 Protein LRRK2_active->four_three_three Binding downstream Downstream Substrates (e.g., Rab GTPases) LRRK2_active->downstream Phosphorylation LRRK2_inactive Inactive LRRK2 (dephosphorylated) LRRK2_active->LRRK2_inactive Dephosphorylation cytoplasm Diffuse Cytoplasmic Localization four_three_three->cytoplasm Maintains Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_active Inhibits Kinase Activity aggregates Cytoplasmic Aggregates LRRK2_inactive->aggregates Redistribution

Caption: LRRK2 signaling and the effect of this compound.

Immunofluorescence_Workflow start Seed Cells on Coverslips treatment Treat with this compound or Vehicle (DMSO) start->treatment fixation Fix with 4% PFA treatment->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with Serum/BSA permeabilization->blocking primary_ab Incubate with Primary LRRK2 Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi Counterstain with DAPI (Optional) secondary_ab->dapi mount Mount Coverslips dapi->mount image Image with Fluorescence Microscope mount->image

Caption: Workflow for LRRK2 immunofluorescence staining.

References

Lrrk2-IN-1: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of Lrrk2-IN-1 for use in cell culture experiments. This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research and other therapeutic areas.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: this compound Properties

PropertyValueSource
Molecular Weight570.69 g/mol [1]
FormulaC31H38N8O3[1]
CAS Number1234480-84-2[1]

Table 2: this compound Solubility

SolventSolubilityNotesSource
DMSO≥ 50 mg/mL (87.61 mM)Sonication may be required to fully dissolve the compound. Use freshly opened DMSO for best results.[2][3]
DMSOSoluble to 100 mM---[1]
DMSO45 mg/mL (78.85 mM)Sonication is recommended.[4]
DMSO30 mg/mL (52.57 mM)Requires ultrasonic treatment.[5]
Ethanol57 mg/mL (99.88 mM)Sonication is recommended.[4]

Table 3: this compound Potency and Cellular Activity

Target/AssayIC50/EC50Cell Line/SystemSource
LRRK2 (Wild Type)13 nMBiochemical Assay[6][7]
LRRK2 (G2019S mutant)6 nMBiochemical Assay[6][7]
LRRK2 Ser935 Phosphorylation0.08 µM (WT), 0.03 µM (G2019S)HEK293 cells[6]
Cytotoxicity (HepG2 cells)49.3 µMHepG2 cells[5][6]
DCLK245 nMBiochemical Assay[6]
MAPK7160 nMBiochemical Assay[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (570.69 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM x 0.001 L x 570.69 g/mol x 1000 mg/g = 5.71 mg

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock, add 1 mL of DMSO for every 5.71 mg of this compound.

  • Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[3][4] For short-term use (up to one week), aliquots can be stored at 4°C.[4]

Note: The final concentration of DMSO in cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (DMSO alone) in your experiments.

Protocol 2: Western Blot for LRRK2 Phosphorylation

This protocol provides a method to assess the inhibitory activity of this compound in cells by measuring the dephosphorylation of LRRK2 at Serine 935.

Materials:

  • Cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-LRRK2 (Ser935)

    • Mouse anti-LRRK2 (total)

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HEK293, SH-SY5Y) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Allow cells to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

  • Cell Lysis:

    • After treatment, wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-pLRRK2 and anti-total LRRK2, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture and Treatment cluster_western Western Blot Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Aliquot and Store at -80°C dissolve->store treat Treat with this compound store->treat seed Seed Cells seed->treat lyse Lyse Cells treat->lyse quantify Quantify Protein lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer probe Probe with Antibodies transfer->probe detect Detect and Analyze probe->detect

Caption: Experimental workflow for this compound preparation and analysis.

signaling_pathway cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects growth_factors Growth Factors lrrk2 LRRK2 growth_factors->lrrk2 stress Cellular Stress stress->lrrk2 p_lrrk2 p-LRRK2 (Active) lrrk2->p_lrrk2 Phosphorylation p_lrrk2->lrrk2 Dephosphorylation rab Rab GTPases p_lrrk2->rab mapk MAPK Pathway p_lrrk2->mapk lrrk2_in1 This compound lrrk2_in1->p_lrrk2 Inhibits autophagy Autophagy rab->autophagy vesicular Vesicular Trafficking rab->vesicular neurite Neurite Outgrowth mapk->neurite

Caption: Lrrk2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Lrrk2-IN-1 in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in neuronal cultures. This document includes typical incubation times, experimental protocols, and data presentation to facilitate the design and execution of robust and reproducible experiments.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are a significant genetic cause of Parkinson's disease (PD). The kinase activity of LRRK2 is implicated in various cellular processes, including neurite outgrowth, vesicular trafficking, and autophagy. This compound is a selective ATP-competitive inhibitor of LRRK2 kinase activity and serves as a critical tool to investigate the physiological and pathological roles of LRRK2 in neuronal function.

Data Presentation: this compound Incubation Parameters in Neuronal Cultures

The following tables summarize typical concentrations and incubation times for this compound and other commonly used LRRK2 inhibitors in various neuronal and non-neuronal cell culture models. These values serve as a starting point for experimental design and may require optimization depending on the specific cell type and experimental goals.

Table 1: this compound Incubation Conditions

Cell TypeConcentrationIncubation TimeObserved EffectReference
HEK293 cells1 µM2 hoursAltered LRRK2 cytoplasmic localization[1]
SH-SY5Y cells1 µM2 hoursAltered LRRK2 localization[1]
Primary Neurons>1 µMNot specifiedToxic[2]
Primary Neurons0.05, 0.1, 0.5 µMNot specifiedReduced G2019S-LRRK2-induced toxicity[2]

Table 2: Incubation Conditions for Other LRRK2 Kinase Inhibitors

InhibitorCell TypeConcentrationIncubation TimeObserved EffectReference
MLi-2Primary Cortical Neurons5, 30, 120 nM16 daysProlonged inhibition of LRRK2 phosphorylation[3][4]
PF-06447475 (PF-475)Primary Cortical Neurons5, 30, 120 nM16 daysProlonged inhibition of LRRK2 phosphorylation[3][4]
PF-06685360 (PF-360)Primary Cortical Neurons5, 30, 120 nM16 daysProlonged inhibition of LRRK2 phosphorylation[3][4]
GNE-7915Mouse Brain Slices1 µM30 minutesNo effect on dopamine release in WT mice
GSK2578215AMouse Brain Slices1 µM30 minutesNo effect on dopamine release
MLi-2hiPSC-derived Cholinergic Neurons200 nM3 days (in conditioned media)Prevention of neuroinflammatory effects[5]
MLi-2hiPSC-derived Dopaminergic Neurons200 nM7 days (in conditioned media)Prevention of neuroinflammatory effects[5]
G1023Primary Embryonic Hippocampal Neurons100 nMNot specifiedAmelioration of neurite outgrowth defects[6]

Experimental Protocols

Primary Neuronal Culture

This protocol describes the preparation and maintenance of primary hippocampal or cortical neurons for subsequent treatment with this compound.

Materials:

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Poly-L-lysine or other appropriate coating substrate

  • Trypsin

  • Fetal Bovine Serum (FBS)

  • DNAse

  • This compound (and other inhibitors as required)

  • DMSO (vehicle control)

Procedure:

  • Coat Culture Vessels: Coat culture plates or coverslips with an appropriate substrate (e.g., 0.1 mg/mL poly-L-lysine) and incubate for at least 1 hour at 37°C. Rinse with sterile water and allow to dry.

  • Neuron Dissociation: Dissect hippocampi or cortices from embryonic (E16-E18) or early postnatal (P0-P1) rodents in a sterile dissection medium.

  • Mince the tissue and incubate in a trypsin solution (e.g., 0.25% trypsin-EDTA) at 37°C for 15-20 minutes.

  • Quench the trypsin reaction with a medium containing FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin), and count the viable cells.

  • Plate the neurons at the desired density (e.g., 1.5 x 10^5 cells/cm² for biochemical assays or 5 x 10^4 cells/cm² for immunocytochemistry).

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified incubator with 5% CO2. Perform partial media changes every 2-3 days.

This compound Treatment

Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Treatment Procedure:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Prepare working solutions by diluting the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Carefully remove a portion of the old medium from the neuronal cultures and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 2 hours for acute effects, or for longer-term studies, perform media changes with freshly prepared inhibitor every 2-3 days).

Neurite Outgrowth Assay

This assay quantifies changes in neurite length and complexity following this compound treatment.

Procedure:

  • Culture primary neurons on coverslips as described in Protocol 1.

  • Treat the neurons with this compound or vehicle control at the desired concentrations and for the appropriate duration.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

    • Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin or MAP2) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph) to trace and measure the length of neurites from a sufficient number of neurons per condition.

    • Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.

Mandatory Visualizations

LRRK2 Signaling Pathway and Inhibition by this compound

Caption: LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Effects on Neurite Outgrowth

Experimental_Workflow Start Start Culture_Neurons Culture Primary Neurons on Coverslips Start->Culture_Neurons Treat_Cells Treat with this compound or Vehicle (DMSO) Culture_Neurons->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Fix_and_Stain Fix and Immunostain for Neuronal Markers (e.g., βIII-tubulin) Incubate->Fix_and_Stain Image_Acquisition Acquire Images with Fluorescence Microscope Fix_and_Stain->Image_Acquisition Image_Analysis Quantify Neurite Length and Branching Image_Acquisition->Image_Analysis Data_Analysis Statistical Analysis and Visualization Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for analyzing this compound's impact on neurite outgrowth.

References

Application Notes and Protocols: Utilizing Lrrk2-IN-1 for the Study of LRRK2 Substrate Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, located within the kinase domain, leads to a hyperactive kinase, suggesting that aberrant phosphorylation of LRRK2 substrates is a key event in PD pathogenesis.[2][3] Consequently, LRRK2 has emerged as a critical therapeutic target, and potent and selective inhibitors are invaluable tools for elucidating its physiological and pathological functions.

Lrrk2-IN-1 is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[4][5] It serves as a crucial chemical probe to investigate LRRK2 signaling, validate its substrates, and assess the therapeutic potential of LRRK2 inhibition. These application notes provide detailed protocols for using this compound to study the phosphorylation of LRRK2 substrates, particularly Rab GTPases, in cellular and in vitro models.

LRRK2 Signaling Pathway

LRRK2 functions within a complex signaling network, regulating various cellular processes, including vesicular trafficking, autophagy, and immune responses.[6][7] A key breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases, including Rab8A and Rab10, as bona fide physiological substrates.[6][8][9] LRRK2 phosphorylates these Rab proteins within their effector-binding domain, thereby modulating their function.[10] Pathogenic LRRK2 mutations enhance this phosphorylation, disrupting downstream cellular pathways.[11]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates & Effects Rab29 Rab29 LRRK2_active LRRK2 (Active/Mutant) Rab29->LRRK2_active Recruitment & Activation VPS35 VPS35 VPS35->LRRK2_active Activation LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Pathogenic Mutations (e.g., G2019S) Rab_GTPases Rab GTPases (e.g., Rab10, Rab8A) LRRK2_active->Rab_GTPases Phosphorylation Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_active Inhibition pRab_GTPases Phospho-Rab GTPases Rab_GTPases->pRab_GTPases Cellular_Processes Vesicular Trafficking, Autophagy, Ciliogenesis pRab_GTPases->Cellular_Processes Modulation

LRRK2 signaling and inhibition.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a reference for experimental design.

Table 1: In Vitro Kinase Inhibition

TargetIC50 (nM)Assay Conditions
LRRK2 (Wild-Type)130.1 mM ATP
LRRK2 (G2019S)60.1 mM ATP
LRRK2 (A2016T)24500.1 mM ATP
LRRK2 (A2016T+G2019S)30800.1 mM ATP

Data compiled from references[4][5][12].

Table 2: Cellular Assay Potency

AssayCell LineIC50 (µM)
pSer935 LRRK2 Inhibition (WT)HEK293~1-3
pSer935 LRRK2 Inhibition (G2019S)HEK293~0.3-1
TR-FRET (WT LRRK2)HEK2930.08
TR-FRET (G2019S LRRK2)HEK2930.03

Data compiled from references[4][5][10].

Experimental Protocols

The following protocols provide detailed methodologies for assessing LRRK2 substrate phosphorylation using this compound.

Protocol 1: Inhibition of LRRK2 Substrate Phosphorylation in Cultured Cells

This protocol describes the treatment of cultured cells with this compound to assess its effect on the phosphorylation of endogenous Rab10, a key LRRK2 substrate.

Cell_Based_Assay_Workflow A 1. Cell Culture (e.g., HEK293, SH-SY5Y) B 2. This compound Treatment (e.g., 1 µM for 1-2 hours) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., Bradford Assay) C->D E 5. Western Blot Analysis D->E F Detection of pRab10, Total Rab10, LRRK2, and Loading Control E->F

Workflow for cell-based LRRK2 inhibition.

Materials:

  • HEK293 or SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Bradford assay reagent

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rab10 (Thr73) (e.g., Abcam ab230261)[13]

    • Rabbit anti-Rab10 (e.g., Cell Signaling Technology #8127)[6]

    • Rabbit anti-LRRK2 (e.g., Abcam ab133474)[6]

    • Mouse or rabbit anti-loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • Prepare working solutions of this compound in complete culture medium. A final concentration of 1 µM is often effective for significant inhibition.[4][12] Include a DMSO vehicle control.

    • Aspirate the old medium and add the medium containing this compound or DMSO.

    • Incubate the cells for 1-2 hours at 37°C.[12]

  • Cell Lysis:

    • Place the culture plates on ice and wash the cells once with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 10-20 minutes.

    • Clarify the lysate by centrifugation at ~15,000 x g for 10 minutes at 4°C.[14]

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford assay or a similar method.[15]

  • Western Blotting:

    • Normalize the protein concentrations of the lysates with lysis buffer and add Laemmli sample buffer.

    • Denature the samples by boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel. For better separation of phosphorylated and non-phosphorylated forms of Rab10, a Phos-tag™ SDS-PAGE can be utilized.[8][15]

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are typically 1:1000.[6]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: In Vitro LRRK2 Kinase Assay

This protocol outlines an in vitro kinase assay to directly measure the inhibitory effect of this compound on the phosphorylation of a substrate by recombinant LRRK2.

In_Vitro_Kinase_Assay_Workflow A 1. Prepare Kinase Reaction Mix (Recombinant LRRK2, Substrate, Buffer) B 2. Add this compound (Varying Concentrations) A->B C 3. Initiate Reaction (Add ATP, e.g., [γ-32P]ATP) B->C D 4. Incubate (e.g., 30°C for 15-60 min) C->D E 5. Stop Reaction & Detect Phosphorylation D->E F Methods: - Radiometric (32P) - Luminescence (ADP-Glo™) - Mass Spectrometry E->F

Workflow for in vitro LRRK2 kinase assay.

Materials:

  • Recombinant active LRRK2 (e.g., wild-type or G2019S mutant)

  • LRRK2 substrate (e.g., recombinant Rab8A or a peptide substrate like LRRKtide or Nictide)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)[16]

  • This compound (serial dilutions in DMSO)

  • ATP solution

  • Detection reagents (choose one method):

    • Radiometric: [γ-³²P]ATP, P81 phosphocellulose paper, 50 mM phosphoric acid.[16]

    • Luminescence-based: ADP-Glo™ Kinase Assay kit (Promega).[17]

    • Mass Spectrometry: Reagents for sample preparation and LC-MS/MS analysis.[11]

Procedure (Radiometric Method Example):

  • Prepare Reaction Mix:

    • In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, recombinant LRRK2 (e.g., final concentration of 8 nM), and the peptide substrate (e.g., 20 µM Nictide).[16]

  • Add Inhibitor:

    • Aliquot the master mix into separate tubes.

    • Add serial dilutions of this compound or DMSO (vehicle control) to each tube.

  • Initiate Kinase Reaction:

    • Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP in kinase buffer.

    • Start the reaction by adding the ATP mix to each tube. A final ATP concentration of 0.1 mM is common.[4]

  • Incubation:

    • Incubate the reactions at 30°C for a set time (e.g., 15-30 minutes).[16] The incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction and Quantify:

    • Terminate the reaction by spotting a portion of the reaction mix onto P81 phosphocellulose paper.[16]

    • Immediately immerse the paper in 50 mM phosphoric acid.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[16]

Conclusion

This compound is an indispensable tool for investigating the role of LRRK2 kinase activity in health and disease. The protocols provided here offer a framework for utilizing this inhibitor to study LRRK2 substrate phosphorylation in both cellular and in vitro settings. By carefully applying these methods, researchers can further unravel the complexities of LRRK2 signaling and contribute to the development of novel therapeutic strategies for Parkinson's disease and other LRRK2-associated disorders.

References

Application Notes and Protocols for TR-FRET Assay with Lrrk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in Parkinson's disease (PD). Mutations in the LRRK2 gene are a major genetic cause of both familial and sporadic PD. The kinase activity of LRRK2 is believed to be central to its pathological function, making it a key target for therapeutic intervention. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays provide a robust and high-throughput method for studying LRRK2 kinase activity and for screening potential inhibitors. This document provides a detailed protocol for performing a TR-FRET assay to measure the inhibitory activity of Lrrk2-IN-1, a potent and selective LRRK2 inhibitor.

LRRK2 Signaling Pathway

LRRK2 is a multi-domain protein with both kinase and GTPase activity, placing it at the intersection of several cellular signaling pathways. Its kinase activity is implicated in a range of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as the common G2019S mutation, lead to increased kinase activity, disrupting these cellular functions and contributing to neurodegeneration. This compound is a small molecule inhibitor that targets the ATP-binding pocket of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity and downstream signaling.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects Upstream_Activators Upstream Signals (e.g., Cellular Stress) LRRK2_Inactive LRRK2 (Inactive) Upstream_Activators->LRRK2_Inactive LRRK2_Active LRRK2 (Active) (pLRRK2) LRRK2_Inactive->LRRK2_Active Autophosphorylation/ Activation Substrates Substrate (e.g., Rab GTPases) LRRK2_Active->Substrates Phosphorylation pSubstrates Phosphorylated Substrate Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_Active Inhibition Cellular_Processes Cellular Processes (Vesicular Trafficking, Autophagy) pSubstrates->Cellular_Processes Modulation Neurodegeneration Neurodegeneration Cellular_Processes->Neurodegeneration Dysregulation leads to

LRRK2 Signaling and Inhibition by this compound

Principle of the TR-FRET Assay

This TR-FRET assay is designed to measure the phosphorylation of a specific LRRK2 substrate. In this cellular assay, LRRK2 is expressed as a Green Fluorescent Protein (GFP) fusion protein. The phosphorylation of LRRK2 at a specific site (e.g., Ser935) is detected using a specific antibody labeled with a long-lifetime terbium (Tb) cryptate donor fluorophore. When the antibody binds to the phosphorylated LRRK2-GFP, the terbium donor and the GFP acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is time-resolved, which minimizes background fluorescence and enhances assay sensitivity. Inhibition of LRRK2 kinase activity by a compound like this compound will prevent the phosphorylation of LRRK2-GFP, leading to a decrease in the TR-FRET signal.

Data Presentation

The inhibitory activity of this compound on LRRK2 kinase activity is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against wild-type (WT) LRRK2 and the common G2019S mutant.

CompoundTargetAssay TypeIC50 (nM)Reference
This compoundLRRK2 (WT)Biochemical13[1]
This compoundLRRK2 (G2019S)Biochemical6[1]
This compoundLRRK2 (WT)Cellular (TR-FRET)80[1]
This compoundLRRK2 (G2019S)Cellular (TR-FRET)30[1]
This compoundLRRK2 (WT) - SH-SY5Y cellsCellular (TR-FRET)170[2]
This compoundLRRK2 (G2019S) - SH-SY5Y cellsCellular (TR-FRET)40[2]

Experimental Protocols

Materials and Reagents
  • Cell Line: U-2 OS, SH-SY5Y, or HEK293T cells

  • LRRK2 Expression: BacMam LRRK2-GFP (Wild-Type and/or G2019S mutant)

  • Inhibitor: this compound

  • Detection Reagents:

    • Terbium (Tb)-labeled anti-phospho-LRRK2 (e.g., pSer935) antibody

  • Assay Plate: 384-well, low-volume, white, solid bottom microplates

  • Cell Culture Medium: As appropriate for the chosen cell line

  • Lysis Buffer: TR-FRET compatible lysis buffer

  • Phosphate Buffered Saline (PBS)

  • TR-FRET Plate Reader: A plate reader capable of time-resolved fluorescence measurements with appropriate filters for Terbium-GFP FRET pair (e.g., excitation at ~340 nm, and emission at ~495 nm for Terbium and ~520 nm for GFP).

Experimental Workflow Diagram

TR_FRET_Workflow A Day 1: Cell Seeding & Transduction - Seed cells in a multi-well plate. - Transduce with BacMam LRRK2-GFP. B Day 2: Inhibitor Treatment - Harvest and plate cells into a 384-well assay plate. - Add serial dilutions of this compound. A->B C Day 3: Cell Lysis & Reagent Addition - Lyse cells in the presence of Tb-labeled anti-pLRRK2 antibody. B->C D Incubation - Incubate at room temperature to allow for antibody binding. C->D E Data Acquisition - Read the plate on a TR-FRET enabled plate reader. D->E F Data Analysis - Calculate the TR-FRET ratio (520nm/495nm). - Determine IC50 values. E->F

TR-FRET Assay Experimental Workflow

Detailed Protocol

Day 1: Cell Seeding and Transduction

  • Culture your chosen cell line (e.g., U-2 OS) in the appropriate growth medium until they reach approximately 80% confluency.

  • Harvest the cells and resuspend them in fresh growth medium at the desired density.

  • Add the BacMam LRRK2-GFP reagent to the cell suspension. The optimal virus concentration should be determined empirically but is often in the range of 10-25% (v/v).[2]

  • Plate the cell/virus mixture into a suitable culture plate (e.g., a T175 flask) and incubate for 20-24 hours at 37°C in a humidified 5% CO2 incubator.

Day 2: Inhibitor Treatment

  • Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration for the highest dose might be 10 µM, followed by 1:3 or 1:5 serial dilutions. Include a vehicle control (e.g., DMSO).

  • Harvest the transduced cells and resuspend them in fresh growth medium.

  • Dispense the cell suspension into a 384-well white assay plate at a density of approximately 10,000 to 20,000 cells per well in a volume of 8 µL.

  • Add 4 µL of the this compound serial dilutions to the appropriate wells.

  • Incubate the plate for 90 minutes to 2 hours at 37°C in a humidified 5% CO2 incubator.[2]

Day 3: Cell Lysis, Reagent Addition, and Data Acquisition

  • Prepare the lysis buffer containing the Tb-labeled anti-phospho-LRRK2 antibody at the recommended concentration.

  • Add 4 µL of the lysis buffer with the antibody to each well of the 384-well plate.

  • Seal the plate and incubate at room temperature for 60 to 120 minutes, protected from light.

  • Read the plate on a TR-FRET compatible plate reader.[3] Recommended settings are typically:

    • Excitation: ~340 nm

    • Emission Donor (Terbium): ~495 nm

    • Emission Acceptor (GFP): ~520 nm

    • Delay Time: 50-100 µs

    • Integration Time: 100-400 µs

Data Analysis
  • Calculate the TR-FRET ratio for each well by dividing the acceptor emission signal (520 nm) by the donor emission signal (495 nm).

  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).

  • Plot the normalized response versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The TR-FRET assay described here provides a sensitive and high-throughput method for quantifying the kinase activity of LRRK2 and the potency of its inhibitors in a cellular context. The use of this compound as a reference compound allows for the validation of the assay and provides a benchmark for the discovery and characterization of novel LRRK2 inhibitors for potential therapeutic use in Parkinson's disease and other LRRK2-associated disorders.

References

Lrrk2-IN-1 Application Notes and Protocols for Peripheral Tissue Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in peripheral tissue studies in mice. These guidelines are intended to assist researchers in designing and executing experiments to investigate the function of LRRK2 in tissues outside of the central nervous system, such as the kidney and lung.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are linked to an increased risk of Parkinson's disease (PD). While the role of LRRK2 in the brain has been a primary focus of research, this kinase is also highly expressed in peripheral tissues, including the kidneys, lungs, and immune cells.[1][2] Emerging evidence suggests that LRRK2 plays a crucial role in the homeostasis of these tissues, particularly in processes related to lysosomal and mitochondrial function.[1][2][3][4] Pharmacological inhibition of LRRK2 kinase activity is a promising therapeutic strategy for PD, making it essential to understand the on-target effects of LRRK2 inhibitors in peripheral organs.[5]

This compound is a potent and selective inhibitor of both wild-type and G2019S mutant LRRK2, with IC50 values of 13 nM and 6 nM, respectively.[6] It has demonstrated favorable pharmacokinetic properties in mice, with a half-life of 4.5 hours, making it a valuable tool for in vivo studies.[6]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo dosage of this compound and other relevant LRRK2 inhibitors used in mice for peripheral tissue studies.

Table 1: In Vitro Potency of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Reference
This compoundLRRK2 (WT)13[6]
This compoundLRRK2 (G2019S)6[6]

Table 2: In Vivo Dosages of LRRK2 Inhibitors for Peripheral Tissue Studies in Mice

CompoundDosageAdministration RouteStudy DurationKey Peripheral Tissues StudiedReference
This compound100 mg/kgIntraperitoneal (i.p.)Acute (1-2 hours)Kidney, Brain[7]
MLi-21, 3, 10, 30, 60, 90 mg/kgOral gavageAcute (1 hour)Brain, Kidney, Lung[8]
MLi-210, 30, 60 mg/kg/dayIn-dietChronic (10 days)Brain, Kidney, Lung[8]
MLi-210 mg/kgIntraperitoneal (i.p.)10 consecutive days (twice daily)Brain[9]
PF-0644747510 mg/kgIntraperitoneal (i.p.)10 consecutive days (twice daily)Brain[9]
PF-360175 mg/kgIn-dietChronic (1 month)Lung[10]
MLi-2350 mg/kgIn-dietChronic (1 month)Lung[10]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a complex protein with both kinase and GTPase activity. Its kinase activity has been shown to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. Inhibition of LRRK2 kinase activity leads to the dephosphorylation of these substrates. A key pharmacodynamic marker of LRRK2 inhibition is the dephosphorylation of LRRK2 at serine 935 (pS935), which is often used to assess target engagement in vivo.

LRRK2_Signaling LRRK2_IN1 This compound LRRK2 LRRK2 Kinase Activity LRRK2_IN1->LRRK2 Inhibits Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Phosphorylates pRab Phosphorylated Rab (Active) Vesicle_Trafficking Vesicular Trafficking pRab->Vesicle_Trafficking Lysosomal_Function Lysosomal Function Vesicle_Trafficking->Lysosomal_Function Mitochondrial_Homeostasis Mitochondrial Homeostasis Vesicle_Trafficking->Mitochondrial_Homeostasis

Caption: LRRK2 kinase inhibition by this compound.

Experimental Workflow for Peripheral Tissue Analysis

The following diagram outlines a typical workflow for studying the effects of this compound on peripheral tissues in mice.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Animal_Model C57BL/6 Mice Dosing This compound Administration (e.g., 100 mg/kg i.p.) Animal_Model->Dosing Tissue_Collection Tissue Collection (Kidney, Lung, etc.) Dosing->Tissue_Collection Western_Blot Western Blot (pLRRK2, pRab10, Total LRRK2) Tissue_Collection->Western_Blot Histology Histology (H&E, IHC) Tissue_Collection->Histology Proteomics Proteomics/Metabolomics Tissue_Collection->Proteomics Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis Histology->Data_Analysis Proteomics->Data_Analysis

Caption: Workflow for this compound peripheral tissue studies.

Experimental Protocols

Protocol 1: Acute Administration of this compound for Pharmacodynamic Assessment in Peripheral Tissues

This protocol is based on a study that administered this compound to assess its acute effects on LRRK2 phosphorylation in the kidney.[7]

1. Materials:

  • This compound (powder)

  • Vehicle: Captisol® or 30% Hydroxypropyl-β-Cyclodextrin in saline

  • C57BL/6 mice (male, 8-12 weeks old)

  • Standard animal handling and surgical equipment

  • Liquid nitrogen

  • Protein extraction buffers and reagents

  • Antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, loading control (e.g., GAPDH, β-actin)

2. This compound Formulation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, dilute the stock solution with the chosen vehicle to the final desired concentration. A common final concentration for a 100 mg/kg dose in a 10 mL/kg injection volume would be 10 mg/mL.

  • Ensure the final solution is clear and fully dissolved. Sonication may be required.

3. Animal Dosing:

  • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Weigh each mouse to accurately calculate the injection volume.

  • Administer this compound at a dose of 100 mg/kg via intraperitoneal (i.p.) injection.

  • Administer an equal volume of the vehicle to the control group.

4. Tissue Collection and Processing:

  • At 1 and 2 hours post-injection, euthanize the mice by an approved method (e.g., cervical dislocation followed by decapitation).

  • Rapidly dissect the kidneys and other peripheral tissues of interest (e.g., lungs, spleen).

  • Snap-freeze the tissues in liquid nitrogen and store at -80°C until further analysis.

5. Western Blot Analysis:

  • Homogenize the frozen tissues in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membranes with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.

  • Use an appropriate loading control antibody to normalize the results.

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Protocol 2: Chronic Administration of LRRK2 Inhibitor via In-Diet Formulation for Histological and Molecular Analysis of Peripheral Tissues

This protocol is adapted from studies using the LRRK2 inhibitor MLi-2 for chronic in-diet administration.[8][10] This method is suitable for assessing the long-term effects of LRRK2 inhibition on tissue morphology and function.

1. Materials:

  • This compound (or other LRRK2 inhibitor)

  • Custom rodent chow supplemented with the inhibitor at the desired concentration (e.g., to achieve a dose of 10-60 mg/kg/day). This is typically prepared by a specialized vendor.

  • Control rodent chow without the inhibitor.

  • C57BL/6 or LRRK2 mutant mouse models.

  • Equipment for tissue fixation (e.g., 4% paraformaldehyde), processing, and embedding.

  • Reagents for histological staining (e.g., Hematoxylin and Eosin - H&E).

  • Immunohistochemistry (IHC) reagents and antibodies.

2. Study Design:

  • House mice individually to monitor food intake and calculate the actual drug dosage received.

  • Provide mice with either the inhibitor-supplemented chow or control chow for the desired study duration (e.g., 10 days to several months).

  • Monitor animal health and body weight regularly.

3. Tissue Collection and Histological Processing:

  • At the end of the treatment period, euthanize the mice.

  • For histology, perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Dissect the kidneys, lungs, and other peripheral tissues.

  • Post-fix the tissues in 4% PFA overnight at 4°C.

  • Process the tissues through a series of graded ethanol and xylene solutions and embed in paraffin.

  • Cut 5-10 µm thick sections using a microtome.

4. Histological and Immunohistochemical Analysis:

  • H&E Staining: Stain sections with H&E to assess general tissue morphology, looking for any changes such as vacuolation in type II pneumocytes in the lung or alterations in the kidney tubules.[1][2]

  • Immunohistochemistry (IHC):

    • Perform antigen retrieval on the tissue sections.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against markers of interest (e.g., lysosomal markers like LAMP1, markers of cellular stress, or specific cell type markers).

    • Incubate with a labeled secondary antibody.

    • Develop the signal using a suitable chromogen (e.g., DAB).

    • Counterstain with hematoxylin.

    • Mount the slides and acquire images using a microscope.

    • Quantify the staining intensity or the number of positive cells as appropriate.

Concluding Remarks

The protocols and data presented here provide a framework for investigating the role of LRRK2 in peripheral tissues using the inhibitor this compound. Researchers should optimize these protocols based on their specific experimental goals and animal models. Careful consideration of dosage, administration route, and study duration is critical for obtaining meaningful and reproducible results. Understanding the peripheral effects of LRRK2 inhibition is paramount for the safe and effective development of LRRK2-targeted therapies for Parkinson's disease and other potential indications.

References

Application Notes and Protocols for Phospho-LRRK2 (pLRRK2) Western Blotting with Lrrk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the preparation of cell lysates to analyze the phosphorylation status of Leucine-rich repeat kinase 2 (LRRK2) via Western blotting, particularly focusing on the use of the LRRK2 kinase inhibitor, Lrrk2-IN-1.

Application Notes

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in its gene are linked to an increased risk of developing Parkinson's disease (PD).[1] The kinase activity of LRRK2 is central to its pathological function, and therefore, monitoring its phosphorylation status is a critical readout for both basic research and drug development.[1][2] Autophosphorylation at sites like Serine 935 (pS935) is a widely used biomarker for LRRK2 kinase activity.[2][3]

This compound is a potent and selective inhibitor of LRRK2 kinase activity.[4] By treating cells with this compound, researchers can effectively block LRRK2 autophosphorylation. This inhibitory effect is typically measured as a significant reduction in the pS935 LRRK2 signal in a Western blot, providing a robust method to quantify the efficacy of LRRK2 inhibition.

A critical component of a successful pLRRK2 Western blot is the cell lysis procedure. The lysis buffer must be formulated not only to efficiently solubilize proteins but also to preserve their post-translational modifications.[5] This is achieved by supplementing the lysis buffer with a cocktail of protease and phosphatase inhibitors.[6] Phosphatase inhibitors are particularly crucial as they prevent the removal of phosphate groups from LRRK2, ensuring that the phosphorylation state at the time of cell harvesting is accurately reflected in the final analysis.[7][8] Radioimmunoprecipitation assay (RIPA) buffer is a reliable choice for lysing cultured mammalian cells for this purpose as it effectively extracts cytoplasmic, membrane, and nuclear proteins.[9]

Quantitative Data: Effect of this compound on LRRK2 Phosphorylation

The following table summarizes the quantitative effect of this compound on the phosphorylation of LRRK2 at Serine 935 in Peripheral Blood Mononuclear Cells (PBMCs).

TreatmentTargetResultReference
1 µM this compoundpSer935 LRRK2>75% reduction in phosphorylation[3]
1 µM this compoundTotal LRRK2~20% reduction in total protein levels[3]

LRRK2 Signaling and Inhibition Pathway

The diagram below illustrates the kinase activity of LRRK2, leading to autophosphorylation, and how this compound intervenes to block this process.

LRRK2_Pathway cluster_0 cluster_1 LRRK2 LRRK2 (Inactive) pLRRK2 pLRRK2 (Active) pS935 LRRK2->pLRRK2 Kinase Activity (Autophosphorylation) ADP ADP ATP ATP Inhibitor This compound Inhibitor->LRRK2 Inhibition

Caption: LRRK2 autophosphorylation and its inhibition by this compound.

Experimental Protocols

Cell Lysis Buffer Composition

Proper lysis buffer composition is critical for preserving LRRK2 phosphorylation. A modified RIPA buffer is recommended. Prepare the base buffer and add inhibitors fresh just before use.

ComponentStock ConcentrationFinal ConcentrationPurpose
Base RIPA Buffer
Tris-HCl, pH 7.41 M20-50 mMBuffering agent to maintain pH.[5]
NaCl5 M150 mMMaintains ionic strength.[5]
EDTA0.5 M1 mMChelating agent, inhibits metalloproteases.[10]
Triton X-100 or NP-4010%1%Non-ionic detergent for protein extraction.[10][11]
Sodium Deoxycholate10%0.5% - 1%Ionic detergent for protein extraction.[10][11]
SDS10%0.1%Ionic detergent to denature proteins.[10]
Protease Inhibitors (Add fresh)
PMSF200 mM1 mMSerine protease inhibitor.[11]
Aprotinin1 mg/mL5 µg/mLSerine protease inhibitor.[10]
Leupeptin1 mg/mL5 µg/mLSerine and cysteine protease inhibitor.[10]
Phosphatase Inhibitors (Add fresh)
Sodium Fluoride (NaF)200 mM10-50 mMSerine/threonine phosphatase inhibitor.[7][12]
Sodium Orthovanadate (Na3VO4)200 mM (activated)1-2 mMTyrosine phosphatase inhibitor.[7][11]
β-glycerophosphate1 M10 mMSerine/threonine phosphatase inhibitor.[7]
Sodium Pyrophosphate100 mM5 mMSerine/threonine phosphatase inhibitor.[7]

Note: Commercially available protease and phosphatase inhibitor cocktails can be used as an alternative.[13][8] Follow the manufacturer's instructions for dilution (typically 1:100).

Experimental Workflow

The following diagram outlines the complete workflow from cell culture to the final Western blot analysis.

Western_Blot_Workflow A 1. Cell Culture (e.g., HEK293T, SH-SY5Y) B 2. Treatment - Vehicle Control - this compound (e.g., 1 µM) A->B C 3. Cell Harvest Wash with ice-cold PBS B->C D 4. Cell Lysis Add complete RIPA buffer Incubate on ice C->D E 5. Lysate Clarification Centrifuge at 14,000 x g D->E F 6. Protein Quantification (e.g., BCA Assay) E->F G 7. Sample Preparation Add Laemmli buffer, boil F->G H 8. SDS-PAGE G->H I 9. Protein Transfer (e.g., to PVDF membrane) H->I J 10. Immunoblotting - Blocking - Primary Ab (pLRRK2, Total LRRK2) - Secondary Ab I->J K 11. Detection (Chemiluminescence) J->K L 12. Data Analysis K->L

Caption: Workflow for pLRRK2 Western blotting with this compound.

Step-by-Step Protocol
  • Cell Culture and Treatment

    • Culture cells (e.g., HEK293T or SH-SY5Y overexpressing LRRK2) in appropriate media until they reach ~80% confluency.[10]

    • Treat cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).[3] Including an inhibitor-treated sample is recommended to verify antibody specificity for the phosphorylated target.[14]

  • Cell Lysis and Protein Extraction [9]

    • Place the culture dish on ice and aspirate the media.

    • Wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).

    • Aspirate the PBS completely.

    • Add ice-cold complete RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors) to the plate (e.g., 200 µL for a 6-well plate).[14]

    • Use a cell scraper to scrape the adherent cells into the lysis buffer.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 15-20 minutes with occasional vortexing to ensure complete lysis.[10]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube. Store at -80°C or proceed to the next step.

  • Protein Quantification

    • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. RIPA buffer is compatible with the BCA assay.[9]

  • Western Blotting

    • Sample Preparation: Dilute the cell lysates with 4X Laemmli sample buffer to a final concentration of 1X. For LRRK2 analysis, a final protein load of 10-40 µg per lane is recommended.[14][15] Heat the samples at 95-100°C for 5-8 minutes.[10][15]

    • SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a low percentage Tris-acetate or Bis-Tris polyacrylamide gel (e.g., 4-12%) suitable for resolving high molecular weight proteins like LRRK2 (~286 kDa).[1][15]

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies specific for pLRRK2 (e.g., pS935) and total LRRK2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analysis: Quantify the band intensities for pLRRK2 and normalize them to the total LRRK2 signal to determine the relative change in phosphorylation upon treatment with this compound.

References

Control Experiments for Lrrk2-IN-1 Treatment in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential control experiments when utilizing the LRRK2 kinase inhibitor, Lrrk2-IN-1, in cell lines. Adherence to these guidelines will ensure the generation of robust and reproducible data by validating on-target activity, assessing off-target effects, and confirming the specificity of the observed cellular phenotypes.

Introduction to this compound

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein, and mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] Many of these pathogenic mutations, such as G2019S, lead to increased kinase activity, making LRRK2 a prime therapeutic target.[1][3][4] this compound is a potent and selective ATP-competitive inhibitor of LRRK2 kinase activity.[5][6] It effectively reduces the phosphorylation of LRRK2 substrates, such as Rab10, both in vitro and in cellular models.[7] Understanding the cellular consequences of LRRK2 inhibition is crucial for developing therapies for Parkinson's disease and other LRRK2-associated conditions.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data for this compound, providing a reference for expected potency and cellular effects.

Table 1: In Vitro Kinase Inhibition by this compound

LRRK2 VariantIC50 (nM)Assay Conditions
LRRK2 (WT)130.1 mM ATP
LRRK2 (G2019S)60.1 mM ATP
LRRK2 (A2016T)~2400Resistant Mutant
LRRK2 (A2016T+G2019S)~2400Resistant Mutant

Data compiled from Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2.[5]

Table 2: Cellular Activity of this compound

Cell LineAssayReadoutIC50 / EC50 (µM)
HEK293 (overexpressing LRRK2-GFP WT)TR-FRETpSer935 LRRK20.08
HEK293 (overexpressing LRRK2-GFP G2019S)TR-FRETpSer935 LRRK20.03
HepG2CytotoxicityCell Viability49.3
MM1.SCell Growth InhibitionCell Viability0.53
U-87 MGIL-6 SecretionELISA0.66

Data compiled from MedChemExpress product information and Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation.[6][8]

Mandatory Visualizations

Signaling Pathway of LRRK2 Inhibition

LRRK2_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) p-LRRK2 (S1292) LRRK2_inactive->LRRK2_active GTP binding, Dimerization Rab10_GTP Rab10-GTP LRRK2_active->Rab10_GTP Kinase Activity ADP ADP LRRK2_active->ADP Rab10_GDP Rab10-GDP Rab10_GDP->Rab10_GTP GEF Rab10_GTP->Rab10_GDP GAP pRab10 pRab10 (T73) Rab10_GTP->pRab10 Cellular_Processes Vesicle Trafficking, Autophagy pRab10->Cellular_Processes Modulation Lrrk2_IN1 This compound Lrrk2_IN1->LRRK2_active Inhibition ATP ATP ATP->LRRK2_active

Caption: LRRK2 signaling and inhibition by this compound.

Experimental Workflow for Validating this compound Effects

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assays 2. Cellular Assays cluster_readouts 3. Data Analysis & Interpretation start Seed Cells (e.g., HEK293, SH-SY5Y) treat Treat with this compound (Dose-response & Time-course) start->treat controls Vehicle (DMSO) Control LRRK2 KO Cells Kinase-Dead Mutant start->controls western Western Blot treat->western icc Immunocytochemistry treat->icc viability Cell Viability Assay treat->viability controls->western controls->icc controls->viability readout_wb Quantify pRab10/Total Rab10 & pLRRK2/Total LRRK2 western->readout_wb readout_icc Subcellular Localization of LRRK2 & pRab10 icc->readout_icc readout_via Determine IC50 for Cytotoxicity viability->readout_via conclusion Validate On-Target Effects Assess Off-Target Cytotoxicity readout_wb->conclusion readout_icc->conclusion readout_via->conclusion

Caption: Workflow for this compound control experiments.

Experimental Protocols

Western Blot for LRRK2 Substrate Phosphorylation (pRab10)

This protocol is essential for demonstrating target engagement by assessing the phosphorylation status of a direct LRRK2 substrate, Rab10, at Threonine 73.

a. Materials:

  • Cell lines: Wild-type, LRRK2 knockout (KO), and/or cells expressing LRRK2 variants (e.g., G2019S).

  • This compound (and vehicle control, e.g., DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (e.g., Bio-Rad Trans-Blot Turbo).

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-Rab10 (Thr73) (e.g., Abcam ab230261).

    • Mouse anti-Rab10 (e.g., NanoTools clone 605B11).

    • Rabbit anti-LRRK2 (e.g., Abcam ab133474).

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

b. Protocol:

  • Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for a specified time (e.g., 90 minutes).[5]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein (e.g., 20-40 µg) per lane.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pRab10 and anti-total Rab10) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply chemiluminescent substrate. Image the blot using a suitable imaging system.

  • Analysis: Quantify band intensities and normalize the pRab10 signal to total Rab10 and the loading control.

c. Expected Results and Controls:

  • Vehicle Control: Should show a basal level of pRab10.

  • This compound Treatment: A dose-dependent decrease in the pRab10/total Rab10 ratio is expected.[7]

  • LRRK2 KO Cells: These cells should have undetectable or significantly reduced basal pRab10 levels, and this compound should have no further effect, confirming antibody specificity and the on-target action of the inhibitor.[3]

Immunocytochemistry for LRRK2 and pRab10 Localization

This method visualizes the subcellular localization of LRRK2 and its phosphorylated substrate, providing spatial context to the biochemical findings.

a. Materials:

  • Cells cultured on coverslips.

  • This compound and vehicle control.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibodies (as for Western Blot).

  • Fluorophore-conjugated secondary antibodies.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Confocal microscope.

b. Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate.[9][10] Treat with this compound or vehicle as described for Western blotting.

  • Fixation: Fix cells with 4% PFA for 20 minutes at room temperature.[9][10]

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Block with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Stain nuclei with DAPI and mount coverslips onto microscope slides.

  • Imaging: Acquire images using a confocal microscope.

c. Expected Results and Controls:

  • Vehicle Control: Diffuse cytoplasmic or punctate staining for LRRK2 and pRab10.

  • This compound Treatment: A decrease in pRab10 staining intensity is expected. This compound treatment may also alter the subcellular localization of LRRK2, causing it to form filamentous structures.[8]

  • LRRK2 KO Cells: Should show no specific LRRK2 staining and minimal pRab10 signal, serving as a crucial negative control for antibody specificity.[11]

Cell Viability Assay

This assay is critical for determining the cytotoxic effects of this compound and establishing a therapeutic window where the inhibitor affects LRRK2 activity without causing significant cell death.

a. Materials:

  • Cells seeded in a 96-well plate.

  • This compound and vehicle control.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue).

  • Plate reader.

b. Protocol:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate.

  • Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) for a prolonged period (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 for cytotoxicity.

c. Expected Results and Controls:

  • Vehicle Control: Represents 100% cell viability.

  • This compound Treatment: A dose-dependent decrease in cell viability is expected at higher concentrations. This compound is reported to have an IC50 for cytotoxicity of 49.3 µM in HepG2 cells.[6]

  • Positive Control (Optional): A known cytotoxic compound (e.g., staurosporine) can be used to ensure the assay is working correctly.

By implementing these detailed protocols and control experiments, researchers can confidently assess the specific effects of this compound on cellular signaling pathways, paving the way for a deeper understanding of LRRK2 biology and the development of novel therapeutics for Parkinson's disease.

References

Application Notes and Protocols: Lrrk2-IN-1 for High-Throughput Screening of LRRK2 Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation within the kinase domain of LRRK2, for instance, leads to increased kinase activity and is a frequent determinant of PD.[1][2] This has positioned LRRK2 as a key therapeutic target, with a focus on discovering and developing potent and selective kinase inhibitors.[3] Lrrk2-IN-1 is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity, making it an invaluable tool for assay development, validation, and as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the LRRK2 pathway.[4] These application notes provide an overview of the LRRK2 signaling pathway, the role of this compound, and detailed protocols for utilizing it in HTS applications.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activities.[1] It is implicated in a wide array of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[5][6] The LRRK2 signaling pathway is complex, involving autophosphorylation and the phosphorylation of downstream substrates, such as a subset of Rab GTPases (e.g., Rab10).[7] Pathogenic mutations often result in hyperactive kinase activity, leading to excessive phosphorylation of its targets and contributing to cellular dysfunction and neurodegeneration.[3] LRRK2 activity is also regulated by its interaction with other proteins, such as 14-3-3 proteins, which is dependent on the phosphorylation status of LRRK2 at sites like Ser910 and Ser935.[7][8] Inhibition of LRRK2 kinase activity with compounds like this compound leads to the dephosphorylation of these sites.[8]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibition Inhibition Upstream Kinases (e.g., CK1) Upstream Kinases (e.g., CK1) LRRK2 LRRK2 Upstream Kinases (e.g., CK1)->LRRK2 Phosphorylation GTP/GDP Binding GTP/GDP Binding GTP/GDP Binding->LRRK2 GTPase Activity LRRK2 (Active) LRRK2 (Active Kinase) LRRK2->LRRK2 (Active) Autophosphorylation (e.g., pS1292) Rab10 Rab10 LRRK2 (Active)->Rab10 Phosphorylation Autophagy Autophagy LRRK2 (Active)->Autophagy Regulates Mitochondrial Function Mitochondrial Function LRRK2 (Active)->Mitochondrial Function Impacts pRab10 Phospho-Rab10 Rab10->pRab10 Vesicular Trafficking Vesicular Trafficking pRab10->Vesicular Trafficking Modulates This compound This compound This compound->LRRK2 (Active) Inhibits

Caption: Simplified LRRK2 Signaling Pathway and Point of Inhibition.

This compound: A Key Tool for HTS

This compound is a potent inhibitor of both wild-type (WT) and mutant LRRK2 kinase activity.[4] Its well-defined mechanism of action and cellular activity make it an essential positive control for HTS assays designed to identify novel LRRK2 inhibitors. It can be used to establish assay windows, calculate Z' factors, and validate hit compounds.

Quantitative Data for this compound
ParameterValueCell Line/SystemCommentsReference
IC50 (WT LRRK2) 13 nMIn vitro kinase assayPotent inhibition of wild-type LRRK2.[4]
IC50 (G2019S LRRK2) 6 nMIn vitro kinase assayShows slightly higher potency against the common G2019S mutant.[4]
Cellular IC50 (pSer935) Varies by cell type (nM range)U-2 OS, SH-SY5Y, HEK293TDemonstrates cell permeability and target engagement.[9]
Binding IC50 (Rat Kidney) 40 ± 4 nMRadioligand binding assayConfirms direct binding to LRRK2 in tissue.[4]
Binding IC50 (Rat Striatum) 65 ± 3 nMRadioligand binding assayShows binding in brain tissue.[4]
Binding IC50 (Human Striatum) 73 ± 6 nMRadioligand binding assayRelevant for human disease studies.[4]

High-Throughput Screening Workflow

A typical HTS workflow for identifying LRRK2 pathway modulators involves several stages, from primary screening of a large compound library to subsequent confirmation and characterization of hits.

HTS_Workflow cluster_screening Screening Phase cluster_validation Hit Validation cluster_characterization Hit Characterization Compound Library Compound Library Primary HTS Assay Primary HTS Assay (e.g., TR-FRET, Kinase-Glo) Compound Library->Primary HTS Assay Hit Identification Hit Identification (Based on activity threshold) Primary HTS Assay->Hit Identification Dose-Response Confirmation Dose-Response Confirmation (IC50 determination) Hit Identification->Dose-Response Confirmation Orthogonal Assays Orthogonal Assays (e.g., Western Blot, Mass Spec) Dose-Response Confirmation->Orthogonal Assays Selectivity Profiling Selectivity Profiling (Against other kinases) Orthogonal Assays->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies (ATP competitive, etc.) Selectivity Profiling->Mechanism of Action Studies

Caption: General workflow for HTS of LRRK2 modulators.

Experimental Protocols

TR-FRET Cellular Assay for LRRK2 pSer935

This protocol is adapted from a high-throughput cellular assay for monitoring the phosphorylation of LRRK2 at Ser935 using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology.[10][11]

Objective: To quantify the inhibition of LRRK2 kinase activity in a cellular context by measuring the phosphorylation status of Ser935.

Materials:

  • U-2 OS cells (or other suitable cell line)

  • BacMam LRRK2-GFP (Wild-Type or G2019S mutant)

  • Assay medium: Opti-MEM or equivalent

  • 384-well assay plates (white, solid bottom)

  • This compound (for positive control)

  • Test compounds

  • Lysis buffer with Terbium-labeled anti-pSer935 antibody

  • TR-FRET-compatible plate reader

Procedure:

  • Cell Transduction:

    • Plate U-2 OS cells in a suitable culture flask.

    • Transduce cells with BacMam LRRK2-GFP at a predetermined optimal concentration (e.g., 20% v/v).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Cell Plating:

    • Harvest the transduced cells and resuspend in assay medium.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 3-5 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and test compounds in assay medium.

    • Add 5 µL of the compound dilutions to the respective wells. For control wells, add medium with DMSO.

    • Incubate for 90 minutes at 37°C, 5% CO2.[12]

  • Cell Lysis and TR-FRET Reaction:

    • Prepare the lysis buffer containing the Terbium-labeled anti-pSer935 antibody.

    • Add 25 µL of the lysis buffer to each well.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at 520 nm (GFP) and 490/495 nm (Terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the compound concentration.

    • Determine the IC50 values for this compound and hit compounds using a suitable curve-fitting software.

In Vitro LRRK2 Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescent ADP-detecting assay to measure LRRK2 kinase activity in vitro. It is suitable for HTS and profiling of inhibitors.[13]

Objective: To measure the kinase activity of purified LRRK2 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant LRRK2 enzyme (e.g., GST-tagged fragment)

  • LRRK2 Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[13]

  • LRRKtide or other suitable substrate

  • ATP solution

  • 384-well low-volume plates

  • This compound (for positive control)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Reagent Preparation:

    • Prepare the LRRK2 enzyme and substrate/ATP mix in LRRK2 Kinase Buffer. The final concentrations should be optimized based on enzyme activity and desired assay window.

    • Prepare serial dilutions of this compound and test compounds in 5% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add:

      • 1 µL of inhibitor or 5% DMSO (control).

      • 2 µL of LRRK2 enzyme.

      • 2 µL of substrate/ATP mix.

    • Incubate at room temperature for 60-120 minutes.[13]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes. This step converts the generated ADP to ATP and produces a luminescent signal.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine IC50 values by plotting percent inhibition against compound concentration.

Conclusion

This compound is an indispensable pharmacological tool for the study of LRRK2 biology and the development of novel therapeutics for Parkinson's disease. The protocols and data presented here provide a framework for the implementation of robust and reliable high-throughput screening assays to identify and characterize new modulators of the LRRK2 signaling pathway. The use of this compound as a reference compound will ensure the quality and reproducibility of screening data, ultimately accelerating the discovery of new drug candidates.

References

Measuring the Potency of Lrrk2-IN-1: Application Notes and Protocols for Biochemical IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, making it a key target for therapeutic intervention. The development of potent and selective inhibitors of LRRK2 is a primary focus for researchers in both academia and the pharmaceutical industry. Lrrk2-IN-1 is a well-characterized, potent, and selective inhibitor of LRRK2 kinase activity.[1][2][3] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various biochemical assay formats. These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of LRRK2 inhibitors.

Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease.[4] The G2019S mutation, located within the kinase domain, is the most prevalent of these and leads to increased kinase activity.[2] Therefore, assays are often performed on both wild-type (WT) and G2019S mutant LRRK2. This compound has been shown to inhibit both wild-type and G2019S mutant LRRK2 with high potency.[1][2][3]

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that participates in a complex array of cellular signaling pathways.[5][6][7] Its kinase activity is central to its function and pathological effects. LRRK2 has been shown to interact with and phosphorylate a number of substrates, including Rab GTPases, which are key regulators of vesicular trafficking.[8] The kinase activity of LRRK2 can also influence mitogen-activated protein kinase (MAPK) pathways and processes such as autophagy and cytoskeletal dynamics.[6] Understanding this pathway is crucial for interpreting the effects of inhibitors like this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 Activation Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 Activation LRRK2_P pLRRK2 (Active Kinase) LRRK2->LRRK2_P Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_P->Rab_GTPases Phosphorylation MAPK_Pathway MAPK Pathway LRRK2_P->MAPK_Pathway Modulation Autophagy Autophagy LRRK2_P->Autophagy Modulation Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulation Cytoskeletal_Dynamics Cytoskeletal Dynamics MAPK_Pathway->Cytoskeletal_Dynamics Regulation Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_P Inhibition

LRRK2 Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data Summary

The IC50 values for this compound can vary depending on the specific assay conditions, including the source and concentration of the enzyme, the substrate used, and the ATP concentration. Below is a summary of reported IC50 values for this compound against both wild-type and G2019S mutant LRRK2.

LRRK2 VariantAssay TypeATP ConcentrationSubstrateReported IC50 (nM)Reference
LRRK2 (WT)Biochemical0.1 mMNot Specified13[2]
LRRK2 (G2019S)Biochemical0.1 mMNot Specified6[2]
LRRK2 (WT)TR-FRET (cellular)N/ALRRK2-GFP80[1]
LRRK2 (G2019S)TR-FRET (cellular)N/ALRRK2-GFP30[1]
LRRK2 (WT)RadiometricNot SpecifiedNot Specified13[9]
LRRK2 (G2019S)RadiometricNot SpecifiedNot Specified6[9]
LRRK2 (WT)Invitrogen Biochemical AssayNot SpecifiedNot Specified13[10]
LRRK2 (G2019S)Invitrogen Biochemical AssayNot SpecifiedNot Specified4[10]

Experimental Protocols

Several robust methods can be employed to determine the biochemical IC50 of this compound. The choice of assay will depend on available instrumentation, throughput requirements, and the specific research question. Below are detailed protocols for three common biochemical assays: a traditional radiometric assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and an AlphaLISA assay.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - LRRK2 Enzyme (WT/G2019S) - Substrate (e.g., LRRKtide) - ATP - this compound Serial Dilution - Assay Buffer Plate_Setup Plate Setup: Dispense this compound dilutions and control (DMSO) to assay plate. Reagent_Prep->Plate_Setup Enzyme_Add Add LRRK2 enzyme to each well. Plate_Setup->Enzyme_Add Pre_Incubate Pre-incubate enzyme and inhibitor. Enzyme_Add->Pre_Incubate Initiate_Reaction Initiate reaction by adding ATP/Substrate mixture. Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C. Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Assay-dependent method) Incubate->Stop_Reaction Detection Detection: - Radiometric: Phosphorimaging - TR-FRET: Plate Reader - AlphaLISA: Plate Reader Stop_Reaction->Detection Data_Analysis Data Analysis: - Normalize data - Fit dose-response curve - Calculate IC50 Detection->Data_Analysis

General experimental workflow for determining this compound IC50.

Radiometric [γ-³²P]ATP Filter Binding Assay

This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate peptide.

Materials:

  • Recombinant human LRRK2 (WT or G2019S)[11]

  • LRRKtide peptide substrate (RLGRDKYKTLRQIRQ)[11][12]

  • This compound

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate[4]

  • Reaction Buffer: Kinase Assay Buffer with 10 mM MgCl2

  • 5x Laemmli sample buffer[4]

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter and fluid

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 100 µM. Further dilute in Reaction Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Recombinant LRRK2 enzyme (final concentration ~5-10 nM)

    • LRRKtide substrate (final concentration ~100 µM)

    • This compound at various concentrations (or DMSO for control)

    • Reaction Buffer to a final volume of 20 µl.[4]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 30°C.[4]

  • Initiate Kinase Reaction: Start the reaction by adding 5 µl of a solution containing non-radiolabeled ATP (to the desired final concentration, e.g., 100 µM) and [γ-³²P]ATP (~1 µCi).[4]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at 30°C with gentle agitation.[4]

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay format uses a lanthanide-labeled antibody to detect the phosphorylation of a fluorescently tagged substrate.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • Biotinylated LRRKtide substrate

  • This compound

  • ATP

  • TR-FRET Kinase Assay Buffer (e.g., from Invitrogen or Cisbio)

  • Europium-labeled anti-phospho-LRRKtide antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor fluorophore

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO and then dilute in TR-FRET Kinase Assay Buffer.

  • Assay Plate Preparation: Add 2 µL of the this compound dilutions or DMSO control to the wells of a 384-well plate.

  • Add Enzyme and Substrate: Add 4 µL of a mixture containing LRRK2 enzyme and biotinylated LRRKtide substrate in TR-FRET Kinase Assay Buffer.

  • Initiate Kinase Reaction: Add 4 µL of ATP solution in TR-FRET Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be close to the Km for LRRK2.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop and Detect: Stop the reaction by adding 10 µL of a detection mixture containing EDTA, Europium-labeled anti-phospho-LRRKtide antibody, and SA-APC in TR-FRET detection buffer.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the percent inhibition (calculated from the ratio) against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based, no-wash assay measures the phosphorylation of a biotinylated substrate through the generation of a chemiluminescent signal.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • Biotinylated LRRKtide substrate

  • This compound

  • ATP

  • AlphaLISA Kinase Buffer

  • Streptavidin-coated Donor beads

  • Anti-phospho-LRRKtide antibody conjugated to an Acceptor bead

  • 384-well ProxiPlate

  • AlphaLISA-compatible plate reader

Protocol:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, followed by dilution in AlphaLISA Kinase Buffer.

  • Assay Plate Preparation: To the wells of a 384-well ProxiPlate, add 2.5 µL of the this compound dilutions or DMSO control.

  • Add Enzyme and Substrate: Add 2.5 µL of a mixture of LRRK2 enzyme and biotinylated LRRKtide substrate in AlphaLISA Kinase Buffer.

  • Initiate Kinase Reaction: Start the reaction by adding 5 µL of ATP solution in AlphaLISA Kinase Buffer.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop and Detect: Add 5 µL of a mixture of Streptavidin-Donor beads and anti-phospho-LRRKtide Acceptor beads in AlphaLISA detection buffer. This will stop the kinase reaction due to the presence of EDTA in the buffer.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.

  • Read Plate: Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: Plot the AlphaLISA signal against the log of the inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value.

Conclusion

The protocols outlined in this document provide robust and reliable methods for determining the biochemical IC50 of this compound against LRRK2 kinase. The choice of assay will depend on the specific needs and resources of the laboratory. Consistent and accurate determination of inhibitor potency is essential for the development of novel therapeutics for Parkinson's disease and related neurodegenerative disorders.

References

Troubleshooting & Optimization

Troubleshooting Lrrk2-IN-1 insolubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Lrrk2-IN-1, particularly its insolubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous experimental buffer?

This compound is a highly lipophilic molecule with poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the DMSO concentration decreases significantly. This change in the solvent environment can cause the compound to crash out of solution and form a precipitate.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3][4] It is soluble in DMSO up to 100 mM.[1][3][4] For best results, use anhydrous (dry) DMSO to prevent degradation of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based or enzymatic assays?

To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: Can I sonicate my this compound solution to help it dissolve?

Yes, sonication can be used to aid in the dissolution of this compound in the initial solvent (e.g., DMSO) and can also help to break up small precipitates that may form upon dilution into an aqueous buffer.[2] However, be cautious with sonication as excessive energy can potentially degrade the compound. Use brief pulses and keep the sample on ice to minimize heating.

Q5: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] To avoid repeated freeze-thaw cycles which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Precipitation in Aqueous Buffers

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when diluting it into aqueous buffers for in vitro experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Potential Cause: The aqueous solubility limit of this compound has been exceeded due to a rapid change in solvent polarity.

Solutions:

  • Serial Dilution in DMSO: Before diluting into your final aqueous buffer, perform one or more intermediate dilutions of your high-concentration DMSO stock in pure DMSO. This will lower the concentration of this compound in the aliquot added to the aqueous buffer, which can help it to stay in solution.

  • Stepwise Addition and Mixing: Add the this compound DMSO stock to your aqueous buffer dropwise while vortexing or stirring continuously. This gradual addition can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.

  • Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. Ensure that the temperature is compatible with the stability of the compound and other components in your assay.

  • Reduce the Final Concentration: If possible, lower the final desired concentration of this compound in your experiment. The precipitation issue may be resolved by working at a concentration that is below its aqueous solubility limit under your specific buffer conditions.

Problem: The solution is cloudy or a precipitate forms over time.

Potential Cause: The compound is not fully dissolved or is slowly precipitating out of the supersaturated solution. The stability of the compound in the aqueous buffer may also be a factor.

Solutions:

  • Incorporate a Surfactant: The addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1% v/v), to your aqueous buffer can help to maintain the solubility of hydrophobic compounds like this compound by forming micelles.

  • Optimize Buffer pH: The solubility of ionizable compounds can be pH-dependent.[6][7][8] Although this compound is not strongly ionizable, slight adjustments to the buffer pH may have an impact on its solubility. If your experimental system allows, you can test a range of pH values to see if solubility improves.

  • Use of Co-solvents: For some applications, particularly for in vivo studies, co-solvents are used to improve solubility. Formulations for this compound have been described that include PEG300 and Tween-80 in addition to DMSO and saline.[9] While high concentrations of these co-solvents may not be suitable for all in vitro assays, lower concentrations could be tested for their solubilizing effect.

Quantitative Data on this compound Solubility

The following table summarizes the known solubility of this compound in various solvents. Note that the solubility in aqueous buffers is very low and not well-quantified in the literature.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO57.01100[3][4]
Ethanol5799.88[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 570.69 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.71 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.

  • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound into an Aqueous Buffer for an In Vitro Kinase Assay

Objective: To prepare a 1 µM final concentration of this compound in a kinase assay buffer with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Anhydrous DMSO

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)[2][10]

Procedure:

  • Prepare an Intermediate Dilution: Dilute the 10 mM this compound stock solution 1:10 in DMSO to make a 1 mM intermediate stock. To do this, mix 1 µL of the 10 mM stock with 9 µL of DMSO.

  • Final Dilution into Assay Buffer: Add 1 µL of the 1 mM intermediate stock to 999 µL of the Kinase Assay Buffer. This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.

  • Mix the final solution thoroughly by gentle vortexing or inversion.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your assay.

Visualizations

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_lrrk2 LRRK2 cluster_downstream Downstream Effectors cluster_processes Cellular Processes Rab29 Rab29 LRRK2 LRRK2 (Leucine-Rich Repeat Kinase 2) Rab29->LRRK2 Recruits and Activates VPS35 VPS35 VPS35->LRRK2 Modulates Activity Rab8 Rab8 LRRK2->Rab8 Phosphorylates Rab10 Rab10 LRRK2->Rab10 Phosphorylates Rab35 Rab35 LRRK2->Rab35 Phosphorylates MAPK_pathway MAPK Pathway (e.g., MKKs, JIPs) LRRK2->MAPK_pathway Acts as Scaffold Autophagy Autophagy LRRK2->Autophagy Regulates Vesicular_Trafficking Vesicular Trafficking Rab8->Vesicular_Trafficking Rab10->Vesicular_Trafficking Rab35->Vesicular_Trafficking Cytoskeletal_Dynamics Cytoskeletal Dynamics MAPK_pathway->Cytoskeletal_Dynamics

Caption: A simplified diagram of the LRRK2 signaling pathway.

Troubleshooting Workflow for this compound Insolubility

Caption: A workflow for troubleshooting this compound precipitation.

References

Lrrk2-IN-1 Technical Support Center: Optimizing Concentration and Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This guide focuses on optimizing the inhibitor's concentration to achieve effective LRRK2 inhibition while minimizing cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of LRRK2 kinase activity. It binds to the ATP-binding site of both wild-type (WT) and mutant LRRK2, preventing the phosphorylation of its substrates. A key indicator of successful LRRK2 inhibition in a cellular context is the dephosphorylation of LRRK2 at serine 935 (pS935). This dephosphorylation event leads to the dissociation of 14-3-3 proteins from LRRK2.

Q2: What are the recommended concentrations for this compound?

A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on published data, a starting point for achieving significant LRRK2 inhibition in cell culture is between 1-3 µM. Cytotoxicity is generally observed at higher concentrations.

Q3: At what concentration does this compound become cytotoxic?

A3: The cytotoxic concentration of this compound varies between cell lines. For example, the IC50 for cytotoxicity in HepG2 cells is reported to be 49.3 µM.[1] It is crucial to perform a dose-response experiment to determine the toxicity threshold in your specific cell model.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO up to 100 mM.[2] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For cell-based assays, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Data Summary Tables

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50
LRRK2 (WT)13 nM
LRRK2 (G2019S)6 nM

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data from MedChemExpress.[1]

Table 2: Cellular Activity and Cytotoxicity of this compound

Cell LineAssayEffective ConcentrationCytotoxic Concentration (IC50)
HEK293LRRK2 pS935 Inhibition1-3 µMNot reported
HepG2Cytotoxicity (MTT)Not applicable49.3 µM[1]

Troubleshooting Guides

Issue 1: No inhibition of LRRK2 phosphorylation (pS935) is observed.

Possible Cause Troubleshooting Step
Incorrect inhibitor concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM).
Inhibitor degradation Use a fresh aliquot of the this compound stock solution. Ensure proper storage at -20°C or -80°C.
Cell permeability issues While this compound is generally cell-permeable, incubation time might need optimization. Try increasing the incubation time (e.g., 2, 4, 6 hours).
Low LRRK2 expression in the cell model Confirm LRRK2 expression in your cell line by Western blot. Consider using a cell line with higher endogenous LRRK2 expression or an overexpression system.
Antibody issues (for Western blot) Use a validated antibody for pS935-LRRK2. Include positive and negative controls in your Western blot experiment. A positive control could be a cell lysate known to have high pS935-LRRK2 levels, and a negative control could be a lysate from LRRK2 knockout cells or cells treated with a different, validated LRRK2 inhibitor.

Issue 2: Unexpected cytotoxicity at low concentrations of this compound.

Possible Cause Troubleshooting Step
High sensitivity of the cell line Your cell line may be particularly sensitive to LRRK2 inhibition or potential off-target effects. Perform a careful dose-response cytotoxicity assay (e.g., MTT or LDH assay) starting from very low concentrations (e.g., nanomolar range).
Solvent (DMSO) toxicity Ensure the final DMSO concentration is consistent and non-toxic across all wells. Run a vehicle control with the highest concentration of DMSO used in the experiment.
Off-target effects This compound has been reported to have some off-target activities.[3] Consider using a structurally different LRRK2 inhibitor as a control to confirm that the observed cytotoxicity is due to LRRK2 inhibition.
Incorrect compound concentration Double-check the calculations for your stock solution and dilutions.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a general framework for determining the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot for LRRK2 pS935 Inhibition

This protocol outlines the steps to assess the inhibition of LRRK2 kinase activity by measuring the phosphorylation status of Serine 935.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-pS935-LRRK2, anti-total-LRRK2, and loading control) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal and the loading control.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 This compound Inhibition cluster_2 Downstream Effects LRRK2 LRRK2 pRab Phosphorylated Rab GTPases LRRK2->pRab Phosphorylates pS935 pS935-LRRK2 LRRK2->pS935 Autophosphorylation (simplified) GTP GTP GTP->LRRK2 Activates Lrrk2_IN1 This compound Lrrk2_IN1->LRRK2 Competes with ATP Inhibits Kinase Activity Lrrk2_IN1->pRab Prevents Phosphorylation Lrrk2_IN1->pS935 Prevents Phosphorylation ATP ATP ATP->LRRK2 Prot1433 14-3-3 Protein pS935->Prot1433 Binds pS935->Prot1433

Caption: LRRK2 signaling and inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response Cytotoxicity cluster_1 Phase 2: Target Engagement A1 Seed Cells A2 Treat with this compound (Concentration Gradient) A1->A2 A3 Incubate (24-72h) A2->A3 A4 Perform MTT Assay A3->A4 A5 Determine Non-Toxic Concentration Range A4->A5 B1 Treat Cells with Non-Toxic Concentrations A5->B1 Inform Concentration Selection B2 Lyse Cells B1->B2 B3 Western Blot for pS935-LRRK2 & Total LRRK2 B2->B3 B4 Determine Effective Inhibitory Concentration B3->B4

Caption: Workflow for optimizing this compound concentration.

References

Lrrk2-IN-1 off-target kinase profiling and interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that potently targets the kinase activity of LRRK2.[1][2][3] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the LRRK2 kinase domain, preventing the phosphorylation of its substrates.[4] It is effective against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[1][4]

Q2: What are the known off-target kinases for this compound?

While this compound is highly selective, it has been shown to inhibit a small number of other kinases.[4] Profiling against a panel of 442 kinases revealed that at a concentration of 10 µM, only 12 kinases were significantly inhibited.[4] Key off-targets with notable potency include DCLK2 and MAPK7.[1][4][5] It is important to consider these off-targets when interpreting experimental results.

Q3: How can I confirm that the observed cellular effects are due to LRRK2 inhibition and not off-target activity?

To validate that the effects of this compound are mediated by LRRK2 inhibition, a key experiment is to use a drug-resistant LRRK2 mutant, such as LRRK2[A2016T].[4] This mutant is significantly less sensitive to this compound.[4] If the observed phenotype is rescued or absent in cells expressing the LRRK2[A2016T] mutant upon treatment with this compound, it strongly suggests the effect is on-target.[6] Comparing results with other structurally distinct LRRK2 inhibitors can also help differentiate on-target from off-target effects.[7]

Q4: What happens to LRRK2 protein within the cell after treatment with this compound?

Treatment with this compound induces a characteristic dephosphorylation of LRRK2 at several key sites, including Ser910 and Ser935.[1][2] This dephosphorylation is often accompanied by a change in LRRK2's subcellular localization, causing it to accumulate in cytoplasmic aggregate-like structures.[2][8] This change in localization and phosphorylation status is a reliable marker of target engagement in cellular assays.[8]

Q5: What are potential liabilities or side effects associated with LRRK2 inhibition?

Preclinical studies with LRRK2 inhibitors, including compounds developed after this compound, have revealed potential on-target effects in peripheral tissues, particularly the lungs and kidneys.[7][9][10] While some observed changes in lung tissue were found to be reversible and not associated with functional impairment, it is a critical aspect to monitor in preclinical safety assessments.[9][10]

Data Presentation

Table 1: Kinase Selectivity and Potency of this compound

Target KinaseIC50 (nM)Binding Affinity (Kd, nM)Cellular EC50 (nM)
LRRK2 (WT) 13[1][4]20[5]-
LRRK2 (G2019S) 6[1][4]11[5]30 (TR-FRET)[1]
DCLK2 45[1][4]16[5]-
MAPK7 (ERK5) >1000[4]28[5]160[1][4]
AURKB >1000[1][4]--
CHEK2 >1000[1][4]--
MYLK >1000[1][4]--
PLK1 >1000[1][4]--

IC50, Kd, and EC50 values are compiled from multiple assay types and sources, which can lead to variations. Researchers should use these as a guide.

Troubleshooting Guides

Problem 1: No inhibition of LRRK2 kinase activity is observed in my assay.

  • Possible Cause: Sub-optimal inhibitor concentration.

    • Solution: Perform a dose-response experiment. For in vitro kinase assays, concentrations ranging from 1 nM to 10 µM are typically used to determine the IC50.[4] For cellular assays, effective concentrations are generally higher, in the range of 100 nM to 3 µM, to achieve target engagement.[5]

  • Possible Cause: Inactive this compound compound.

    • Solution: Ensure the compound has been stored correctly, typically at -20°C or -80°C as a stock solution in DMSO.[1] Avoid repeated freeze-thaw cycles. If in doubt, use a fresh aliquot or lot-test the compound.

  • Possible Cause: Assay conditions are not optimal for an ATP-competitive inhibitor.

    • Solution: this compound is an ATP-competitive inhibitor.[4] Its apparent potency (IC50) will increase as the ATP concentration in the assay decreases. Ensure your in vitro kinase assay uses a consistent and reported ATP concentration, often around 100 µM.[4]

Problem 2: An unexpected or inconsistent cellular phenotype is observed after treatment.

  • Possible Cause: The phenotype is due to an off-target effect.

    • Solution: As detailed in the FAQs, the gold standard for ruling out off-target effects is to use a drug-resistant mutant like LRRK2[A2016T].[4] If the phenotype persists in cells expressing this mutant, it is likely an off-target effect. Additionally, some cellular effects of this compound, such as on neurite outgrowth, have been reported to occur even in LRRK2 knockout cells, indicating off-target activity.[7]

  • Possible Cause: The observed effect is related to cellular stress or toxicity.

    • Solution: this compound has been reported to be moderately cytotoxic at higher concentrations (IC50 of 49.3 µM in HepG2 cells).[1] Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your primary experiment to ensure the observed phenotype is not a secondary consequence of toxicity.

Problem 3: Difficulty detecting a decrease in LRRK2 Ser935 phosphorylation.

  • Possible Cause: Insufficient inhibitor concentration or treatment time.

    • Solution: A 90-minute treatment with 1-3 µM this compound is typically sufficient to induce robust dephosphorylation of Ser935 in HEK293 cells.[4][5] Optimize both the concentration and duration of treatment for your specific cell type.

  • Possible Cause: Poor antibody performance.

    • Solution: Western blotting for phosphoproteins can be challenging. Ensure your anti-pSer935-LRRK2 antibody is validated for the application. Run appropriate controls, including lysates from cells treated with a positive control compound (another LRRK2 inhibitor) and a negative control (DMSO).

  • Possible Cause: The specific LRRK2 inhibitor type does not induce dephosphorylation.

    • Solution: this compound is a Type I kinase inhibitor. These inhibitors stabilize a "closed" conformation of the kinase domain, which promotes the dephosphorylation of N-terminal sites like Ser935.[6] In contrast, Type II inhibitors do not cause this dephosphorylation.[6] This is an important consideration when comparing this compound with other classes of LRRK2 inhibitors.

Experimental Protocols

Protocol 1: In Vitro LRRK2 Kinase Assay

This protocol provides a general framework for measuring LRRK2 kinase activity using a radioactive or luminescence-based method.

  • Reaction Setup: Prepare kinase reactions on ice. In a final volume of 25-50 µL, combine:

    • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11]

    • Recombinant LRRK2 enzyme (e.g., GST-LRRK2, 10 nM final concentration).[12]

    • Kinase substrate (e.g., Myelin Basic Protein (MBP) at 0.5 µg/µL or a peptide substrate like LRRKtide at 20 µM).[12][13]

    • This compound (or DMSO vehicle control) at desired concentrations.

  • Initiate Reaction: Add ATP to initiate the reaction. A common concentration is 100 µM ATP, often spiked with [γ-32P]ATP for radioactive detection.[4]

  • Incubation: Incubate the reaction mixture at 30°C for a set time, typically ranging from 30 to 120 minutes.[11][14]

  • Stop Reaction & Detection:

    • For Radioactive Assay: Stop the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and detect incorporated radioactivity using autoradiography or a phosphorimager.[15]

    • For Luminescence Assay (e.g., ADP-Glo™): After incubation, add ADP-Glo™ Reagent to deplete remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal, which is read on a plate reader.[11]

  • Data Analysis: Quantify the signal and calculate the percentage of kinase activity relative to the DMSO control to determine IC50 values.

Protocol 2: Cellular Assay for LRRK2 Target Engagement (pSer935 Western Blot)

This protocol verifies that this compound is engaging LRRK2 within a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 cells stably expressing LRRK2) and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO for 90 minutes.[4]

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against pSer935-LRRK2 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis and Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total LRRK2 or a loading control protein (e.g., β-actin or GAPDH). Quantify the pSer935 signal and normalize it to the total LRRK2 or loading control signal.

Visualizations

LRRK2_Signaling_Pathway LRRK2_active Active LRRK2 (Kinase/GTPase) Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates pRab_GTPases Phospho-Rab GTPases Cytoskeleton Cytoskeletal Dynamics LRRK2_active->Cytoskeleton Regulates LRRK2_inactive Inactive LRRK2 Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_active Inhibits Autophagy Autophagy/ Lysosomal Pathway pRab_GTPases->Autophagy Regulates Vesicle_Traffic Vesicle Trafficking pRab_GTPases->Vesicle_Traffic Regulates PD_Pathogenesis PD Pathogenesis Autophagy->PD_Pathogenesis Cytoskeleton->PD_Pathogenesis Vesicle_Traffic->PD_Pathogenesis Mutations PD Mutations (e.g., G2019S) Mutations->LRRK2_active Activate

Caption: Simplified LRRK2 signaling pathway showing activation by mutations, substrate phosphorylation, and inhibition by this compound.

On_Target_Validation_Workflow Start Observe Cellular Phenotype with this compound Experiment Perform Parallel Experiments Start->Experiment WT_Cells Cell Line 1: Wild-Type LRRK2 Experiment->WT_Cells + this compound Resistant_Cells Cell Line 2: LRRK2[A2016T] Mutant Experiment->Resistant_Cells + this compound KO_Cells Cell Line 3 (Optional): LRRK2 Knockout Experiment->KO_Cells + this compound Decision Compare Phenotypes WT_Cells->Decision Resistant_Cells->Decision KO_Cells->Decision On_Target Conclusion: On-Target LRRK2 Effect Decision->On_Target Phenotype blocked in resistant cells Off_Target Conclusion: Off-Target Effect Decision->Off_Target Phenotype persists in resistant/KO cells

Caption: Experimental workflow to validate that a cellular phenotype observed with this compound is an on-target effect.

Troubleshooting_Logic Problem Unexpected Result with this compound Check1 Is Target Engagement Confirmed? Problem->Check1 Check2 Is the Effect Present in LRRK2[A2016T] cells? Check1->Check2 Yes Sol1 Verify pSer935 decrease via WB Check1->Sol1 No Check3 Is Cell Viability Compromised? Check2->Check3 No Sol2 Likely Off-Target Effect Check2->Sol2 Yes Sol3 Likely On-Target Effect Check3->Sol3 No Sol4 Result is due to General Toxicity Check3->Sol4 Yes Sol5 Re-evaluate Assay (Concentration, Time) Sol1->Sol5

Caption: A logical flowchart for troubleshooting unexpected experimental results when using this compound.

References

LRRK2 Technical Support Center: Control Strategies for Lrrk2-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Lrrk2-IN-1 and kinase-dead LRRK2 controls. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success and proper interpretation of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound and kinase-dead LRRK2 controls.

Problem Possible Causes Solutions
No decrease in pS935-LRRK2 signal after this compound treatment in cells expressing wild-type LRRK2. 1. Inactive this compound: The compound may have degraded. 2. Insufficient inhibitor concentration or treatment time: The concentration or duration of treatment may be suboptimal for your cell type. 3. Antibody issues: The pS935-LRRK2 antibody may not be specific or sensitive enough.1. Verify compound activity: Test a fresh batch of this compound. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration. A common starting point is 3 µM for 90 minutes.[1] 3. Validate antibody: Use a well-characterized antibody for pS935-LRRK2 and ensure your Western blot protocol is optimized.
This compound shows the same cellular effect in both wild-type and LRRK2 knockout/kinase-dead cells. Off-target effects: this compound is known to have off-target activities that can produce cellular effects independent of LRRK2 kinase inhibition.[2]1. Acknowledge and report: Note the potential for off-target effects in your findings. 2. Use additional controls: Employ a structurally distinct LRRK2 inhibitor to see if the same effect is observed. 3. Utilize resistant mutants: The LRRK2[A2016T] mutant shows resistance to some Type I inhibitors and can be used to distinguish on-target from off-target effects.[3]
Kinase-dead LRRK2 (e.g., D1994A or D2017A) still shows a band for pS935-LRRK2. Basal phosphorylation: Kinase-dead LRRK2 can still be partially phosphorylated at Ser910 and Ser935 by an upstream kinase.[4][5]This is an expected observation. The key control is to show that this compound treatment does not lead to the dephosphorylation of this basally phosphorylated kinase-dead LRRK2.[4] This demonstrates that the inhibitor's effect on pS935 is dependent on LRRK2's own kinase activity.
No thermal shift observed in CETSA with this compound. 1. Suboptimal assay conditions: The heating temperature or duration may not be appropriate for LRRK2. 2. Low target engagement: The inhibitor concentration may be too low to cause a detectable stabilization of LRRK2. 3. Insensitive detection method: The method used to quantify soluble LRRK2 after heating may lack sensitivity.1. Optimize CETSA protocol: Perform a temperature gradient to determine the optimal heating temperature for LRRK2 in your cellular system.[6] 2. Increase inhibitor concentration: Use a higher concentration of this compound, ensuring it is within a reasonable range to avoid off-target effects. 3. Enhance detection: Use a high-sensitivity detection method like AlphaScreen or HTRF for readout.[7][8]
Reduced total LRRK2 protein levels after this compound treatment. Inhibitor-induced destabilization: Inhibition of LRRK2 kinase activity can lead to its destabilization and subsequent degradation.[9]This can be an expected outcome of LRRK2 inhibition. Document this change and consider its implications for your experimental interpretation. It is important to normalize pS935-LRRK2 levels to total LRRK2 levels.

Frequently Asked Questions (FAQs)

What is the primary purpose of using a kinase-dead LRRK2 mutant (e.g., D1994A, D2017A) in experiments with this compound?
Why is monitoring the phosphorylation of LRRK2 at Ser935 a good readout for this compound activity?

Phosphorylation at Ser935 is not an autophosphorylation site but is dependent on LRRK2's kinase activity to maintain its phosphorylated state.[4][10] Inhibition of LRRK2 kinase activity leads to a rapid dephosphorylation of Ser935, making it a reliable pharmacodynamic biomarker for target engagement of LRRK2 inhibitors like this compound in cellular assays.[1][11]

Can this compound be used for in vivo experiments in animal models?

This compound has poor brain penetrance, limiting its utility for in vivo studies targeting the central nervous system.[2] However, it can be active in peripheral tissues. For brain-specific LRRK2 inhibition in vivo, newer generation, brain-penetrant inhibitors such as MLi-2 are recommended.[9][12]

What are some known downstream substrates of LRRK2 that can be monitored to assess the effect of this compound?

Several Rab GTPases are well-validated substrates of LRRK2.[12][13] Monitoring the phosphorylation of Rab10 at Thr73 (pT73-Rab10) is a common method to assess LRRK2 kinase activity in cells.[11] Inhibition of LRRK2 with this compound should lead to a decrease in pT73-Rab10 levels.

How do I interpret results if this compound affects a cellular process that is also influenced by LRRK2's non-kinase functions?

LRRK2 is a large, multi-domain protein with functions beyond its kinase activity, such as GTPase activity and protein-protein interactions.[12] If you suspect a process is influenced by non-kinase functions, the kinase-dead mutant is an essential control. If both wild-type and kinase-dead LRRK2 rescue a phenotype, or if this compound has no effect, it suggests the process is independent of kinase activity.

Quantitative Data Summary

Compound Target IC50 Assay Type Reference
This compoundLRRK2 (G2019S)8 nMBiochemicalDeng et al., 2011
MLi-2LRRK2 (WT)0.75 nMBiochemicalFell et al., 2015
GZD-824LRRK2 (WT)3 nMBiochemicalRudenko et al., 2021
RebastinibLRRK2 (WT)1.5 nMBiochemicalRudenko et al., 2021

Experimental Protocols

Protocol 1: Western Blotting for LRRK2 Phosphorylation

This protocol describes the detection of pS935-LRRK2 and total LRRK2 in cell lysates following treatment with this compound.

Materials:

  • Cells expressing wild-type LRRK2 and kinase-dead LRRK2 (e.g., D1994A).

  • This compound (and vehicle control, e.g., DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-GAPDH or anti-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 3 µM for 90 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pS935-LRRK2 and anti-total LRRK2) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8. Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the pS935-LRRK2 signal to total LRRK2.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for LRRK2 Target Engagement

This protocol outlines a method to assess the binding of this compound to LRRK2 in intact cells.

Materials:

  • Cells expressing the target protein (LRRK2).

  • This compound (and vehicle control, e.g., DMSO).

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Centrifuge.

  • Method for protein detection (e.g., Western blot, ELISA, AlphaScreen).

Procedure:

  • Cell Treatment: Treat cells in suspension or adherent cells with this compound or vehicle at the desired concentration for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes/plate. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler. Include a non-heated control (room temperature).

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction).

  • Detection: Quantify the amount of soluble LRRK2 in each sample using your chosen detection method (e.g., Western blot).

  • Data Analysis: Plot the percentage of soluble LRRK2 against the temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Lrrk2_IN_1_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays wt_cells Cells with WT-LRRK2 vehicle Vehicle (DMSO) wt_cells->vehicle inhibitor This compound wt_cells->inhibitor kd_cells Cells with Kinase-Dead LRRK2 kd_cells->vehicle kd_cells->inhibitor western Western Blot (pS935/Total LRRK2, pT73-Rab10) kd_cells->western No Dephosphorylation ko_cells LRRK2 KO Cells (Optional Control) ko_cells->inhibitor phenotype Phenotypic Assay ko_cells->phenotype Distinguish Off-Target Effects inhibitor->western Dephosphorylation of WT-LRRK2 only cetsa CETSA (Target Engagement) inhibitor->cetsa Thermal Shift of WT-LRRK2 inhibitor->phenotype Cellular Effect

Caption: Experimental workflow for this compound studies.

LRRK2_Signaling cluster_pathway LRRK2 Kinase Activity Pathway LRRK2 Active LRRK2 pRab Phospho-Rab (pT73-Rab10) LRRK2->pRab Phosphorylation pLRRK2_S935 pS935-LRRK2 LRRK2->pLRRK2_S935 Permissive State PP1 Protein Phosphatase 1 LRRK2->PP1 Inhibits PP1 Recruitment Rab Rab GTPase (e.g., Rab10) Downstream Downstream Effects (Vesicular Trafficking) pRab->Downstream Upstream_Kinase Upstream Kinase Upstream_Kinase->pLRRK2_S935 Maintains Phosphorylation PP1->pLRRK2_S935 Dephosphorylation Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2 Inhibition Lrrk2_IN_1->PP1 Allows PP1 Recruitment Troubleshooting_Tree start Problem: No effect of this compound on pS935-LRRK2 q1 Is this in cells with WT-LRRK2 or Kinase-Dead LRRK2? start->q1 wt_path WT-LRRK2 q1->wt_path WT kd_path Kinase-Dead LRRK2 q1->kd_path Kinase-Dead q2 Have you run a dose-response and time-course? wt_path->q2 sol_expected This is expected. Inhibitor should not dephosphorylate basally-phosphorylated KD-LRRK2. kd_path->sol_expected yes_q2 Yes q2->yes_q2 no_q2 No q2->no_q2 q3 Is the this compound compound fresh? yes_q2->q3 sol_optimize Solution: Optimize inhibitor concentration and time. no_q2->sol_optimize yes_q3 Yes q3->yes_q3 no_q3 No q3->no_q3 sol_antibody Possible Cause: Antibody issue. Solution: Validate pS935 antibody. yes_q3->sol_antibody sol_compound Solution: Use a fresh batch of this compound. no_q3->sol_compound

References

Lrrk2-IN-1 Technical Support Center: Interpreting Unexpected Phenotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with Lrrk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Frequently Asked Questions (FAQs) & Troubleshooting

My cells are showing toxicity or reduced viability at concentrations expected to be specific for LRRK2 inhibition. What could be the cause?

Answer:

While this compound is a potent LRRK2 inhibitor, it can exhibit off-target effects and cytotoxicity at higher concentrations. It is crucial to determine the optimal concentration for your specific cell type and experimental duration.

Troubleshooting Steps:

  • Perform a dose-response curve: Determine the IC50 for LRRK2 inhibition (e.g., by measuring dephosphorylation of a LRRK2 substrate like Rab10) and the CC50 (50% cytotoxic concentration) in your cell line.

  • Use the lowest effective concentration: Once the IC50 for LRRK2 inhibition is established, use the lowest concentration that achieves the desired level of inhibition to minimize potential off-target effects.

  • Consider the solvent: Ensure that the final concentration of the solvent (e.g., DMSO) is not contributing to cytotoxicity. Run a vehicle-only control.

  • Monitor cell morphology and confluence: Observe cells for any morphological changes or reductions in cell number compared to vehicle-treated controls.

Quantitative Data Summary: this compound In Vitro Potency and Cytotoxicity

ParameterValueCell LineReference
LRRK2 (WT) IC50 13 nMIn vitro kinase assay[1][2]
LRRK2 (G2019S) IC50 6 nMIn vitro kinase assay[1][2]
Cytotoxicity (IC50) 49.3 µMHepG2 cells[3]
Genotoxicity (in presence of S9) 15.6 µMNot specified[3]
Genotoxicity (in absence of S9) 3.9 µMNot specified[3]
I'm observing changes in neurite outgrowth, but I'm not sure if it's an on-target LRRK2 effect.

Answer:

Effects on neurite outgrowth are a known phenotype associated with LRRK2 modulation. However, this compound has been reported to influence neurite characteristics independently of LRRK2, suggesting potential off-target effects in this assay.[3]

Troubleshooting Steps:

  • Use a LRRK2 knockout/knockdown model: The most definitive way to determine if the observed phenotype is LRRK2-dependent is to treat LRRK2 knockout or knockdown cells with this compound. If the effect persists in the absence of LRRK2, it is likely an off-target effect.

  • Rescue experiment: In cells expressing a mutant, active form of LRRK2 that affects neurite outgrowth, determine if this compound can rescue this phenotype.

  • Test other LRRK2 inhibitors: Compare the effects of this compound with other structurally different LRRK2 inhibitors. If multiple inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Consider the cellular context: The role of LRRK2 in neurite outgrowth can be complex and may depend on the specific neuronal type and developmental stage.[4][5][6]

Experimental Workflow: Investigating Neurite Outgrowth Effects

G cluster_0 Initial Observation cluster_1 On-Target vs. Off-Target Discrimination cluster_2 Interpretation Obs Unexpected Neurite Outgrowth Phenotype KO Treat LRRK2 KO/KD Cells with this compound Obs->KO Rescue Rescue Experiment in LRRK2 Mutant Cells Obs->Rescue OtherI Test Structurally Different LRRK2 Inhibitors Obs->OtherI OnTarget Phenotype is LRRK2-dependent KO->OnTarget Effect Abolished OffTarget Phenotype is LRRK2-independent (Off-Target) KO->OffTarget Effect Persists Rescue->OnTarget Phenotype Rescued OtherI->OnTarget Similar Phenotype

Caption: A logical workflow to determine if an observed neurite outgrowth phenotype is an on-target or off-target effect of this compound.

I've read about lung and kidney abnormalities in animal models with LRRK2 inhibition. Should I be concerned about this in my cell culture experiments?

Answer:

The pulmonary and renal phenotypes, such as the accumulation of lamellar bodies in type II pneumocytes, are primarily a concern for in vivo studies, particularly in non-human primates.[7][8][9][10] These effects are thought to be on-target and related to LRRK2's role in lysosomal and autophagic pathways. While direct translation to most in vitro models is unlikely, if you are working with primary lung or kidney cells, or organoid models, it is a relevant consideration.

Troubleshooting for Relevant In Vitro Models:

  • Monitor lysosomal morphology: Use lysosomal markers (e.g., LAMP1/2) to assess any changes in lysosome size, number, or distribution.

  • Assess autophagic flux: Inhibition of LRRK2 can impact autophagy. Measuring autophagic flux can provide insights into the functional consequences of LRRK2 inhibition in your model system.

  • Cell-type specific considerations: Be aware that the expression and function of LRRK2 can vary significantly between different cell types.

My in vitro kinase assay results with this compound are inconsistent. What are some common pitfalls?

Answer:

In vitro kinase assays can be sensitive to a variety of factors. Inconsistency with this compound could stem from issues with the enzyme, substrate, or assay conditions.

Troubleshooting Steps:

  • Enzyme quality and concentration: Ensure you are using a high-quality, active LRRK2 enzyme preparation. The concentration of the enzyme should be in the linear range of the assay.

  • Substrate choice: Different substrates can have varying affinities for LRRK2. Myelin basic protein (MBP) is a commonly used generic substrate, while peptides derived from known LRRK2 substrates (e.g., Rab10) can provide more specific readouts.

  • ATP concentration: this compound is an ATP-competitive inhibitor.[1] Therefore, the IC50 value will be dependent on the ATP concentration in your assay. Ensure you are using a consistent and reported ATP concentration, typically around the Km for LRRK2.

  • Incubation time and temperature: Optimize the incubation time and temperature to ensure the reaction is in the linear phase.

  • Inhibitor solubility: Ensure this compound is fully dissolved in the assay buffer to achieve the desired concentration.

LRRK2 Kinase Assay Troubleshooting Flowchart

G Start Inconsistent Kinase Assay Results Enzyme Check LRRK2 Enzyme (Activity, Concentration) Start->Enzyme Substrate Evaluate Substrate (Purity, Concentration) Start->Substrate ATP Verify ATP Concentration (Km for LRRK2) Start->ATP Conditions Optimize Assay Conditions (Time, Temperature) Start->Conditions Inhibitor Confirm Inhibitor Solubility Start->Inhibitor Result Consistent Results Enzyme->Result Substrate->Result ATP->Result Conditions->Result Inhibitor->Result

Caption: A troubleshooting flowchart for common issues encountered during in vitro LRRK2 kinase assays with this compound.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol is adapted from methodologies used to characterize LRRK2 inhibitors.

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • LRRK2 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

  • This compound

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • Phosphoric acid

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a master mix of the kinase reaction components (buffer, substrate, and LRRK2 enzyme) on ice.

  • Add varying concentrations of this compound or vehicle (DMSO) to the reaction tubes.

  • Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding the ATP mix (containing both unlabeled and radiolabeled ATP). The final ATP concentration should be close to the Km of LRRK2.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively in phosphoric acid to remove unincorporated radiolabeled ATP.

  • Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Assessment of Mitochondrial Membrane Potential

This protocol describes a common method to assess mitochondrial health following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • JC-1 or TMRE dye

  • FCCP (positive control for mitochondrial depolarization)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle for the specified duration. Include a positive control group treated with FCCP.

  • After treatment, incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Analyze the cells using a flow cytometer or visualize them with a fluorescence microscope.

    • JC-1: Healthy mitochondria with high membrane potential will exhibit red fluorescence (J-aggregates), while unhealthy mitochondria with low membrane potential will show green fluorescence (J-monomers). A shift from red to green fluorescence indicates depolarization.

    • TMRE: The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization.

  • Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess changes in mitochondrial membrane potential.

Measurement of Autophagic Flux

This protocol outlines a method to measure autophagic flux using a lysosomal inhibitor in combination with this compound treatment.

Materials:

  • Cells of interest (e.g., stably expressing GFP-LC3)

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-LC3, anti-p62/SQSTM1, and a loading control like anti-actin)

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with this compound or vehicle. In the final hours of the this compound treatment, add a lysosomal inhibitor to a subset of the wells. This will block the degradation of autophagosomes, allowing for the measurement of autophagosome accumulation.

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting for LC3 and p62.

    • LC3: An increase in the amount of LC3-II (the lipidated form of LC3) in the presence of the lysosomal inhibitor compared to treatment with this compound alone indicates an increase in autophagic flux.

    • p62: p62 is a cargo receptor that is degraded during autophagy. A decrease in p62 levels suggests an increase in autophagic flux. The accumulation of p62 in the presence of a lysosomal inhibitor can also be used to assess flux.

  • Quantify the band intensities to determine the relative changes in LC3-II and p62 levels.

Signaling Pathways and Logical Relationships

LRRK2 Signaling and the Impact of this compound

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes. This compound, as a kinase inhibitor, primarily targets the kinase activity of LRRK2, leading to downstream consequences.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_inhibitor Inhibition cluster_downstream Downstream Cellular Processes GTP/GDP GTP/GDP Binding LRRK2 LRRK2 (Kinase & GTPase) GTP/GDP->LRRK2 Phosphorylation_status Phosphorylation Status Phosphorylation_status->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Microtubule_Dynamics Microtubule Dynamics LRRK2->Microtubule_Dynamics Neurite_Outgrowth Neurite Outgrowth LRRK2->Neurite_Outgrowth Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2 Inhibits Kinase Activity Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking Decision_Tree Start Unexpected Phenotype with this compound Is_it_Dose_Dependent Is the phenotype dose-dependent? Start->Is_it_Dose_Dependent Yes_Dose Yes_Dose Is_it_Dose_Dependent->Yes_Dose No_Dose No_Dose Is_it_Dose_Dependent->No_Dose Compare_IC50 Does the effective concentration correlate with LRRK2 IC50? Yes_Dose->Compare_IC50 Yes Yes_Dose->Compare_IC50 Yes_IC50 Yes_IC50 Compare_IC50->Yes_IC50 No_IC50 No_IC50 Compare_IC50->No_IC50 Off_Target_Hypothesis Hypothesis: Off-Target Effect No_Dose->Off_Target_Hypothesis No Validate_Off_Target Confirm with: - LRRK2 KO/KD cells - Kinase profiling - Structurally unrelated non-LRRK2 inhibitor Off_Target_Hypothesis->Validate_Off_Target Validate On_Target_Hypothesis Hypothesis: On-Target Effect Yes_IC50->On_Target_Hypothesis Yes Yes_IC50->On_Target_Hypothesis Validate_On_Target Confirm with: - LRRK2 KO/KD cells - Different LRRK2 inhibitor - Rescue experiment On_Target_Hypothesis->Validate_On_Target Validate No_IC50->Off_Target_Hypothesis No No_IC50->Off_Target_Hypothesis

References

Lrrk2-IN-1 precipitation in cell culture media and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lrrk2-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments, with a specific focus on addressing and preventing precipitation issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] It inhibits both the wild-type and G2019S mutant forms of LRRK2 with IC50 values of 13 nM and 6 nM, respectively.[1] Its mechanism of action involves binding to the ATP pocket of the LRRK2 kinase domain, which in turn inhibits the phosphorylation of LRRK2 substrates.[3] Inhibition of LRRK2 kinase activity by this compound leads to dephosphorylation of LRRK2 at key sites like Ser910 and Ser935, disruption of 14-3-3 protein binding, and altered cytoplasmic localization of LRRK2.[4]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for dissolving this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] It is soluble in DMSO up to 100 mM.[2] Some suppliers also report solubility in ethanol.[5] For optimal dissolution, sonication is recommended.[1][5] It is crucial to use newly opened or anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[1][6]

Q3: How should I prepare and store this compound stock solutions?

A3: To prepare a stock solution, dissolve this compound in anhydrous DMSO to a concentration of 10-50 mM.[1][5] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store the stock solution at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1-2 years).[1][5][6]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture media should not exceed 0.1%.[5] If higher concentrations are necessary, it is essential to include a vehicle control (media with the same concentration of DMSO) in your experiment to assess any potential effects of the solvent on the cells.[5]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides systematic steps to troubleshoot and prevent this problem.

Issue 1: Precipitate forms immediately upon adding this compound stock to media.
Potential Cause Troubleshooting Steps
Poor initial dissolution of stock solution Ensure your this compound is fully dissolved in DMSO. Use sonication to aid dissolution.[1][5] Visually inspect the stock solution for any undissolved particles before use.
High final concentration of this compound This compound has limited solubility in aqueous solutions. Try using a lower final concentration in your experiment. Effective concentrations for inhibiting LRRK2 phosphorylation in cells are often in the low micromolar or even nanomolar range.[1]
"Salting out" effect When adding the DMSO stock directly to a large volume of media, the rapid change in solvent polarity can cause the compound to crash out of solution. To mitigate this, try a serial dilution approach. First, dilute the DMSO stock in a small volume of media, vortex or pipette vigorously to mix, and then add this intermediate dilution to the final volume of media.
Media components High concentrations of salts or proteins in the cell culture media can reduce the solubility of hydrophobic compounds. Consider using a serum-free or low-serum media for the initial treatment period, if your experimental design allows.
Issue 2: Precipitate forms over time during incubation.
Potential Cause Troubleshooting Steps
Compound instability or aggregation While this compound is generally stable, prolonged incubation in aqueous media at 37°C can lead to aggregation. Minimize the incubation time as much as your experimental protocol allows.
Interaction with media components Components in the media, especially serum proteins, can bind to the compound and contribute to precipitation over time. Consider using a different type of serum or a serum-free formulation.
Temperature fluctuations Moving plates between the incubator and the microscope can cause temperature changes that may affect solubility. Try to maintain a constant temperature as much as possible.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 30 - 57.01[1][5]52.57 - 100[1][2][5]Sonication and use of anhydrous DMSO are recommended.[1][5]
Ethanol 57[5]99.88[5]Sonication is recommended.[5]

Note: The molar mass of this compound is 570.69 g/mol .[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation

This protocol outlines a method for preparing a working solution of this compound in cell culture media designed to reduce the likelihood of precipitation.

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM.[1][5]

    • Use an ultrasonic bath to ensure complete dissolution.[1][5]

    • Visually confirm that no particulate matter is present.

  • Perform an Intermediate Dilution Step:

    • Warm your cell culture medium to 37°C.

    • Prepare an intermediate dilution of this compound by adding a small volume of the 10 mM DMSO stock to a larger volume of pre-warmed medium. For example, to make a 100 µM intermediate solution, add 1 µL of 10 mM stock to 99 µL of medium.

    • Immediately after adding the DMSO stock, vortex the solution gently or pipette up and down rapidly to ensure quick and thorough mixing. This step is critical to prevent localized high concentrations of the compound that can lead to precipitation.

  • Prepare the Final Working Concentration:

    • Add the freshly prepared intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • For example, to make 10 mL of media with a final concentration of 1 µM, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media.

    • Gently swirl the flask or plate to mix.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium. For the example above, this would be 0.1% DMSO.

Visualizations

Signaling Pathway: LRRK2 Inhibition by this compound

LRRK2_Inhibition LRRK2 Signaling and Inhibition by this compound LRRK2 LRRK2 Substrate LRRK2 Substrate (e.g., Rab proteins) LRRK2->Substrate Phosphorylation Dephosphorylation Dephosphorylation (Ser910/Ser935) LRRK2->Dephosphorylation Maintains Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Cellular Effects pSubstrate->Downstream Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2 Inhibition Lrrk2_IN_1->Dephosphorylation Induces Binding_14_3_3 14-3-3 Binding Dephosphorylation->Binding_14_3_3 Reduces

Caption: LRRK2 inhibition by this compound.

Experimental Workflow: Preventing this compound Precipitation

Precipitation_Prevention_Workflow Workflow to Prevent this compound Precipitation cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_cell_treatment Cell Treatment start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso sonicate Sonicate until Fully Dissolved add_dmso->sonicate stock_solution 10 mM Stock Solution sonicate->stock_solution intermediate_dilution Prepare Intermediate Dilution (e.g., 100 µM in media) stock_solution->intermediate_dilution prewarm_media Pre-warm Cell Culture Media (37°C) prewarm_media->intermediate_dilution vortex Vortex/Pipette Vigorously intermediate_dilution->vortex final_dilution Add Intermediate to Final Media Volume vortex->final_dilution final_solution Final Working Solution (e.g., 1 µM) final_dilution->final_solution add_to_cells Add Working Solution to Cells final_solution->add_to_cells incubate Incubate (37°C, 5% CO2) add_to_cells->incubate observe Observe for Precipitation incubate->observe

Caption: Recommended workflow for preparing this compound working solutions.

Logical Relationship: Troubleshooting Precipitation

Troubleshooting_Logic Troubleshooting this compound Precipitation start Precipitation Observed? check_stock Check Stock Solution Clarity start->check_stock Yes success Problem Resolved start->success No remake_stock Remake Stock with Sonication and Anhydrous DMSO check_stock->remake_stock Not Clear check_concentration Is Final Concentration Too High? check_stock->check_concentration Clear remake_stock->start lower_concentration Reduce Final Concentration check_concentration->lower_concentration Yes check_dilution How was it Diluted? check_concentration->check_dilution No lower_concentration->start use_serial_dilution Use Serial/Intermediate Dilution Method check_dilution->use_serial_dilution Direct Dilution check_media Consider Media Composition check_dilution->check_media Serial Dilution Used use_serial_dilution->start modify_media Try Serum-Free/Low-Serum Media check_media->modify_media modify_media->start

Caption: Logical steps for troubleshooting this compound precipitation.

References

Navigating Vehicle Control Selection for Lrrk2-IN-1 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate vehicle control for in vitro experiments using Lrrk2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Addressing common challenges in experimental design, this resource offers troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving this compound for in vitro use?

A1: Dimethyl sulfoxide (DMSO) is the most widely recommended and used solvent for preparing stock solutions of this compound for in vitro applications.[1][2][3][4][5] this compound is highly soluble in DMSO, allowing for the preparation of high-concentration stock solutions.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 0.5% (v/v), and ideally at or below 0.1%. While DMSO is a versatile solvent, it can exert biological effects and induce cytotoxicity at higher concentrations.[6][7] The exact tolerance will be cell-line dependent, so it is best to perform a vehicle toxicity test.

Q3: Can I use other solvents like ethanol or PBS to dissolve this compound?

A3: While some sources indicate solubility in ethanol, DMSO is generally preferred for achieving high concentration stock solutions.[3][4] this compound is poorly soluble in aqueous solutions like PBS.[3][4] Therefore, for most in vitro applications, DMSO is the solvent of choice.

Q4: What are the known off-target effects of this compound that I should be aware of?

A4: this compound is a selective inhibitor of LRRK2, however, some off-target activities have been reported. It has been shown to inhibit MAPK7 and DCLK2 with an EC50 of 160 nM and an IC50 of 45 nM, respectively.[2][8] Additionally, some studies have suggested potential off-target effects in cellular readouts like neurite outgrowth in primary neurons, where identical effects were observed in normal and LRRK2 knockout cells.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or unexpected results in vehicle control group The final DMSO concentration may be too high, causing cellular stress or off-target effects.1. Determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone. 2. Ensure the final DMSO concentration is consistent across all experimental conditions, including the untreated control.[10]
Precipitation of this compound in culture medium The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.1. Prepare a higher concentration stock solution in DMSO. 2. Use a smaller volume of the stock solution to achieve the desired final concentration. 3. Ensure thorough mixing when diluting the DMSO stock into the aqueous medium.
Inconsistent results between experiments 1. Variability in the final DMSO concentration. 2. Degradation of this compound stock solution.1. Maintain a consistent final DMSO concentration in all assays.[10] 2. Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
Observed effects are not LRRK2-dependent The observed phenotype may be due to off-target effects of this compound or the vehicle (DMSO).1. Include a negative control compound that is structurally similar but inactive against LRRK2. 2. Use a secondary, structurally distinct LRRK2 inhibitor to confirm that the observed phenotype is due to LRRK2 inhibition. 3. If available, utilize LRRK2 knockout or knockdown cells to verify the on-target effect.[9]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Maximum Concentration Reference
DMSO100 mM (57.01 mg/mL)[1][5]
DMSO30 mg/mL (52.57 mM; with sonication)[2]
DMSO16 mg/mL[4]
Ethanol25 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mL[4]
WaterInsoluble[3]

Table 2: Inhibitory Activity of this compound

Target IC50/EC50 Reference
LRRK2 (WT)13 nM[1][2][3][5][8]
LRRK2 (G2019S)6 nM[1][2][3][5][8]
DCLK245 nM[2][8]
MAPK7160 nM[2][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[2]

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[1][2]

Protocol 2: Vehicle Control Toxicity Assay

  • Materials: Your cell line of interest, complete cell culture medium, DMSO, 96-well plates, and a cell viability reagent (e.g., MTT, PrestoBlue).

  • Procedure:

    • Seed cells in a 96-well plate at a density appropriate for a 24-48 hour incubation.

    • Prepare serial dilutions of DMSO in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%).

    • Include a "medium only" control with no DMSO.

    • Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

    • Incubate for the intended duration of your this compound experiment (e.g., 24 or 48 hours).

    • Assess cell viability using your chosen reagent according to the manufacturer's instructions.

    • Determine the highest concentration of DMSO that does not significantly impact cell viability compared to the "medium only" control. This will be your maximum tolerated vehicle concentration.

Visualizations

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity LRRK2_WT LRRK2 (WT) Phosphorylation Substrate Phosphorylation LRRK2_WT->Phosphorylation Basal Activity LRRK2_G2019S LRRK2 (G2019S) LRRK2_G2019S->Phosphorylation Increased Activity Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_WT Lrrk2_IN_1->LRRK2_G2019S Rab_GTPases Rab GTPases Neuronal_Damage Neuronal Damage Rab_GTPases->Neuronal_Damage Phosphorylation->Rab_GTPases

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_controls Controls A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions (this compound and Vehicle Control) A->C B Determine Max Tolerable DMSO Concentration B->C D Treat Cells C->D E Incubate for Desired Time D->E F Assay Readout (e.g., Western Blot, Viability) E->F G Untreated Control G->D H Vehicle Control (DMSO) H->D

Caption: Experimental workflow for in vitro studies using this compound.

Troubleshooting_Logic Start Unexpected Results? Check_Vehicle Are vehicle control results as expected? Start->Check_Vehicle High_DMSO High DMSO Concentration? Check_Vehicle->High_DMSO No Check_Solubility Is this compound precipitating? Check_Vehicle->Check_Solubility Yes Run_Toxicity_Assay Run Vehicle Toxicity Assay High_DMSO->Run_Toxicity_Assay End Re-run Experiment Run_Toxicity_Assay->End Adjust_Stock Adjust Stock Concentration/ Dilution Method Check_Solubility->Adjust_Stock Yes Off_Target Could it be an off-target effect? Check_Solubility->Off_Target No Adjust_Stock->End Use_Controls Use Negative Control Compound or Secondary LRRK2 Inhibitor Off_Target->Use_Controls Yes Off_Target->End No Use_Controls->End

Caption: A logical troubleshooting guide for this compound experiments.

References

Validation & Comparative

A Head-to-Head Comparison of Lrrk2-IN-1 and GNE-7915: Selectivity and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the complex biology of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This guide provides a comprehensive, data-driven comparison of two widely used LRRK2 inhibitors, Lrrk2-IN-1 and GNE-7915, focusing on their kinase selectivity, cellular activity, and the experimental methodologies used for their characterization.

Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the reported biochemical and cellular potencies of this compound and GNE-7915 against LRRK2 and key off-target kinases. This data is crucial for assessing the selectivity profile of each inhibitor.

Table 1: Biochemical Potency against LRRK2

InhibitorTargetAssay TypeIC50 / KiCitation(s)
This compound LRRK2 (WT)Kinase Assay13 nM (IC50)[1]
LRRK2 (G2019S)Kinase Assay6 nM (IC50)[1]
GNE-7915 LRRK2Kinase Assay1 nM (Ki)[2]
LRRK2Function Assay9 nM (IC50)[2]

Table 2: Cellular Potency against LRRK2

InhibitorCell LineAssay TypeIC50Citation(s)
This compound HEK293TR-FRET (pSer935)80 nM (WT), 30 nM (G2019S)
GNE-7915 HEK293Inhibition of autophosphorylation9 nM[2]

Table 3: Off-Target Kinase Selectivity

InhibitorOff-Target KinaseAssay TypeIC50 / % Inhibition @ concentrationCitation(s)
This compound DCLK2Biochemical Assay45 nM (IC50)
MAPK7Biochemical Assay160 nM (EC50)
12 kinases out of 442KinomeScan<10% of DMSO control @ 10 µM
GNE-7915 TTKKinomeScan>65% probe displacement @ 100 nM[3]
ALKKinomeScan>65% probe displacement @ 100 nM[3]
10 kinases out of 392KinomeScan>50% probe displacement @ 100 nM[3]
5-HT2BReceptor Profiling>70% inhibition @ 10 µM[3]

Mechanism of Action and Cellular Effects

Both this compound and GNE-7915 are ATP-competitive, Type I kinase inhibitors.[4][5] Their binding to the ATP pocket of the LRRK2 kinase domain prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.

A key cellular consequence of LRRK2 inhibition by both compounds is the dephosphorylation of LRRK2 at serine residues 910 and 935.[6] These sites are crucial for the binding of 14-3-3 proteins, which regulate LRRK2's subcellular localization and activity.[7] Inhibition of LRRK2 kinase activity leads to the dissociation of 14-3-3, causing a shift in LRRK2's localization from a diffuse cytoplasmic pattern to filamentous structures, often associated with microtubules.[8]

Furthermore, LRRK2 is known to phosphorylate a subset of Rab GTPases, with Rab10 being a prominent substrate.[9] Both this compound and GNE-7915 have been shown to reduce the phosphorylation of Rab10 at Threonine 73, a key biomarker for assessing LRRK2 kinase activity in cellular and in vivo models.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize LRRK2 inhibitors.

LRRK2 Kinase Assay (In Vitro)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of an inhibitor against LRRK2.

  • Reagents and Materials:

    • Recombinant active LRRK2 enzyme (WT or mutant)

    • LRRKtide or Nictide peptide substrate

    • ATP (at Km concentration for LRRK2)

    • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)

    • Test inhibitor (this compound or GNE-7915) dissolved in DMSO

    • Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)

    • 96- or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In each well of the assay plate, add the kinase assay buffer, the peptide substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding the LRRK2 enzyme.

    • Start the phosphorylation reaction by adding ATP (and [γ-³²P]ATP if using radioactivity).

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

    • Detect the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.

    • Calculate the percentage of kinase activity relative to a DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-LRRK2 (pSer935) in Cells

This protocol describes the detection of LRRK2 phosphorylation at Serine 935 in cultured cells following inhibitor treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T cells overexpressing LRRK2) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound, GNE-7915, or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-LRRK2 (Ser935) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To control for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2 or a housekeeping protein like GAPDH or β-actin.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of an inhibitor in a cellular context.

  • Cell Treatment and Heating:

    • Treat intact cells with the test inhibitor or vehicle control for a specific duration.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

  • Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Detection of Soluble LRRK2:

    • Collect the supernatant.

    • Analyze the amount of soluble LRRK2 in the supernatant by Western blotting or other protein detection methods (e.g., ELISA, mass spectrometry).

  • Data Analysis:

    • Plot the amount of soluble LRRK2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization of LRRK2.

Visualizing LRRK2 Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the LRRK2 signaling pathway and a typical experimental workflow for inhibitor characterization.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_lrrk2 LRRK2 cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors Rab29 Rab29 (Rab7L1) LRRK2_active LRRK2 (Active) Rab29->LRRK2_active Activation VPS35 VPS35 VPS35->LRRK2_active Activation LRRK2_inactive LRRK2 (Inactive) + 14-3-3 LRRK2_inactive->LRRK2_active Phosphorylation LRRK2_active->LRRK2_inactive Dephosphorylation (regulated by phosphatases) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Lrrk2_IN_1 This compound Lrrk2_IN_1->LRRK2_active Inhibition GNE_7915 GNE-7915 GNE_7915->LRRK2_active Inhibition pRab10 p-Rab10 (pT73) Vesicle_Trafficking Vesicle Trafficking pRab10->Vesicle_Trafficking Modulation Ciliogenesis Ciliogenesis pRab10->Ciliogenesis Inhibition Autophagy Autophagy pRab10->Autophagy Modulation

Caption: LRRK2 Signaling Pathway and Points of Inhibition.

Inhibitor_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50/Ki determination) Kinome_Scan Kinome-wide Selectivity Profiling Kinase_Assay->Kinome_Scan Initial Potency Western_Blot Western Blot (pLRRK2, pRab10) Kinome_Scan->Western_Blot Confirm Selectivity TR_FRET TR-FRET Assay (Cellular IC50) Western_Blot->TR_FRET Cellular Potency CETSA Cellular Thermal Shift Assay (Target Engagement) TR_FRET->CETSA Confirm Target Engagement Localization Immunofluorescence (Subcellular Localization) CETSA->Localization Cellular Phenotype PK_PD Pharmacokinetics/ Pharmacodynamics Localization->PK_PD Transition to In Vivo Efficacy Efficacy Studies (Disease Models) PK_PD->Efficacy

Caption: Experimental Workflow for LRRK2 Inhibitor Characterization.

Conclusion

Both this compound and GNE-7915 are potent inhibitors of LRRK2 kinase activity with distinct selectivity profiles. This compound was one of the first selective inhibitors to be developed and has been instrumental in elucidating LRRK2 biology. GNE-7915 exhibits high potency and good brain penetrance, making it a valuable tool for in vivo studies.[11] The choice between these inhibitors will depend on the specific experimental context, with careful consideration of their respective off-target profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the rigorous evaluation of these and other LRRK2 inhibitors, ultimately advancing our understanding of Parkinson's disease and facilitating the development of novel therapeutics.

References

Lrrk2-IN-1 vs. Brain-Penetrant LRRK2 Inhibitors: A Comparative Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease (PD), largely due to the discovery that mutations in the LRRK2 gene are the most common genetic cause of the disease.[1][2] The G2019S mutation, in particular, leads to increased kinase activity, which is thought to contribute to neurodegeneration.[3][4][5] This has spurred the development of small molecule inhibitors to dampen this hyperactivity.

This guide provides an objective comparison between the pioneering inhibitor, Lrrk2-IN-1, and a new generation of brain-penetrant LRRK2 inhibitors, focusing on their suitability for in vivo studies targeting the central nervous system (CNS). While this compound was a foundational tool for in vitro research, its utility in animal models of neurodegeneration is limited by its poor brain penetration.[4][6] In contrast, newer compounds such as MLi-2, PFE-360, GNE-7915, and DNL201 have been specifically designed for CNS activity, enabling more robust preclinical evaluation of LRRK2 inhibition as a therapeutic strategy.

Quantitative Data Comparison

The performance and pharmacokinetic properties of LRRK2 inhibitors are critical for the design and interpretation of in vivo experiments. The following tables summarize key quantitative data for this compound and several brain-penetrant alternatives.

Table 1: Potency and Selectivity of LRRK2 Inhibitors

CompoundTargetIC50 (nM)Notes
This compound LRRK2 (Wild-Type)13[6][7]First potent and selective LRRK2 inhibitor.[6][7]
LRRK2 (G2019S)6[6][7]Higher affinity for the pathogenic mutant.[7]
MLi-2 LRRK20.76[8][9]Highly potent and selective with CNS activity.[8][9]
Cellular pSer935 LRRK21.4[9]Demonstrates potent target engagement in cells.[9]
PFE-360 LRRK2 (in vivo)2.3[10][11]Potent, selective, and orally active brain-penetrant inhibitor.[10][11]
GNE-7915 LRRK29 (IC50), 1 (Ki)[12]Highly potent, selective, and brain-penetrable.[12]
DNL201 LRRK2Not specifiedFirst-in-class, CNS-penetrant, selective LRRK2 inhibitor.[2][13]

Table 2: Pharmacokinetics and Brain Penetration

CompoundKey FeatureAdministration RouteBrain Penetration
This compound Poor brain penetrationIntraperitoneal (i.p.)No significant LRRK2 inhibition observed in the brain at 100 mg/kg.[4][6][14]
MLi-2 Excellent CNS penetrationOral (in-diet)Achieves central and peripheral target inhibition.[8][9]
PFE-360 Orally activeOral gavageBrain-penetrant, achieves full LRRK2 kinase inhibition in the brain.[10][15]
GNE-7915 High passive permeabilityi.p. or oralResults in concentration-dependent LRRK2 inhibition in the brain.[12][16]
DNL201 Robust CSF penetrationOralDemonstrated robust cerebrospinal fluid penetration in humans.[2][13]

LRRK2 Signaling and Inhibitor Action

Mutations in LRRK2, such as G2019S, enhance its kinase activity, leading to the hyperphosphorylation of downstream substrates, including a subset of Rab GTPases (e.g., Rab10).[5][13] This aberrant activity is linked to impaired lysosomal and vesicular trafficking functions, contributing to neuronal pathology.[13][17] LRRK2 inhibitors act by competing with ATP in the kinase domain, thereby blocking the phosphorylation of its substrates and mitigating the downstream pathological effects.

LRRK2_Pathway cluster_0 LRRK2 Kinase Cycle cluster_1 Downstream Substrate Phosphorylation cluster_2 Cellular Consequences LRRK2 LRRK2 LRRK2->LRRK2 Rab10 Rab10 LRRK2->Rab10 Phosphorylates G2019S G2019S Mutation G2019S->LRRK2 Activates ATP ATP pRab10 pT73-Rab10 Inhibitor LRRK2 Inhibitor (e.g., MLi-2, PFE-360) Inhibitor->LRRK2 Inhibits Lysosome Lysosomal Dysfunction pRab10->Lysosome

Caption: LRRK2 signaling pathway and point of inhibitor intervention.

Comparative Analysis of LRRK2 Inhibitors

This compound

This compound was instrumental as a first-generation selective inhibitor, demonstrating high affinity for both wild-type and G2019S mutant LRRK2.[6][7] However, its utility is largely confined to in vitro and peripheral tissue studies. In vivo experiments have shown that even at high doses (100 mg/kg), this compound fails to inhibit LRRK2 in the brain, making it an unsuitable tool for investigating the neurological consequences of LRRK2 inhibition.[4][14]

Brain-Penetrant Inhibitors
  • MLi-2: This compound is a highly potent and selective LRRK2 kinase inhibitor with excellent CNS penetration.[8][9] It is often considered a gold-standard tool compound for preclinical studies.[18] In vivo studies using MLi-2 administered through diet have shown significant and sustained LRRK2 inhibition in both the brain and peripheral tissues.[8][19] Long-term treatment has been associated with reversible morphological changes in the lungs (enlarged type II pneumocytes) of animal models, a finding that is monitored in the development of LRRK2 inhibitors for clinical use.[8][9]

  • PFE-360 (PF-06685360): PFE-360 is another potent, selective, and orally active LRRK2 inhibitor designed for brain penetration.[10][11] Studies in rats have shown that oral administration of PFE-360 effectively decreases the ratio of phosphorylated LRRK2 (pSer935) to total LRRK2 in the brain, indicating successful target engagement.[10][15] Similar to other LRRK2 inhibitors, chronic administration has been linked to reversible, non-adverse morphological changes in the kidneys of rats.[20]

  • GNE-7915: GNE-7915 is a highly potent, selective, and brain-penetrable inhibitor with good oral exposure and high passive permeability.[12][16] In vivo studies in transgenic mice expressing human LRRK2 G2019S demonstrated a concentration-dependent reduction of phosphorylated LRRK2 in the brain following oral or intraperitoneal administration.[12]

  • DNL201: Developed by Denali Therapeutics, DNL201 is a first-in-class, CNS-penetrant LRRK2 inhibitor that has advanced into human clinical trials.[2][13] Preclinical studies showed that DNL201 inhibits LRRK2 kinase activity, as measured by reduced phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73), and improves lysosomal function in cellular models.[13][21] In Phase 1 and 1b clinical trials, DNL201 was well-tolerated and demonstrated LRRK2 pathway engagement in both healthy volunteers and Parkinson's disease patients.[13][22]

Experimental Methodologies

Accurate assessment of inhibitor efficacy in vivo requires robust and reproducible experimental protocols. Below are methodologies for key experiments cited in the evaluation of LRRK2 inhibitors.

General In Vivo Study Workflow

The diagram below outlines a typical workflow for evaluating a brain-penetrant LRRK2 inhibitor in a preclinical animal model.

Workflow cluster_animal_model Phase 1: Dosing cluster_collection Phase 2: Sample Collection cluster_analysis Phase 3: Analysis Animal Animal Model (e.g., G2019S KI Mouse, Rat) Dosing Inhibitor Administration (e.g., Oral Gavage, In-Diet) Animal->Dosing Collection Tissue Collection at Time Points (e.g., 1, 4, 12, 24h post-dose) Dosing->Collection Tissues Brain, Plasma, Kidney, Lung Collection->Tissues PK Pharmacokinetic (PK) Analysis (LC-MS/MS for drug concentration) Tissues->PK PD Pharmacodynamic (PD) Analysis (Western Blot for pLRRK2/pRab10) Tissues->PD

Caption: Standard experimental workflow for in vivo LRRK2 inhibitor testing.

Protocol 1: In Vivo LRRK2 Target Engagement Assay

Objective: To measure the inhibition of LRRK2 kinase activity in brain tissue by quantifying the phosphorylation status of LRRK2 (pSer935) and its substrate Rab10 (pT73).

Methodology:

  • Animal Dosing: Administer the LRRK2 inhibitor (e.g., PFE-360 at 7.5 mg/kg, twice daily by oral gavage) to the animal model (e.g., Sprague Dawley rats) for the specified duration.[10][15] A vehicle-treated group serves as the control.

  • Tissue Collection: At defined time points post-dosing (e.g., 6-8 hours), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).[15] Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the frozen brain tissue in a lysis buffer containing protease and phosphatase inhibitors to create a total protein lysate.

  • Western Blotting:

    • Separate the protein lysates via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membranes with primary antibodies specific for pSer935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10.[13][21] A loading control antibody (e.g., GAPDH) should also be used.

    • Incubate with the appropriate secondary antibodies conjugated to a reporter (e.g., HRP or a fluorescent dye).

    • Visualize the protein bands using a suitable detection system.

  • Quantification: Densitometrically quantify the band intensities. Calculate the ratio of the phosphorylated protein to the total protein (e.g., pSer935/total LRRK2) to determine the degree of LRRK2 inhibition relative to the vehicle-treated controls.[15][19]

Protocol 2: Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of the LRRK2 inhibitor in plasma and brain tissue over time.

Methodology:

  • Dosing and Sampling: Following administration of a single dose of the inhibitor, collect blood samples (for plasma) and brain tissue at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).[23]

  • Sample Preparation:

    • Plasma: Process blood samples to separate plasma.

    • Brain: Homogenize brain tissue.

    • Perform a protein precipitation or liquid-liquid extraction on plasma and brain homogenates to isolate the drug.

  • LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the prepared samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the concentration-time profiles for both plasma and brain. Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and the brain-to-plasma concentration ratio to assess CNS penetration.[23]

Conclusion

The development of potent, selective, and brain-penetrant LRRK2 inhibitors represents a significant advancement in the preclinical study of Parkinson's disease. While this compound remains a valuable tool for in vitro assays, its lack of brain penetration renders it unsuitable for in vivo studies aimed at understanding the neurological roles of LRRK2 or testing its potential as a neuroprotective target.

For researchers conducting in vivo studies, brain-penetrant compounds such as MLi-2 , PFE-360 , GNE-7915 , and DNL201 are the clear and necessary choice. These inhibitors have demonstrated robust target engagement in the CNS of various animal models and have provided crucial insights into the potential benefits and risks of LRRK2 kinase inhibition. When selecting an inhibitor, researchers should consider the specific experimental goals, the desired pharmacokinetic profile, and the extensive preclinical data available for these advanced compounds.

References

Unraveling LRRK2 Function: A Comparative Analysis of Lrrk2-IN-1 and LRRK2 Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the selective LRRK2 kinase inhibitor, Lrrk2-IN-1, benchmarked against LRRK2 knockout cells to dissect its on-target and potential off-target effects. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, including quantitative data, detailed experimental protocols, and visual signaling pathways to aid in the interpretation of experimental outcomes.

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes, and mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease. The development of potent and selective LRRK2 kinase inhibitors, such as this compound, has been a key strategy for both therapeutic intervention and for elucidating the physiological and pathophysiological roles of LRRK2. However, the interpretation of data from chemical inhibitors requires careful cross-validation to distinguish on-target effects from potential off-target activities. The use of LRRK2 knockout (KO) cells provides a clean genetic model to assess the direct consequences of LRRK2 absence. This guide presents a comparative analysis of findings obtained using this compound and LRRK2 KO cells, focusing on key cellular phenotypes.

Quantitative Comparison of Cellular Phenotypes

To facilitate a direct comparison, the following tables summarize quantitative data from key studies investigating the effects of this compound and LRRK2 knockout on neurite outgrowth and autophagy, two well-established LRRK2-associated cellular processes.

Table 1: Comparison of Effects on Neurite Outgrowth

Condition Cell Type Parameter Measured Effect of this compound Effect of LRRK2 Knockout Reference
BasalPrimary NeuronsNeurite LengthNo significant change or slight increaseIncreased neurite length[1][2]
Overexpression of WT LRRK2PC12 cellsNeurite LengthRescue of LRRK2-induced neurite shorteningN/A[3]
Overexpression of G2019S LRRK2Primary Hippocampal NeuronsTotal Neurite LengthAmelioration of neurite outgrowth defectsN/A[4]

Table 2: Comparison of Effects on Autophagy

Condition Cell Type Parameter Measured Effect of this compound Effect of LRRK2 Knockout Reference
BasalMouse Astrocyte Primary CulturesLC3-II LevelsIncreasedIncreased autophagic flux in neurons[5][6]
StarvationLRRK2-G2019S FibroblastsAutophagic FluxDecreasedDecreased in some neuronal models[6]
BasalHEK293 cellsAutophagic FluxIncreasedIncreased in neuronal and macrophage models[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.

LRRK2 Knockout Cell Line Generation (CRISPR/Cas9)

This protocol outlines the generation of LRRK2 knockout cell lines using the CRISPR/Cas9 system, a common method for creating clean genetic deletions.[9][10][11][12][13]

  • Guide RNA (gRNA) Design and Cloning: Design gRNAs targeting an early exon of the LRRK2 gene to induce a frameshift mutation. Clone the gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-gRNA plasmid into the desired cell line (e.g., SH-SY5Y, iPSCs) using an appropriate method like electroporation.

  • Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.

  • Clonal Expansion and Genotyping: Expand individual clones and extract genomic DNA. Screen for LRRK2 knockout by PCR and Sanger sequencing to identify clones with biallelic frameshift mutations.

  • Validation: Confirm the absence of LRRK2 protein expression by Western blotting.

Neurite Outgrowth Assay

This protocol describes a common method for quantifying neurite outgrowth in cultured neurons.[3][14][15]

  • Cell Plating: Plate primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) onto coated coverslips (e.g., with poly-L-lysine or laminin) at a low density.

  • Treatment: Treat the cells with this compound or vehicle control. For knockout studies, compare wild-type and LRRK2 KO cells.

  • Fixation and Staining: After a defined period of differentiation (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100. Stain for a neuronal marker (e.g., β-III tubulin) using immunofluorescence.

  • Image Acquisition: Capture images of fluorescently labeled neurons using a fluorescence microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to trace and measure the length of neurites from a sufficient number of cells for each condition.

Autophagy Flux Assay (LC3 Turnover)

This protocol measures autophagic flux by monitoring the degradation of LC3-II, a marker of autophagosomes.[5][6][8][16]

  • Cell Treatment: Treat cells with this compound or vehicle. In parallel, treat cells with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes.

  • Lysate Preparation: After the treatment period, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against LC3 and a loading control (e.g., GAPDH or β-actin).

  • Quantification: Quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor.

Visualizing LRRK2 Signaling and Experimental Logic

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams were generated using the Graphviz DOT language.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth Factors Growth Factors LRRK2 LRRK2 Growth Factors->LRRK2 Cellular Stress Cellular Stress Cellular Stress->LRRK2 Membrane Recruitment Membrane Recruitment Membrane Recruitment->LRRK2 Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Autophagy Autophagy LRRK2->Autophagy Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function

Caption: LRRK2 signaling pathway overview.

Experimental_Workflow cluster_models Experimental Models cluster_treatments Treatments cluster_assays Phenotypic Assays Wild-Type Cells Wild-Type Cells Vehicle Vehicle Wild-Type Cells->Vehicle This compound This compound Wild-Type Cells->this compound LRRK2 KO Cells LRRK2 KO Cells LRRK2 KO Cells->Vehicle LRRK2 KO Cells->this compound Neurite Outgrowth Neurite Outgrowth Vehicle->Neurite Outgrowth Autophagy Flux Autophagy Flux Vehicle->Autophagy Flux Rab Phosphorylation Rab Phosphorylation Vehicle->Rab Phosphorylation This compound->Neurite Outgrowth This compound->Autophagy Flux This compound->Rab Phosphorylation

Caption: Experimental workflow for cross-validation.

Logical_Relationship This compound Effect This compound Effect On-Target Effect On-Target Effect This compound Effect->On-Target Effect Matches KO Phenotype Off-Target Effect Off-Target Effect This compound Effect->Off-Target Effect Differs from KO Phenotype LRRK2 KO Phenotype LRRK2 KO Phenotype LRRK2 KO Phenotype->On-Target Effect

Caption: Logic for discerning on- and off-target effects.

Discussion and Interpretation

The comparative data reveals that in many instances, the effects of this compound mimic the phenotype of LRRK2 knockout, supporting its on-target activity. For example, both this compound treatment and LRRK2 knockout can lead to an increase in autophagic flux under basal conditions.[5][6][7] Similarly, this compound can rescue neurite outgrowth defects caused by the overexpression of pathogenic LRRK2 mutants.[4]

However, discrepancies exist that highlight the potential for off-target effects of this compound. A key finding is that for certain cellular readouts, such as neurite outgrowth in primary neurons under basal conditions, this compound has been observed to have identical effects in both wild-type and LRRK2 KO cells, strongly suggesting an off-target mechanism.[1] This underscores the critical importance of utilizing LRRK2 knockout cells as a fundamental control in experiments involving LRRK2 inhibitors.

The phosphorylation of Rab GTPases has emerged as a robust biomarker for LRRK2 kinase activity.[17][18][19] In LRRK2 KO cells, there is a complete loss of phosphorylation of these substrates.[17] this compound effectively reduces the phosphorylation of Rab proteins in wild-type cells, confirming its on-target engagement.[17] Assessing the effect of this compound on Rab phosphorylation in LRRK2 KO cells serves as a powerful negative control to rule out off-target kinase inhibition.

References

A Head-to-Head Battle of Precision: Comparing the Off-Target Profiles of Lrrk2-IN-1 and PF-06447475

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for potent and specific inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research, two small molecules have emerged as critical tools: Lrrk2-IN-1 and PF-06447475. While both effectively inhibit LRRK2, their off-target profiles dictate their suitability for various research applications and therapeutic development. This guide provides an objective comparison of their selectivity, supported by experimental data, to aid researchers in making informed decisions for their studies.

Executive Summary

This compound is a potent and selective inhibitor of LRRK2, demonstrating minimal off-target effects in broad kinase panels. However, it does exhibit activity against a small number of other kinases, most notably DCLK2 and MAPK7. PF-06447475 is described as a highly potent, selective, and brain-penetrant LRRK2 inhibitor with a favorable off-target profile, although detailed public data on its full kinome scan is less extensive compared to this compound. This comparison aims to consolidate the available data to provide a clearer picture of their respective selectivity.

Potency and On-Target Activity

Both inhibitors exhibit low nanomolar potency against LRRK2 and its common pathogenic mutant, G2019S.

CompoundLRRK2 (WT) IC50LRRK2 (G2019S) IC50Reference
This compound 13 nM6 nM[1][2]
PF-06447475 3 nM11 nM[3][4]

Table 1: On-Target Potency of this compound and PF-06447475. IC50 values represent the concentration of the inhibitor required to reduce LRRK2 kinase activity by 50%.

Off-Target Kinase Profiles

The selectivity of a kinase inhibitor is paramount to ensure that observed biological effects are due to the inhibition of the intended target. Kinome scanning is a widely used method to assess the off-target profile of inhibitors against a large panel of kinases.

This compound

A kinome scan of this compound against a panel of 442 kinases revealed a high degree of selectivity. At a concentration of 10 µM, only 12 kinases were inhibited by more than 90%.[5] Further characterization identified specific off-targets.

Off-Target KinaseIC50 / EC50Reference
DCLK245 nM (IC50)[2][5]
MAPK7 (ERK5)160 nM (EC50)[2][5]

Table 2: Known Off-Targets of this compound.

It is also noteworthy that several kinases were evaluated and showed significantly less inhibition, with IC50 values greater than 1 µM, including AURKB, CHEK2, MKNK2, MYLK, NUAK1, and PLK1.[2]

PF-06447475

Signaling Pathways and Experimental Workflows

To understand the functional consequences of LRRK2 inhibition and the experimental approaches to quantify it, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates & Cellular Processes Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruitment to Golgi VPS35 VPS35 VPS35->LRRK2_inactive Modulation LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Deactivation Rab8 Rab8 LRRK2_active->Rab8 Phosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation Rab12 Rab12 LRRK2_active->Rab12 Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Cytoskeletal_Dynamics Cytoskeletal_Dynamics LRRK2_active->Cytoskeletal_Dynamics This compound This compound This compound->LRRK2_active Inhibition PF-06447475 PF-06447475 PF-06447475->LRRK2_active Inhibition Vesicular_Trafficking Vesicular_Trafficking Rab8->Vesicular_Trafficking Rab10->Vesicular_Trafficking Rab12->Vesicular_Trafficking

Caption: LRRK2 Signaling Pathway. This diagram illustrates the upstream regulation, activation, and downstream substrates of LRRK2, as well as the points of intervention for this compound and PF-06447475.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Recombinant LRRK2 (WT or G2019S) B4 Incubation B1->B4 B2 Test Inhibitor (this compound or PF-06447475) B2->B4 B3 Substrate (e.g., LRRKtide) + [γ-32P]ATP B3->B4 B5 Measure Substrate Phosphorylation B4->B5 C1 Cells Expressing LRRK2 (e.g., HEK293T, SH-SY5Y) C2 Treat with Inhibitor C1->C2 C3 Cell Lysis C2->C3 C4 Western Blot or ELISA for p-Ser935 LRRK2 / p-Rab10 C3->C4

Caption: Experimental Workflow for Inhibitor Profiling. This diagram outlines the general steps for both biochemical and cellular assays used to determine the potency and efficacy of LRRK2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and PF-06447475.

Biochemical LRRK2 Kinase Activity Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified LRRK2.

  • Reagents and Materials:

    • Recombinant human LRRK2 (Wild-Type or G2019S mutant)

    • LRRK2 substrate peptide (e.g., LRRKtide or Nictide)

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

    • [γ-³²P]ATP or unlabeled ATP for non-radioactive detection methods

    • Test inhibitors (this compound, PF-06447475) dissolved in DMSO

    • 96-well or 384-well assay plates

    • Phosphocellulose paper or other capture method for phosphorylated substrate

    • Scintillation counter or luminescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing recombinant LRRK2 enzyme and the substrate peptide in kinase buffer.

    • Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration should be close to the Michaelis-Menten constant (Km) for LRRK2.

    • Incubate the reaction for a specific time (e.g., 60-120 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated ³²P in the substrate peptide using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Target Engagement Assay (In Situ)

This assay measures the ability of an inhibitor to block LRRK2 activity within a cellular context by monitoring the phosphorylation of LRRK2 itself (autophosphorylation at Ser935) or a downstream substrate (e.g., Rab10).

  • Reagents and Materials:

    • Human cell line expressing endogenous or over-expressed LRRK2 (e.g., HEK293T, SH-SY5Y)

    • Cell culture medium and supplements

    • Test inhibitors (this compound, PF-06447475) dissolved in DMSO

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-LRRK2 (total), anti-phospho-LRRK2 (pSer935), anti-Rab10 (total), anti-phospho-Rab10 (pThr73)

    • Secondary antibodies (HRP-conjugated)

    • SDS-PAGE gels and Western blotting apparatus

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total LRRK2, pSer935-LRRK2, total Rab10, and pThr73-Rab10 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

    • Determine the IC50 value for the inhibition of cellular LRRK2 activity.

Conclusion

Both this compound and PF-06447475 are invaluable tools for the study of LRRK2 biology. This compound has a well-documented and highly selective off-target profile, with known interactions with a small number of other kinases. PF-06447475 is reported to be exceptionally selective, a critical attribute for its use in preclinical in vivo models. The choice between these inhibitors will depend on the specific experimental context. For cellular pathway-focused studies where potential off-target effects on kinases like DCLK2 or MAPK7 could be confounding, careful consideration and potentially counter-screening are advised when using this compound. For in vivo studies, particularly those involving the central nervous system, the brain-penetrant nature and high selectivity of PF-06447475 make it a compelling choice. Ultimately, the data presented here should serve as a guide for researchers to select the most appropriate tool to achieve their scientific objectives with the highest degree of confidence.

References

Lrrk2-IN-1: Still a Relevant Tool for LRRK2 Research? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Once a pioneering tool, the first-generation LRRK2 inhibitor, Lrrk2-IN-1, faces increasing competition from a suite of more potent, selective, and brain-penetrant compounds. This guide provides a comprehensive comparison of this compound with key alternatives, offering researchers the data and methodologies needed to select the optimal tool for their LRRK2 investigations.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, and small molecule inhibitors are invaluable tools for dissecting its physiological and pathological functions. This compound was a landmark discovery, being one of the first potent and selective inhibitors of LRRK2 kinase activity.[1][2] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant, primarily by competing with ATP for the kinase's binding site.[1][3] Early studies using this compound were instrumental in demonstrating that inhibition of LRRK2 kinase activity could reverse cellular phenotypes associated with the G2019S mutation, such as deficits in neurite outgrowth.[4] However, the utility of this compound in preclinical in vivo studies targeting the central nervous system has been hampered by its principal limitation: a lack of brain penetrance.[4][5][6]

This guide will compare this compound to a selection of more recently developed LRRK2 inhibitors, including MLi-2, GNE-7915, and PF-06447475, focusing on their potency, selectivity, pharmacokinetic properties, and demonstrated utility in preclinical models.

Comparative Analysis of LRRK2 Inhibitors

The following tables summarize the key characteristics of this compound and its more advanced successors.

Table 1: In Vitro Potency of LRRK2 Inhibitors
CompoundLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Notes
This compound 13[1][7]6[1][7]One of the first potent and selective LRRK2 inhibitors.
MLi-2 ~1~1Highly potent and selective, considered a gold standard tool compound.[8]
GNE-7915 37[4]194[4]Brain-penetrant inhibitor.
PF-06447475 3[4]25[4]Brain-penetrant inhibitor.
Table 2: Selectivity and Pharmacokinetic Properties
CompoundKinase SelectivityBrain PenetrantKey Limitations
This compound High (inhibited 12 of >470 kinases)[1][6]No[4][5][6]Lack of CNS exposure limits in vivo studies of the brain.
MLi-2 Very HighYes[9]Has been associated with reversible lung and kidney abnormalities in preclinical models.[6]
GNE-7915 High (inhibited 2 of 451 kinases)[4]Yes[4][9]Also associated with lung morphology changes in non-human primates.[6]
PF-06447475 High (inhibited 3 of 39 kinases)[4]Yes[9]Showed poor oral pharmacokinetic profile in some species.[9]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of LRRK2 inhibitors and the experimental approaches to characterize them, the following diagrams illustrate the LRRK2 signaling pathway and common experimental workflows.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Substrates cluster_inhibitors Inhibitor Action LRRK2 (Inactive) LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) GTP GTP GTP->LRRK2 (Inactive) Activation pLRRK2 (S935) pLRRK2 (S935) LRRK2 (Active)->pLRRK2 (S935) Autophosphorylation Rab10 Rab10 LRRK2 (Active)->Rab10 pRab10 (T73) pRab10 (T73) Rab10->pRab10 (T73) Phosphorylation This compound This compound This compound->LRRK2 (Active)

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination CETSA CETSA Target Engagement Target Engagement CETSA->Target Engagement Cell Treatment Cell Treatment Western Blot Western Blot Cell Treatment->Western Blot pLRRK2 & pRab10 Levels pLRRK2 & pRab10 Levels Western Blot->pLRRK2 & pRab10 Levels Animal Dosing Animal Dosing Tissue Analysis Tissue Analysis Animal Dosing->Tissue Analysis Pharmacodynamics Pharmacodynamics Tissue Analysis->Pharmacodynamics

Caption: Workflow for Characterizing LRRK2 Inhibitors.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of LRRK2 inhibitors.

LRRK2 In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on LRRK2 kinase activity.

  • Objective: To determine the IC₅₀ value of an inhibitor against purified LRRK2.

  • Materials:

    • Recombinant human LRRK2 (WT or G2019S mutant).

    • LRRKtide peptide substrate.

    • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA).

    • Test inhibitor (e.g., this compound) at various concentrations.

  • Procedure (Radiometric):

    • Prepare a reaction mixture containing LRRK2 enzyme, LRRKtide substrate, and kinase buffer.

    • Add the test inhibitor at a range of concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[10][11]

  • Procedure (Luminescence-based using ADP-Glo™):

    • Set up the kinase reaction as above but with non-radiolabeled ATP.

    • After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the ADP generated and thus to kinase activity.[12]

Western Blot for LRRK2 and Rab10 Phosphorylation

This cellular assay assesses the ability of an inhibitor to block LRRK2-mediated phosphorylation in a cellular context.

  • Objective: To measure the levels of phosphorylated LRRK2 (pS935) and phosphorylated Rab10 (pT73) in cells treated with an inhibitor.

  • Materials:

    • Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous LRRK2 expression like A549).

    • Test inhibitor.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-pLRRK2 (S935), anti-LRRK2 (total), anti-pRab10 (T73), anti-Rab10 (total), and a loading control (e.g., anti-GAPDH).

    • Secondary antibodies (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 1-2 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[13][14][15]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement of an inhibitor with LRRK2 in a cellular environment.

  • Objective: To determine if an inhibitor binds to and stabilizes LRRK2 in intact cells.

  • Materials:

    • Cells expressing LRRK2.

    • Test inhibitor.

    • PBS and lysis buffer.

    • Equipment for heating samples (e.g., PCR cycler).

    • Western blot or other protein detection method.

  • Procedure:

    • Treat cells with the test inhibitor or vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

    • Cool the samples and lyse the cells.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble LRRK2 in each sample by Western blot or another protein quantification method.

    • A stabilizing ligand (inhibitor) will result in more LRRK2 remaining in the soluble fraction at higher temperatures compared to the vehicle control.[16][17][18][19]

Conclusion: The Evolving Role of this compound

This compound remains a historically significant and valuable tool for specific applications in LRRK2 research. Its high potency and well-characterized selectivity make it a reliable choice for in vitro kinase assays and for cellular studies where brain penetrance is not a factor. The development of a radiolabeled version, [³H]this compound, further extends its utility for in vitro binding and autoradiography studies.[2]

However, for in vivo studies aimed at understanding the role of LRRK2 in the central nervous system, this compound is no longer the optimal choice due to its inability to cross the blood-brain barrier.[4][5][6] Researchers seeking to investigate the consequences of LRRK2 inhibition in the brain should turn to the newer generation of brain-penetrant inhibitors such as MLi-2, GNE-7915, or other recently developed compounds. While these advanced tools offer significant advantages in terms of CNS exposure, it is crucial to be aware of their potential off-target effects and associated safety liabilities, such as the observed changes in lung and kidney morphology in preclinical models.[6]

References

A Comparative Guide to the Cellular Effects of LRRK2 Kinase Inhibitors: Lrrk2-IN-1 vs. GSK2578215A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical therapeutic target for Parkinson's disease (PD), largely due to the discovery of pathogenic mutations that augment its kinase activity. The development of small molecule inhibitors of LRRK2 is a key focus of research aimed at mitigating the neurodegenerative processes associated with the disease. This guide provides a detailed comparison of two widely used, first-generation LRRK2 inhibitors, Lrrk2-IN-1 and GSK2578215A, focusing on their cellular effects, potency, and selectivity.

Introduction to this compound and GSK2578215A

This compound was one of the first potent and selective inhibitors of LRRK2 to be developed, serving as a valuable tool for investigating the cellular functions of the kinase. GSK2578215A is another potent and highly selective LRRK2 inhibitor, a 2-arylmethyloxy-5-substitutent-N-arylbenzamide, that has been extensively characterized and used as a benchmark for newer generations of inhibitors. Both compounds act by competing with ATP for binding to the kinase domain of LRRK2, thereby inhibiting its phosphotransferase activity.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro and cellular potency of this compound and GSK2578215A against wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.

Inhibitor Target Biochemical IC50 (nM)
This compoundLRRK2 (WT)13[1][2]
LRRK2 (G2019S)6[1][2]
GSK2578215ALRRK2 (WT)10.9[3][4][5]
LRRK2 (G2019S)8.9[3][4][5]

Table 1: Biochemical Potency of this compound and GSK2578215A. IC50 values represent the concentration of inhibitor required to reduce the enzymatic activity of purified LRRK2 by 50%.

Inhibitor Cell Line Target Cellular IC50 (µM)
This compoundHEK293LRRK2 (WT)~0.1-0.3
HEK293LRRK2 (G2019S)~0.1-0.3
GSK2578215AHEK293LRRK2 (WT)0.3-1.0[3][6]
HEK293LRRK2 (G2019S)0.3-1.0[3][6]

Table 2: Cellular Potency of this compound and GSK2578215A. Cellular IC50 values are based on the inhibition of LRRK2-mediated phosphorylation of Ser910 and Ser935 in stably transfected HEK293 cells.

Cellular Effects: A Head-to-Head Comparison

Both this compound and GSK2578215A have been shown to modulate a range of cellular processes by inhibiting LRRK2 kinase activity.

LRRK2 Autophosphorylation and Substrate Phosphorylation

A primary cellular effect of both inhibitors is the reduction of LRRK2 autophosphorylation and the phosphorylation of its downstream substrates. LRRK2 undergoes autophosphorylation at several serine residues, including Ser910 and Ser935, which is a widely used biomarker for LRRK2 kinase activity in cells.[3] Both this compound and GSK2578215A effectively reduce the phosphorylation of these sites in a dose-dependent manner in various cell lines, including HEK293 and SH-SY5Y.[3][5] Furthermore, they inhibit the LRRK2-mediated phosphorylation of Rab GTPases, such as Rab10, which are key substrates involved in vesicular trafficking.[4]

Autophagy and Mitochondrial Dynamics

LRRK2 has been implicated in the regulation of autophagy and mitochondrial function. Studies have shown that GSK2578215A induces mitochondrial fragmentation, which precedes an increase in the number of autophagosomes in SH-SY5Y cells.[7][8] This effect is attributed to the inhibition of the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[7] This response is considered a cytoprotective mechanism to clear damaged mitochondria.[7][8] Similar effects on autophagy have been observed with this compound, suggesting a common mechanism of action related to LRRK2 kinase inhibition.[7]

Neuronal Viability and Neurite Outgrowth

Mutant LRRK2 has been shown to induce toxicity and reduce neurite length in neuronal cell models.[9][10][11] The inhibition of LRRK2 kinase activity by compounds like this compound can rescue these phenotypes. For instance, a related GSK compound has been shown to significantly promote neurite outgrowth in primary cortical cultures.[12] While both inhibitors are expected to have similar protective effects by blocking the pathogenic kinase activity of mutant LRRK2, direct comparative studies on neuronal viability and neurite outgrowth are less common.

Selectivity and Off-Target Effects

While both inhibitors are highly selective for LRRK2, GSK2578215A has been reported to have a superior selectivity profile across the kinome compared to this compound.[3] At a concentration of 10 µM, GSK2578215A showed greater than 50% inhibition of only one other kinase (smMLCK) out of a panel of 131 kinases.[3] In contrast, this compound has been noted to have some off-target activities that may confound the interpretation of experimental data.[12] A significant difference between the two inhibitors is their sensitivity to the A2016T mutation in the LRRK2 kinase domain. This mutation confers significant resistance to this compound, while GSK2578215A is much less affected.[3]

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize and compare this compound and GSK2578215A.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified LRRK2.

  • Reagents: Recombinant human LRRK2 (WT or G2019S mutant), LRRKtide (a synthetic peptide substrate), ATP (with [γ-³²P]ATP for radioactive detection), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM EGTA, 0.1 mg/ml BSA), this compound and GSK2578215A.

  • Procedure:

    • Prepare serial dilutions of the inhibitors in DMSO.

    • In a 96-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay

This assay assesses the ability of the inhibitors to block LRRK2 kinase activity within a cellular context.

  • Cell Culture: Stably transfect HEK293 cells with a plasmid expressing FLAG-tagged LRRK2 (WT or G2019S). Culture the cells in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Inhibitor Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or GSK2578215A (or DMSO as a vehicle control) for a specified duration (e.g., 1-2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, with protease and phosphatase inhibitors).

    • Clarify the lysates by centrifugation.

  • Immunoblotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-LRRK2 (Ser935), total LRRK2, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Mutations (G2019S) Mutations (G2019S) LRRK2 Kinase Activity LRRK2 Kinase Activity Mutations (G2019S)->LRRK2 Kinase Activity Increases Rab GTPase Phosphorylation Rab GTPase Phosphorylation LRRK2 Kinase Activity->Rab GTPase Phosphorylation Phosphorylates Autophagy Autophagy LRRK2 Kinase Activity->Autophagy Modulates Mitochondrial Dynamics Mitochondrial Dynamics LRRK2 Kinase Activity->Mitochondrial Dynamics Modulates Neuronal Viability Neuronal Viability LRRK2 Kinase Activity->Neuronal Viability Affects This compound This compound This compound->LRRK2 Kinase Activity GSK2578215A GSK2578215A GSK2578215A->LRRK2 Kinase Activity Vesicular Trafficking Vesicular Trafficking Rab GTPase Phosphorylation->Vesicular Trafficking Regulates

Caption: LRRK2 signaling pathway and points of intervention by inhibitors.

Experimental Workflow for Cellular LRRK2 Inhibition

Experimental_Workflow Cell Culture (e.g., HEK293) Cell Culture (e.g., HEK293) Inhibitor Treatment (this compound or GSK2578215A) Inhibitor Treatment (this compound or GSK2578215A) Cell Culture (e.g., HEK293)->Inhibitor Treatment (this compound or GSK2578215A) Cell Lysis Cell Lysis Inhibitor Treatment (this compound or GSK2578215A)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation (pLRRK2, LRRK2, Actin) Antibody Incubation (pLRRK2, LRRK2, Actin) Western Blot->Antibody Incubation (pLRRK2, LRRK2, Actin) Detection and Imaging Detection and Imaging Antibody Incubation (pLRRK2, LRRK2, Actin)->Detection and Imaging Data Analysis (Quantification and Normalization) Data Analysis (Quantification and Normalization) Detection and Imaging->Data Analysis (Quantification and Normalization)

Caption: Workflow for assessing cellular LRRK2 kinase inhibition.

Conclusion

Both this compound and GSK2578215A are potent inhibitors of LRRK2 kinase activity with similar efficacy against the wild-type and G2019S mutant forms of the enzyme in both biochemical and cellular assays. They modulate key cellular processes such as autophagy and mitochondrial dynamics, and can reverse pathological phenotypes associated with mutant LRRK2. GSK2578215A exhibits a more favorable selectivity profile and is less susceptible to resistance from the A2016T mutation, making it a more specific tool for probing LRRK2 biology. The choice between these inhibitors will depend on the specific experimental context, with careful consideration of their respective pharmacological properties. This guide provides a foundation for researchers to make informed decisions when selecting a LRRK2 inhibitor for their studies.

References

LRRK2 Inhibitors: A Head-to-Head Comparison of First and Second-Generation Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the evolution and performance of LRRK2 inhibitors, supported by experimental data and detailed methodologies.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The resulting hyperactive LRRK2 kinase is a prime therapeutic target, leading to the development of small molecule inhibitors. The journey from initial hits to clinical candidates has seen a clear progression from first to second-generation compounds, marked by significant improvements in potency, selectivity, and pharmacokinetic properties. This guide provides a detailed head-to-head comparison of these two generations of LRRK2 inhibitors, presenting key performance data, experimental protocols, and visual representations of the underlying biology and methodologies.

First-Generation LRRK2 Inhibitors: The Trailblazers

The first wave of LRRK2 inhibitors, such as LRRK2-IN-1 and GW5074, were instrumental in validating LRRK2 as a druggable target.[1] These early compounds were crucial for initial proof-of-concept studies, demonstrating that inhibiting LRRK2 kinase activity could have a protective effect in preclinical models of Parkinson's disease.[2][3] However, their utility was often limited by factors such as off-target effects and poor brain penetration.[4]

Second-Generation LRRK2 Inhibitors: Precision and Potency

Building on the lessons learned from their predecessors, second-generation LRRK2 inhibitors were designed with a focus on enhanced selectivity and improved drug-like properties, particularly central nervous system (CNS) penetration.[5][6] This generation includes compounds like Denali Therapeutics' DNL201 and DNL151 (BIIB122), as well as highly potent research tools like MLi-2 and GNE-7915.[4][5][7] These inhibitors have demonstrated robust target engagement in both preclinical models and human clinical trials, showing a significant reduction in LRRK2 kinase activity.[7][8][9][10]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for representative first and second-generation LRRK2 inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and pharmacokinetic profiles.

Table 1: Biochemical Potency of LRRK2 Inhibitors

InhibitorGenerationTargetIC50 / Ki (nM)Reference
This compoundFirstLRRK2 (WT)13[1][4]
LRRK2 (G2019S)6[1][4]
GW5074FirstLRRK2 (G2019S)~200[2]
DNL201SecondLRRK2Potent Inhibition[7][9][10]
MLi-2SecondLRRK2 (G2019S)0.76[4]
GNE-7915SecondLRRK21 (Ki)[4]
Compound 22SecondLRRK2 (G2019S)0.6[4]

Table 2: Cellular Potency of LRRK2 Inhibitors

InhibitorGenerationAssayIC50 (nM)Reference
This compoundFirstpS935 LRRK2 dephosphorylation~100-200[1][11]
MLi-2SecondpS935 LRRK2 dephosphorylation1.4[4]
GNE-7915SecondpLRRK29[4]
Compound 22SecondG2019S LRRK2 cellular assay0.57[4]

Table 3: Kinase Selectivity of LRRK2 Inhibitors

InhibitorGenerationKinome Scan Panel SizeOff-targets with >50% Inhibition at 1µMReference
This compoundFirst>44212[1][4]
GNE-7915Second1871 (TTK)[4]
MLi-2Second308>295-fold selectivity[4]

Table 4: Pharmacokinetic Properties of LRRK2 Inhibitors

InhibitorGenerationBrain PenetrationBioavailabilityKey FindingsReference
This compoundFirstPoor49.3% (mouse)Limited CNS exposure.[4][12][4][12]
GNE-7915SecondGood-Highly selective and brain penetrant.[4][4]
DNL201SecondYes-Well-tolerated in Phase 1 trials with demonstrated CNS target engagement.[7][9][10][13][7][9][10][13]
DNL151 (BIIB122)SecondYes-Selected over DNL201 for further clinical studies due to a better pharmacokinetic profile.[8][8]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for assessing inhibitor activity.

LRRK2_Signaling_Pathway Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 VPS35 VPS35 VPS35->LRRK2 14-3-3 14-3-3 Hsp90 Hsp90 Hsp90->LRRK2 LRRK2->14-3-3 Autophagy & Lysosomal Function Autophagy & Lysosomal Function LRRK2->Autophagy & Lysosomal Function Cytoskeletal Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal Dynamics Mitochondrial Function Mitochondrial Function LRRK2->Mitochondrial Function Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Rab GTPases (e.g., Rab8, Rab10) Rab GTPases (e.g., Rab8, Rab10) LRRK2->Rab GTPases (e.g., Rab8, Rab10) Phosphorylation Vesicular Trafficking Vesicular Trafficking Neuronal Survival Neuronal Survival Vesicular Trafficking->Neuronal Survival Autophagy & Lysosomal Function->Neuronal Survival Mitochondrial Function->Neuronal Survival Rab GTPases (e.g., Rab8, Rab10)->Vesicular Trafficking

Caption: LRRK2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Recombinant LRRK2 Recombinant LRRK2 Kinase Assay Biochemical Kinase Assay (e.g., TR-FRET, ADP-Glo) Recombinant LRRK2->Kinase Assay Inhibitor Compound Inhibitor Compound Inhibitor Compound->Kinase Assay Inhibitor Treatment Inhibitor Treatment Inhibitor Compound->Inhibitor Treatment IC50 Determination Biochemical Potency (IC50) Kinase Assay->IC50 Determination Cell Line\n(e.g., HEK293, SH-SY5Y) Cell Line (e.g., HEK293, SH-SY5Y) Cell Line\n(e.g., HEK293, SH-SY5Y)->Inhibitor Treatment Target Engagement Assay Cellular Target Engagement (e.g., pS935 LRRK2 Western Blot) Inhibitor Treatment->Target Engagement Assay Cellular IC50 Cellular Potency (IC50) Target Engagement Assay->Cellular IC50

References

The Evolution of LRRK2 Inhibition: A Comparative Guide to Specificity and Potency Beyond Lrrk2-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation LRRK2 inhibitor, Lrrk2-IN-1, with more recent, highly specific inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual representations of the LRRK2 signaling pathway and experimental workflows to facilitate a comprehensive understanding of the advancements in LRRK2-targeted therapeutic strategies.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The discovery of LRRK2's role in pathogenesis spurred the development of kinase inhibitors, with this compound being a pioneering tool compound. While instrumental in early research, this compound's limitations, including off-target effects and poor brain penetrance, have driven the development of more specific and potent inhibitors. This guide will compare this compound with newer alternatives, such as MLi-2 and DNL201, highlighting their improved characteristics.

Data Presentation: Inhibitor Performance at a Glance

The following tables summarize the quantitative data on the potency and selectivity of this compound compared to the more recent and specific LRRK2 inhibitors, MLi-2 and DNL201.

Table 1: Biochemical Potency of LRRK2 Inhibitors
Inhibitor LRRK2 (WT) IC₅₀ (nM) LRRK2 (G2019S) IC₅₀ (nM)
This compound13[1][2]6[1][2]
MLi-2-0.76[2]
DNL201-47 (pS935 IC₅₀)[2]
GSK2578215A10.9[2]8.9[2]
Table 2: Cellular Potency of LRRK2 Inhibitors
Inhibitor Cellular Assay IC₅₀ (nM)
This compoundpSer935 LRRK2 (HEK293T, G2019S)50[3]
MLi-2pSer935 LRRK21.4[2]
DNL201pS935 LRRK2 (HEK293, G2019S)47[2]
GSK2578215ApSer910/S935 LRRK2 (HEK293)300-1000[2]
Table 3: Kinase Selectivity Profile
Inhibitor Off-Target Kinases Inhibited (at 1-10 µM)
This compoundDCLK2, MAPK7, and at least 10 other kinases[1]
MLi-2Highly selective (over 295-fold for 308 kinases)[2]
DNL201High selectivity (>167-fold over JAK2 and TTK)[4]
GSK2578215AsmMLCK, ALK, FLT3[2]

Experimental Protocols: Methodologies for Key Experiments

Detailed protocols are crucial for replicating and building upon published findings. Below are methodologies for key assays used to characterize LRRK2 inhibitors.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol measures the direct inhibition of LRRK2 kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant LRRK2 protein (WT or mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • LRRK2 inhibitor of interest

  • 5x Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager screen

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant LRRK2 protein, and the desired concentration of the LRRK2 inhibitor.

  • Initiate the kinase reaction by adding a solution containing ATP, MgCl₂, MBP, and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes).

  • Stop the reaction by adding 5x Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen.

  • Quantify the radiolabel incorporation into MBP to determine LRRK2 kinase activity.

Cell-Based LRRK2 pSer935 Phosphorylation Assay (TR-FRET)

This high-throughput assay measures the phosphorylation of LRRK2 at Serine 935 in a cellular context.

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • LRRK2 inhibitor of interest

  • Lysis buffer

  • TR-FRET detection reagents (e.g., terbium-labeled anti-pSer935 LRRK2 antibody and a fluorescently labeled anti-LRRK2 antibody)

Procedure:

  • Plate cells in a multi-well plate and treat with a dose-range of the LRRK2 inhibitor for a specified time (e.g., 90 minutes).

  • Lyse the cells directly in the wells.

  • Add the TR-FRET antibody detection mix to the cell lysates.

  • Incubate to allow for antibody binding to the target proteins.

  • Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader. The signal is proportional to the level of LRRK2 pSer935.[3]

Endogenous Rab10 Phosphorylation Assay (Phos-tag™ SDS-PAGE)

This assay assesses the phosphorylation of a direct downstream substrate of LRRK2, Rab10, in cells or tissues.

Materials:

  • Cell or tissue lysates

  • Phos-tag™ acrylamide

  • MnCl₂

  • Standard SDS-PAGE reagents

  • Anti-Rab10 antibody

  • Western blotting equipment

Procedure:

  • Prepare polyacrylamide gels containing Phos-tag™ acrylamide and MnCl₂. The Phos-tag™ specifically retards the mobility of phosphorylated proteins.

  • Run the cell or tissue lysates on the Phos-tag™ SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Perform a standard Western blot using an antibody against Rab10.

  • The phosphorylated form of Rab10 will appear as a slower-migrating band compared to the non-phosphorylated form, allowing for the quantification of LRRK2 activity.[5][6]

Mandatory Visualization: Signaling Pathways and Workflows

Diagrams generated using Graphviz (DOT language) to illustrate key concepts.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth Factors Growth Factors LRRK2 LRRK2 Growth Factors->LRRK2 Inflammatory Signals Inflammatory Signals Inflammatory Signals->LRRK2 Cellular Stress Cellular Stress Cellular Stress->LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylation Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival This compound This compound This compound->LRRK2 MLi-2 MLi-2 MLi-2->LRRK2 DNL201 DNL201 DNL201->LRRK2

Caption: LRRK2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_invivo In Vivo Analysis Biochemical_Assay Biochemical Kinase Assay (IC₅₀ Determination) Selectivity_Screening Kinome-wide Selectivity Screening Biochemical_Assay->Selectivity_Screening Cellular_Potency Cellular Potency Assay (pLRRK2, pRab10) Selectivity_Screening->Cellular_Potency Off_Target_Effects Off-Target Effect Validation Cellular_Potency->Off_Target_Effects PK_PD Pharmacokinetics & Pharmacodynamics Off_Target_Effects->PK_PD Efficacy_Models Disease Model Efficacy PK_PD->Efficacy_Models

Caption: Workflow for Characterizing Novel LRRK2 Inhibitors.

References

Comparative Guide to Lrrk2-IN-1 and Other Kinase Inhibitors: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lrrk2-IN-1 with other key Leucine-rich repeat kinase 2 (LRRK2) inhibitors. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, we aim to equip researchers with the necessary information to select the appropriate tool compound for their specific research needs in the context of Parkinson's disease and other LRRK2-related pathologies.

Introduction to LRRK2 Inhibition

Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, in particular, is the most common variant and leads to an increase in the kinase activity of the LRRK2 protein.[1][3] This has established LRRK2 as a key therapeutic target, with major efforts focused on developing potent and selective kinase inhibitors.[2][4]

This compound was a first-generation, potent LRRK2 inhibitor that proved instrumental in the initial validation of LRRK2 as a druggable target.[5][6] However, its utility is limited by significant off-target effects and poor brain penetrance.[7][8] Subsequent research has yielded next-generation inhibitors, such as GNE-7915 and MLi-2, which offer vastly improved selectivity and pharmacokinetic profiles, enabling more precise interrogation of LRRK2 biology in both peripheral and central nervous systems.[1][6][9][10]

This guide will delve into the divergent effects of these inhibitors, comparing their biochemical potency, selectivity, cellular activity, and in vivo properties.

LRRK2 Signaling and Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that includes a GTPase (ROC) domain and a kinase domain.[6][11][12] Its activation is a complex process involving GTP binding, dimerization, and recruitment to membranes by Rab GTPases.[13][14][15] Once active, LRRK2 phosphorylates a subset of Rab proteins, impacting downstream pathways like vesicular trafficking, autophagy, and cytoskeletal dynamics.[8][13] Most LRRK2 inhibitors, including this compound, are ATP-competitive, binding to the kinase domain's ATP pocket to block its phosphotransferase activity.[5]

G cluster_activation LRRK2 Activation Cycle cluster_inhibition Inhibitor Action cluster_downstream Downstream Pathways rab Activated Rab Proteins (GTP-bound) gtp GTP Binding rab->gtp Recruits LRRK2 to membrane dimer Dimerization at Membrane gtp->dimer active_lrrk2 Active LRRK2 Kinase Domain dimer->active_lrrk2 Full Kinase Activation p_rab Rab Phosphorylation active_lrrk2->p_rab Phosphorylates inhibitor Kinase Inhibitors (e.g., this compound, MLi-2) inhibitor->active_lrrk2 Competes with ATP atp ATP atp->active_lrrk2 vesicle Vesicular Trafficking p_rab->vesicle autophagy Autophagy Regulation p_rab->autophagy cytoskeleton Cytoskeletal Dynamics p_rab->cytoskeleton

Figure 1. LRRK2 activation pathway and point of inhibitor intervention.

A key distinction among kinase inhibitors is their binding mode. Type I inhibitors , like this compound and GNE-7915, bind to the active conformation of the kinase.[16] In contrast, Type II inhibitors , such as Ponatinib and GZD-824, target the inactive "DYG-out" conformation, exploiting an allosteric site adjacent to the ATP pocket.[1][11][16] This difference in binding can lead to distinct conformational changes in the LRRK2 protein and potentially different biological outcomes.

G cluster_type1 Type I Inhibition cluster_type2 Type II Inhibition active Active Kinase (DYG-in conformation) inactive Inactive Kinase (DYG-out conformation) active->inactive Conformational Equilibrium type1 Type I Inhibitor (e.g., this compound) type1->active Binds to ATP Pocket type2 Type II Inhibitor (e.g., Ponatinib) type2->inactive Binds to ATP Pocket + Allosteric Site

Figure 2. Comparison of Type I and Type II kinase inhibitor binding modes.

Quantitative Comparison of LRRK2 Inhibitors

The following tables summarize the quantitative data for this compound and other notable inhibitors.

Table 1: In Vitro Biochemical Potency (IC₅₀)
InhibitorLRRK2 (WT)LRRK2 (G2019S)Inhibitor TypeReference(s)
This compound 13 nM6 nMType I[5][12]
GNE-7915 ~11 nM~3 nMType I[9]
MLi-2 ~0.75 nM~1.6 nMType I[1][9]
Ponatinib ~31 nM~15 nMType II[16]
GZD-824 ~28 nM~17 nMType II[16]

Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).

Table 2: Kinase Selectivity and Off-Target Profiles
InhibitorPrimary TargetKey Off-Targets (>80-90% inhibition at tested conc.)Reference(s)
This compound LRRK2MAPK7 (ERK5), DCLK2, AURKA, DCK, PLK1/4, RSK3/4[7][17]
GNE-7915 LRRK2High selectivity, specific off-targets less reported[9]
MLi-2 LRRK2Considered the "gold standard" for selectivity; very clean profile[1][10]
"Compound 1" LRRK2Reported to have a better selectivity profile than this compound
Table 3: Cellular Activity and Effects
InhibitorEffect on pS910/S935Disruption of 14-3-3 BindingLRRK2 DegradationReference(s)
This compound Dose-dependent dephosphorylationYesYes (induces ubiquitination)[5]
GNE-7915 Robust dephosphorylationYesYes[9]
MLi-2 Potent dephosphorylationYesYes[10][18]
Table 4: Pharmacokinetic and In Vivo Properties
InhibitorBrain PenetrantCaco-2 Efflux RatioIn Vivo Effects / Toxicity NotesReference(s)
This compound NoHigh (27x greater than "Compound 1")Active in peripheral tissues (kidney); not suitable for CNS studies.[8] Genotoxicity observed.[19]
GNE-7915 YesLowRobust LRRK2 inhibition in rodent and NHP brain.[9] Associated with phospholipidosis and lung changes in NHPs.[9][9]
MLi-2 YesLowHighly potent and selective in vivo; considered a superior tool for preclinical CNS studies.[9][10][9][10]

Divergent Effects: Beyond On-Target Potency

Off-Target Consequences of this compound

A primary drawback of this compound is its lack of selectivity.[7] It potently inhibits several other kinases, including ERK5 (MAPK7), which can confound experimental results.[7] Cellular effects observed with this compound, such as impacts on neurite outgrowth, have been shown to occur even in LRRK2 knockout cells, confirming significant off-target activity.[8] For validating that an observed effect is truly LRRK2-mediated, researchers using this compound are advised to use a drug-resistant LRRK2[A2016T] mutant as a control.[5]

Pharmacokinetics and Suitability for In Vivo Studies

This compound's poor brain penetration and high efflux liability render it unsuitable for investigating the central nervous system functions of LRRK2.[7][8] In contrast, inhibitors like GNE-7915 and MLi-2 were specifically developed to cross the blood-brain barrier, demonstrating robust target engagement in the brains of rodents and non-human primates.[6][9] This makes them far superior tools for preclinical studies aimed at modeling Parkinson's disease.

Cellular Fate of LRRK2

Inhibition of LRRK2 kinase activity leads to a common cascade of cellular events: rapid dephosphorylation at key serine residues (S910/S935), which disrupts the binding of 14-3-3 chaperone proteins.[5][11] This unchaperoned state often leads to the ubiquitination and subsequent degradation of the LRRK2 protein. This effect on protein stability is an important consideration, as chronic LRRK2 kinase inhibition can lead to a significant reduction in total LRRK2 protein levels.[4][18] Interestingly, this compound treatment also alters the subcellular localization of LRRK2, causing it to form filamentous structures.[5][15]

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol is adapted from standard methods used to assess LRRK2 kinase activity.[20]

Objective: To measure the ability of an inhibitor to block LRRK2-mediated phosphorylation of a substrate in vitro.

Materials:

  • Recombinant LRRK2 protein (WT or mutant, e.g., from Invitrogen).

  • Kinase Buffer (10x): 250 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM β-glycerophosphate, 5 mM DTT.

  • Substrate: Myelin Basic Protein (MBP) at 0.5 mg/mL.

  • ATP: [γ-³²P]ATP and 10 mM cold ATP stock.

  • Inhibitor stock solutions (e.g., in DMSO).

  • Reaction tubes and ice.

  • P81 phosphocellulose paper, phosphoric acid, and scintillation counter.

Procedure:

  • Thaw recombinant LRRK2 protein on ice.

  • Prepare reaction mixtures in 1.5 mL tubes on ice. For a 50 µL final volume:

    • 5 µL of 10x Kinase Buffer

    • 10 nM LRRK2 protein

    • 0.5 µg/µL MBP

    • Desired concentration of inhibitor (or DMSO for control)

    • Nuclease-free water to bring the volume to 45 µL.

  • Pre-incubate the reactions for 10 minutes at 30°C.

  • Initiate the reaction by adding 5 µL of ATP mix (containing [γ-³²P]ATP and cold ATP to a final concentration of 100 µM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Stop the reaction by spotting 40 µL of the mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 10 minutes each in 0.5% phosphoric acid.

  • Air dry the papers and measure incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value.

Cellular Assay for LRRK2 Ser935 Phosphorylation

This protocol is based on methods to assess LRRK2 activity within a cellular context.[5][19]

Objective: To measure the effect of inhibitors on the phosphorylation status of LRRK2 at Ser935 in cultured cells.

Materials:

  • HEK293 cells stably expressing GFP-LRRK2 (WT or G2019S).

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

  • Inhibitor stock solutions (e.g., this compound in DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control).

  • Secondary antibodies (HRP-conjugated).

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

Procedure:

  • Plate HEK293-GFP-LRRK2 cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with increasing concentrations of the LRRK2 inhibitor (e.g., 0.1, 0.3, 1, 3 µM this compound) or DMSO vehicle for 90 minutes.

  • Wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of lysis buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% milk in TBST) for 1 hour.

  • Incubate with primary antibodies (anti-pS935-LRRK2 and anti-total LRRK2) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the pS935 signal to the total LRRK2 signal.

G cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation cluster_invivo In Vivo Evaluation b1 In Vitro Kinase Assay (Determine IC₅₀) b2 Kinome-wide Selectivity Screen (Identify Off-Targets) b1->b2 c1 Treat Cultured Cells (e.g., HEK293-LRRK2) b2->c1 Advance Promising Compounds c2 Western Blot for pLRRK2 (Confirm Target Engagement) c1->c2 c3 Cell Viability/Toxicity Assays c1->c3 v1 Pharmacokinetic Studies (Assess Brain Penetrance) c2->v1 Advance Promising Compounds v2 Administer to Animal Model (e.g., Mouse, NHP) v1->v2 v3 Measure Target Inhibition in Brain/Peripheral Tissues v2->v3 v4 Assess Efficacy and Monitor for Toxicity v3->v4

Figure 3. General experimental workflow for evaluating novel LRRK2 inhibitors.

Conclusion

The study of LRRK2 kinase inhibitors offers a clear example of the evolution of chemical tools in drug discovery. This compound, as a first-generation inhibitor, was pivotal for confirming that LRRK2's kinase activity is a viable therapeutic target. Its limitations, namely poor selectivity and lack of brain penetrance, highlighted the precise characteristics needed for a clinical candidate.

The development of subsequent inhibitors like GNE-7915 and especially MLi-2 has provided the research community with highly selective, potent, and brain-penetrant tools. These advanced compounds allow for a more accurate dissection of LRRK2's role in the central nervous system and are essential for preclinical validation of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. When selecting an inhibitor, researchers must carefully consider the experimental system (in vitro, peripheral, or CNS) and the potential for confounding off-target effects to ensure the generation of robust and translatable data.

References

Justifying the use of Lrrk2-IN-1 in grant proposals over newer compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers applying for grants, the choice of chemical tools is critical and requires rigorous justification. While numerous novel Leucine-rich repeat kinase 2 (LRRK2) inhibitors have been developed since its discovery, the first-generation inhibitor, Lrrk2-IN-1, remains a relevant and valuable tool for specific research applications. This guide provides an objective comparison between this compound and newer compounds, offering supporting data and protocols to help researchers justify its use in their proposals.

LRRK2 Inhibitors: A Comparative Overview

The primary argument for using this compound hinges on its role as a well-characterized, foundational tool for LRRK2 research, especially for initial, cost-effective, or peripheral studies where blood-brain barrier penetration is not a requirement.

Quantitative Comparison of LRRK2 Inhibitors

The selection of an inhibitor often depends on a balance of potency, selectivity, and suitability for the experimental model. This compound is a potent inhibitor of both wild-type and the common G2019S mutant LRRK2.[1][2][3] However, its utility in in vivo central nervous system (CNS) studies is limited by its poor blood-brain barrier (BBB) permeability.[4][5] Newer compounds, such as MLi-2, offer improvements in potency and, crucially, brain penetrance.[2][4]

CompoundTargetBiochemical IC₅₀Cellular IC₅₀ (pSer935)Kinase SelectivityBBB PenetrantKey Limitations
This compound WT LRRK213 nM[1][2]~100-200 nMHigh; inhibits 13 of 442 kinases tested[1][6]No[4][5]Poor BBB permeability, potential for cytotoxicity at higher concentrations.[5]
G2019S LRRK26 nM[1][2]~50-100 nM
MLi-2 WT LRRK2~1 nM~1.4 nM[2]High; >295-fold selectivity over 308 kinases[2]Yes[4]Potential for lung morphology changes in preclinical models with chronic use.[7]
G2019S LRRK20.76 nM[2]~1-5 nM
GNE-7915 WT LRRK2~3 nM9 nM[8]HighYesIdentified liabilities led to further optimization.[8]
G2019S LRRK2~3 nM~10 nM
Strategic Justification for this compound

Despite the advantages of newer inhibitors, this compound can be successfully justified in grant proposals for specific contexts:

Use CaseRationaleKey Consideration
In Vitro Proof-of-Concept This compound is a well-documented and widely used tool.[1][9] Its effects on LRRK2 cellular biology, such as inducing dephosphorylation of Ser910/Ser935, are thoroughly characterized, making it an excellent benchmark compound.[1][9]Acknowledge its limitations and propose newer compounds for subsequent in vivo studies.
Peripheral LRRK2 Biology For studies focused on LRRK2 function in peripheral tissues (e.g., kidney, lung, immune cells), where BBB penetration is irrelevant, this compound is a cost-effective and potent option.[3][7]Justify the focus on peripheral tissues based on the grant's objectives.
Assay Development When developing new biochemical or cellular assays for LRRK2 activity, using a foundational inhibitor like this compound provides a reliable positive control and allows for comparison with a large body of existing literature.Explain why a well-characterized but less "state-of-the-art" tool is advantageous for validation purposes.
Initial Compound Screening In high-throughput screens to identify novel LRRK2 pathway modulators, this compound can serve as a reference compound to validate screen performance.Its use as a control compound is a standard and accepted practice.

Visualizing Pathways and Workflows

Diagrams are essential for clearly communicating complex biological pathways and experimental designs in a grant proposal.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Cellular Consequences LRRK2 LRRK2 pLRRK2 pLRRK2 (Ser935) LRRK2->pLRRK2 Autophosphorylation pRab10 pRab10 (Thr73) LRRK2->pRab10 Substrate Phosphorylation Localization Altered Cellular Localization pLRRK2->Localization Inhibitor This compound Inhibitor->LRRK2 Inhibition

Caption: LRRK2 signaling and point of inhibition.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293, SH-SY5Y) B 2. Treatment (Vehicle vs. This compound) A->B C 3. Cell Lysis (Buffer with phosphatase inhibitors) B->C D 4. Perform Assay C->D E Western Blot (pSer935 LRRK2) D->E F In Vitro Kinase Assay (Recombinant LRRK2) D->F G Cell Viability Assay (MTT / MTS) D->G H 5. Data Analysis (Quantification & Statistics) E->H F->H G->H

Caption: Workflow for testing LRRK2 inhibitor efficacy.

Key Experimental Protocols

Providing detailed protocols demonstrates feasibility and methodological rigor to grant reviewers.

LRRK2 Kinase Activity Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant LRRK2 protein.

A. Introduction: This protocol describes a luminescence-based kinase assay using the ADP-Glo™ system, which quantifies the amount of ADP produced during the kinase reaction.[10] The luminescent signal is directly proportional to kinase activity.

B. Materials:

  • Recombinant LRRK2 protein (WT or G2019S)

  • LRRKtide or MBP as a substrate

  • LRRK2 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT[10]

  • ATP solution (10 µM)

  • This compound or other inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

C. Step-by-Step Procedure:

  • Prepare inhibitor dilutions in DMSO and then dilute into the Kinase Buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or 5% DMSO for control).[10]

  • Add 2 µl of recombinant LRRK2 enzyme solution.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.[10]

  • Incubate the plate at room temperature for 60-120 minutes.[10]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader. The signal correlates with ADP produced and thus LRRK2 activity.

Western Blotting for LRRK2 Phosphorylation (Cell-Based)

This assay assesses the target engagement of an inhibitor in a cellular context by measuring the phosphorylation status of LRRK2 at Serine 935 (pSer935), a key biomarker of kinase activity.[11][12]

A. Introduction: This protocol details the detection of LRRK2 pSer935 in cell lysates via immunoblotting following treatment with an inhibitor. A decrease in the pSer935 signal relative to total LRRK2 indicates successful target inhibition.[11][13]

B. Materials:

  • HEK293T or SH-SY5Y cells

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • NuPAGE LDS sample buffer and reducing agent[11]

  • Primary Antibodies: Rabbit anti-pLRRK2 (Ser935), Mouse anti-total LRRK2.

  • HRP-conjugated secondary antibodies

  • Nitrocellulose membranes (0.2 µm)[14]

  • Enhanced Chemiluminescence (ECL) substrate

C. Step-by-Step Procedure:

  • Plate cells in a 6-well or 12-well plate.

  • Treat cells with this compound (e.g., 100-1000 nM) or vehicle (DMSO) for 1-2 hours.[11][14]

  • Wash cells with ice-cold PBS and add 100-200 µl of ice-cold lysis buffer.[11]

  • Incubate on ice for 10 minutes, then scrape and collect the lysate.[11]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Prepare lysates for electrophoresis by adding LDS sample buffer and reducing agent, then heat at 70-95°C for 5-10 minutes.[14]

  • Load 10-15 µg of total protein per lane on an SDS-PAGE gel.[11]

  • Transfer proteins to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14]

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of pSer935 to total LRRK2.

MTT Assay for Cell Viability

This assay is used to assess the potential cytotoxicity of the inhibitor, an important parameter for interpreting cellular data.

A. Introduction: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[15][16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][17]

B. Materials:

  • Cells of interest plated in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[16]

  • Solubilization Solution: e.g., SDS-HCl or DMSO.[18]

  • Culture medium

C. Step-by-Step Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.[18]

  • Treat cells with a concentration range of this compound for the desired duration (e.g., 24-48 hours).

  • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[15][18]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[17]

  • Read the absorbance at 570 nm using a microplate reader.[18][19] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

References

Safety Operating Guide

Navigating the Disposal of Lrrk2-IN-1: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: A specific Safety Data Sheet (SDS) for Lrrk2-IN-1 is not publicly available. However, product information from suppliers indicates that This compound should be considered hazardous. Researchers and laboratory personnel must consult the complete SDS provided by their chemical supplier for detailed handling and disposal instructions. The following information provides general guidance for the disposal of hazardous laboratory chemicals and should be adapted to the specific recommendations outlined in the manufacturer's SDS for this compound.

General Procedures for Hazardous Chemical Waste Disposal

The proper disposal of hazardous chemical waste is crucial for laboratory safety and environmental protection. The following step-by-step procedure outlines a general workflow for managing chemical waste. This process must be superseded by the specific instructions provided in the Safety Data Sheet for this compound.

Step 1: Waste Identification and Segregation

  • Consult the SDS: The SDS for this compound is the primary source for identifying its specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan and the compound's SDS. Incompatible chemicals can react dangerously.

Step 2: Use of Appropriate Waste Containers

  • Container Selection: Use only approved, chemically resistant containers for collecting this compound waste. The container must be in good condition with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Include the date when the first waste was added to the container.

Step 3: Accumulation and Storage

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

Step 4: Request for Waste Pickup

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EH&S) department.

  • Do Not Dispose Down the Drain: Never dispose of this compound or other hazardous chemicals down the sink.

This compound Properties and Handling

The following table summarizes key quantitative data for this compound based on available information.

PropertyValueSource
Molecular Weight 570.69 g/mol --INVALID-LINK--
Formula C₃₁H₃₈N₈O₃--INVALID-LINK--
Solubility in DMSO ≥ 28.55 mg/mL--INVALID-LINK--
Storage Temperature Store at -20°C--INVALID-LINK--

Experimental Protocols Cited

Detailed experimental protocols involving this compound can be found in the following publications:

  • Kinase Assays: For protocols on assessing the inhibitory activity of this compound on LRRK2 kinase, refer to the supplementary methods in Deng et al., Nat. Chem. Biol. 7, 203–205 (2011).

  • Cell-Based Assays: Methodologies for evaluating the effects of this compound on cells, including proliferation and apoptosis assays, are described in Weygant et al., Mol Cancer. 2014 May 6;13:103.[1]

  • In Vivo Administration: Procedures for the administration of this compound to animal models are detailed in Deng et al., Nat. Chem. Biol. 7, 203–205 (2011).

Visualizing the Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of hazardous laboratory chemicals like this compound.

Lrrk2_Disposal_Workflow cluster_Lab Laboratory Operations cluster_EH_S EH&S Management Start Start: this compound Waste Generation Consult_SDS Consult this compound Safety Data Sheet (SDS) Start->Consult_SDS Crucial First Step Select_Container Select Appropriate Waste Container Consult_SDS->Select_Container Warning Warning: This compound is considered hazardous. Always prioritize the SDS. Consult_SDS->Warning Label_Container Label Container: 'Hazardous Waste - this compound' Select_Container->Label_Container Collect_Waste Collect Waste in Designated Area Label_Container->Collect_Waste Request_Pickup Request Waste Pickup from EH&S Collect_Waste->Request_Pickup Follow Institutional Protocol EH_S_Collection EH&S Collects Waste Request_Pickup->EH_S_Collection Final_Disposal Proper Off-site Disposal EH_S_Collection->Final_Disposal

Hazardous Chemical Waste Disposal Workflow

By adhering to the specific guidance provided in the manufacturer's Safety Data Sheet and following general best practices for hazardous waste management, researchers can ensure the safe and compliant disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.